Calystegine B3
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
178231-95-3 |
|---|---|
Molekularformel |
C7H13NO4 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
(1R,2R,3R,4S,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol |
InChI |
InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4+,5-,6-,7-/m1/s1 |
InChI-Schlüssel |
FXFBVZOJVHCEDO-IECVIRLLSA-N |
SMILES |
C1CC2(C(C(C(C1N2)O)O)O)O |
Isomerische SMILES |
C1C[C@]2([C@@H]([C@@H]([C@H]([C@@H]1N2)O)O)O)O |
Kanonische SMILES |
C1CC2(C(C(C(C1N2)O)O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Biological Activity of Calystegine B3: Mechanism, Applications, and Experimental Protocols
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calystegine B3 is a polyhydroxylated nortropane alkaloid found in various plant species, notably within the Solanaceae family. As a structural mimic of monosaccharides, its core biological activity is the potent and specific inhibition of glycosidases. This technical guide provides an in-depth analysis of Calystegine B3, detailing its mechanism of action as a competitive glycosidase inhibitor, its specific enzymatic targets, and its therapeutic potential. While it shows inhibitory activity against several key enzymes implicated in human disease, its unique binding orientation distinguishes its functional effects from other isomers, particularly in the context of pharmacological chaperone therapy for lysosomal storage disorders. This document synthesizes current research, outlines detailed experimental protocols for its evaluation, and offers perspectives on its future application in biomedical research and drug development.
Introduction to Calystegines
Calystegines are a class of naturally occurring polyhydroxy alkaloids characterized by a nortropane skeleton.[1][2] They are primarily found in plants from the Solanaceae (e.g., potatoes, peppers) and Convolvulaceae families.[3] Their biological significance stems from their structural similarity to sugars, which allows them to act as potent inhibitors of glycosidases—enzymes that catalyze the hydrolysis of glycosidic bonds.[1][4] This inhibitory action forms the basis of their potential toxicity and therapeutic applications.[5]
Calystegines are categorized into groups based on their degree of hydroxylation:
-
Group A: Trihydroxylated (e.g., Calystegine A3)
-
Group B: Tetrahydroxylated (e.g., Calystegine B1, B2, B3, B4)
-
Group C: Pentahydroxylated (e.g., Calystegine C1)
The number and stereochemistry of the hydroxyl groups are critical determinants of their inhibitory potency and specificity against different glycosidases.[6]
Caption: Hierarchical classification of Calystegine B3.
Calystegine B3: Structure and Properties
Calystegine B3 is a tetrahydroxy nortropane alkaloid with the chemical formula C₇H₁₃NO₄ and a molecular weight of 175.18 g/mol .[7][8] Its full IUPAC name is (1R,2R,3R,4S,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol.[7] The specific spatial arrangement of its four hydroxyl groups on the nortropane ring is the primary determinant of its interaction with enzyme active sites.
Core Biological Activity: Competitive Glycosidase Inhibition
Mechanism of Action
The fundamental mechanism of Calystegine B3 is competitive inhibition. Its polyhydroxylated nortropane structure mimics the pyranose ring of natural carbohydrate substrates. This resemblance allows it to bind to the catalytic active site of a glycosidase, preventing the binding and subsequent hydrolysis of the actual substrate.[2] The affinity and specificity of this binding are dictated by the precise stereochemistry of the hydroxyl groups, which form hydrogen bonds with key amino acid residues in the enzyme's active site.[9]
Key Enzyme Targets and Inhibition Kinetics
Calystegine B3 and its isomers have been evaluated against a range of mammalian and non-mammalian glycosidases. The inhibitory constant (Kᵢ) is a measure of the inhibitor's potency, with lower values indicating stronger inhibition.
| Enzyme | Source | Calystegine Inhibitor | Inhibition Type | Kᵢ Value (µM) | Reference |
| β-Glucosidase | Almond | Calystegins B (B1/B2 mix) | Competitive | 3.0 | [10] |
| β-Glucosidase | Human Lysosomal (GCase) | Calystegine B2 | Competitive | 3.3 | [11] |
| α-Galactosidase | Coffee Bean | Calystegins B (B1/B2 mix) | Competitive | 7.0 | [10] |
| α-Galactosidase | Coffee Bean | Calystegine B2 | Competitive | 0.86 | [12] |
| α-Mannosidase | Rat Liver (Man2C1) | Calystegine B3 | Specific | Potent (Kᵢ not specified) | [11] |
| α-Glucosidase | Saccharomyces cerevisiae | Calystegine extracts | - | Potent (IC₅₀) | [13] |
Therapeutic Potential and Biological Effects
The ability of Calystegine B3 to inhibit specific glycosidases underpins its potential application in several disease contexts.
Lysosomal Storage Disorders (LSDs)
LSDs are a group of genetic disorders caused by the deficiency of specific lysosomal enzymes, leading to the accumulation of undigested substrates.[14] Gaucher disease, for instance, results from mutations in the GBA1 gene, leading to deficient acid β-glucosidase (GCase) activity and the accumulation of glucosylceramide.[15][16]
One therapeutic strategy for LSDs is Pharmacological Chaperone Therapy (PCT) . In PCT, small molecules bind to misfolded mutant enzymes in the endoplasmic reticulum (ER), stabilizing their conformation and facilitating proper trafficking to the lysosome, thereby increasing residual enzyme activity.[15][17]
While many glycosidase inhibitors can function as pharmacological chaperones, the specific binding orientation is critical. Studies have shown that while Calystegine B2 is a potent competitive inhibitor and an effective chaperone for mutant GCase (e.g., N370S mutation), Calystegine B3 is not.[11] Docking studies revealed that Calystegine B3 adopts a different binding orientation within the GCase active site, which, while sufficient for inhibition, fails to confer the conformational stability required for a chaperone effect.[11] This critical distinction highlights the nuanced structure-activity relationships that govern therapeutic efficacy.
Caption: Pharmacological Chaperone Therapy for Gaucher Disease.
Type 2 Diabetes Mellitus
Inhibitors of α-glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose, are an established therapy for type 2 diabetes. By slowing carbohydrate digestion, these inhibitors reduce post-prandial glucose spikes. Calystegines as a class have demonstrated potent α-glucosidase inhibitory activity, suggesting they could be explored as potential agents for managing hyperglycemia.[13]
Cytoprotective and Anti-inflammatory Effects
Recent research has uncovered additional biological activities. In a study using human adipose-derived stromal stem cells under hyperglycemic conditions, a mixture of calystegines was shown to improve metabolic activity.[18] The treatment reduced intracellular reactive oxygen species (ROS), diminished oxidative and ER stress, suppressed inflammation, and promoted cell survival pathways (AKT/PI3K/mTOR).[18] These findings suggest a potential role for calystegines in mitigating cellular damage associated with metabolic stress.
Potential Antiviral and Anticancer Activities
Glycosidase inhibitors can exert antiviral and anticancer effects, although research on Calystegine B3 in these areas is limited.[19]
-
Antiviral: Many viruses rely on host cell glycosylation machinery to properly fold their envelope glycoproteins. Inhibitors can disrupt this process, leading to non-infectious viral particles.[20][21][22]
-
Anticancer: Altered glycosylation is a hallmark of cancer cells, affecting cell adhesion, migration, and signaling. Glycosidase inhibitors can interfere with these processes, potentially inhibiting tumor growth and metastasis.[23][24][25]
Further investigation is required to determine if Calystegine B3 possesses clinically relevant activity in these domains.
Experimental Protocols
In Vitro Glycosidase Inhibition Assay
This protocol determines the inhibitory potency (IC₅₀, Kᵢ) of Calystegine B3 against a target glycosidase using a chromogenic substrate.
Causality: The substrate, p-Nitrophenyl-β-D-glucopyranoside (pNPG), is colorless but releases yellow p-nitrophenol (pNP) upon enzymatic cleavage by β-glucosidase. The rate of pNP formation, measured spectrophotometrically at 405 nm, is directly proportional to enzyme activity. An inhibitor will reduce this rate.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M citrate/phosphate buffer, pH 5.5.
-
Enzyme Stock: Prepare a stock solution of human recombinant β-glucosidase in assay buffer.
-
Substrate Stock: Prepare a 10 mM stock solution of pNPG in assay buffer.
-
Inhibitor Stock: Prepare a 1 mM stock solution of Calystegine B3 in water. Create serial dilutions (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM).
-
Stop Solution: 0.2 M sodium carbonate (Na₂CO₃).
-
-
Assay Procedure (96-well plate):
-
Add 20 µL of assay buffer (for total activity control) or 20 µL of Calystegine B3 dilution to appropriate wells.
-
Add 20 µL of β-glucosidase solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of pNPG substrate to all wells.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Calystegine B3 concentration relative to the no-inhibitor control.
-
Plot percentage inhibition versus log[Inhibitor] and fit to a dose-response curve to determine the IC₅₀.
-
To determine the Kᵢ and inhibition type, repeat the assay with varying substrate concentrations and perform Lineweaver-Burk or Dixon plot analysis.[26][27][28]
-
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Calystegine B3: Natural Occurrence, Biosynthesis, and Strategic Isolation
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Scientific & Therapeutic Significance of Calystegine B3
Calystegines are a class of sugar-mimicking alkaloids that act as powerful inhibitors of glycosidase enzymes.[1][2] Their structure, a nortropane skeleton adorned with multiple hydroxyl groups, allows them to bind to the active sites of these enzymes, which are crucial for carbohydrate metabolism.[3][4] Calystegine B3, specifically 1α,2α,3α,4β-tetrahydroxy-nor-tropane, is a member of the B-series of calystegines and has garnered attention for its potential therapeutic applications, particularly in the context of metabolic disorders like type 2 diabetes by inhibiting intestinal α-glucosidases.[3][4][5] Understanding the natural distribution and developing robust isolation protocols for this compound is a critical first step in harnessing its pharmaceutical potential.
Natural Sources and Distribution
Calystegine B3, along with other calystegines, is primarily found in plants belonging to the Solanaceae (Nightshade) and Convolvulaceae (Morning Glory) families.[6][7][8] Their accumulation is not uniform and can vary significantly based on the plant species, the specific organ, and even the developmental stage of the plant.
Causality Behind Distribution:
The synthesis of calystegines is an extension of the tropane alkaloid pathway, a well-known metabolic route in these plant families responsible for producing compounds like hyoscyamine and scopolamine.[9][10] Therefore, the presence of Calystegine B3 is biochemically linked to the genetic and enzymatic machinery for general tropane alkaloid production. Highest concentrations are often found in rapidly growing or metabolically active tissues such as roots, sprouting tubers, and flowers, suggesting a potential role in defense or nitrogen storage.[11][12]
Quantitative Overview of Calystegine Occurrence
The following table summarizes the distribution of various calystegines in notable plant sources. While specific quantification for Calystegine B3 is not always available, its presence as a component of the total calystegine fraction is well-documented.
| Plant Species | Family | Plant Part | Calystegine(s) Detected | Concentration | Reference(s) |
| Atropa belladonna | Solanaceae | Root Cultures | Total Calystegines (A3, B1, B2) | High levels (µg/g fresh mass) | [13][14] |
| Solanum tuberosum (Potato) | Solanaceae | Sprouts (3 mm) | A3, B2, B3, B4 | Total: 3.3 mg/g fresh mass | [12][15] |
| Solanum tuberosum (Potato) | Solanaceae | Flowers, Young Leaves | A3, B2 | ~150 µg/g fresh mass | [12] |
| Calystegia sepium (Hedge Bindweed) | Convolvulaceae | Root Cultures | A3, B1, B2, B3 | Not specified | [16] |
| Physalis divaricata | Solanaceae | Root Cultures | A3, A5, B1, B2 | B2: 14.7 µg/g fresh mass | [5][17][18] |
| Hyoscyamus niger (Henbane) | Solanaceae | Whole Plant | General presence noted | Not specified | [19][20] |
| Solanum lycopersicum (Tomato) | Solanaceae | Fruit (Fried) | A3, B2, B3 | A3: up to 19.0 mg/kg | [9] |
The Biosynthetic Pathway: A Shared Origin
Calystegines are not synthesized in isolation; they are products of the tropane alkaloid pathway. This shared origin is fundamental to understanding their occurrence and co-isolation with other alkaloids. The pathway begins with the amino acid ornithine and proceeds through the key intermediate, tropinone.
Expert Insight:
The crucial branch point determining the fate of tropinone is its stereospecific reduction.
-
Tropinone Reductase I (TRI) reduces tropinone to tropine (3α-tropanol), the precursor for medicinal alkaloids like hyoscyamine.
-
Tropinone Reductase II (TRII) reduces tropinone to pseudotropine (3β-tropanol), which is the direct precursor for the biosynthesis of calystegines.[8][10]
Subsequent enzymatic steps involving esterification, demethylation, and a series of hydroxylations on the pseudotropine scaffold lead to the various calystegines, including Calystegine B3.[8][21]
Isolation and Purification: A Validated Protocol
The isolation of calystegines hinges on their chemical nature as polyhydroxylated secondary amines. This protocol describes a robust method centered on ion-exchange chromatography, a technique that provides excellent separation of these basic alkaloids from the bulk of neutral plant metabolites.[5][22]
Workflow Overview
Step-by-Step Experimental Protocol
Protocol 1: Extraction and Purification of Calystegines
-
1. Sample Preparation:
-
Harvest fresh plant material known to be rich in calystegines (e.g., 100 g of 3-5 mm potato sprouts).[12]
-
Homogenize the fresh tissue in a blender with 500 mL of 80% aqueous methanol.
-
Macerate the slurry for 24 hours at 4°C with gentle agitation.
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure at 40°C to remove the methanol, resulting in a crude aqueous extract.
-
-
2. Ion-Exchange Chromatography (IEC):
-
Rationale: This step is the core of the purification. Calystegines, being basic alkaloids, will be protonated at neutral or acidic pH. This positive charge allows them to bind to a negatively charged cation-exchange resin, while neutral compounds like sugars are washed away. Elution is achieved by raising the pH, which neutralizes the alkaloids and releases them from the resin.[5][17]
-
Prepare a column (e.g., 2.5 x 20 cm) with a strong cation-exchange resin (e.g., Dowex® 50WX8, H+ form). Equilibrate the column with deionized water.
-
Adjust the pH of the crude aqueous extract to ~5.0 with dilute HCl.
-
Load the extract onto the equilibrated column at a slow flow rate (e.g., 1-2 mL/min).
-
Wash the column extensively with 3-5 column volumes of deionized water to remove all unbound neutral and anionic compounds.
-
Subsequently, wash with 2-3 column volumes of methanol to remove any remaining non-basic lipophilic compounds.
-
Elute the bound calystegines with 3-5 column volumes of 2 M aqueous ammonia (NH4OH). Collect fractions (e.g., 10 mL each).
-
-
3. Fraction Analysis and Final Processing:
-
Take a small aliquot from each eluted fraction, evaporate to dryness, and derivatize for analysis.
-
Analyze the fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing Calystegine B3. (See Protocol 2 for details).
-
Pool the fractions confirmed to contain the target compound.
-
Evaporate the pooled fractions to dryness under reduced pressure to remove the ammonia and water, yielding a semi-pure calystegine mixture. Further purification, if required, can be achieved via preparative HPLC.
-
Analytical Characterization
Unequivocal identification and purity assessment are critical. A combination of chromatographic and spectroscopic methods is standard practice.[23]
Protocol 2: GC-MS Analysis for Identification
-
Rationale: GC-MS is a highly sensitive and specific method for identifying and quantifying calystegines after they have been chemically modified (derivatized) to make them volatile.[7]
-
Derivatization: Evaporate a sample aliquot (e.g., 100 µL of an eluted fraction) to complete dryness under a stream of nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Splitless, 250°C.
-
Oven Program: Start at 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI), 70 eV.
-
Scan Range: m/z 50-600.
-
-
Identification: Compare the resulting mass spectrum and retention time with that of an authentic Calystegine B3 standard or with published library data. The TMS-derivatized Calystegine B3 will exhibit a characteristic fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
For definitive structural elucidation of the isolated compound, ¹H and ¹³C NMR are indispensable.[16][24][25] The chemical shifts and coupling constants of the protons and carbons in the nortropane skeleton provide the ultimate proof of structure and stereochemistry, confirming the identity as Calystegine B3.
Conclusion
Calystegine B3 represents a promising natural product for pharmaceutical development. Its strategic isolation from readily available sources in the Solanaceae and Convolvulaceae families is achievable through a well-designed protocol centered on ion-exchange chromatography. By understanding the compound's biosynthetic origins and employing robust analytical techniques for characterization, researchers can reliably obtain high-purity Calystegine B3 for further investigation into its therapeutic properties. This guide provides the foundational knowledge and a validated experimental framework to support these endeavors.
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An In-Depth Technical Guide to Calystegine B3: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction to Calystegine B3: A Nortropane Alkaloid with Therapeutic Promise
Calystegine B3 belongs to a class of naturally occurring polyhydroxylated alkaloids known as calystegines.[1] These compounds are characterized by a nortropane skeleton, a bicyclic structure that forms the core of their chemical identity.[2][3] Found in various plant species, particularly within the Solanaceae family (which includes potatoes and eggplants), calystegines have garnered attention for their potent biological activities.[1][4][5]
The primary mechanism of action for calystegines is the inhibition of glycosidases, a class of enzymes responsible for the breakdown of complex carbohydrates.[1][6] This inhibitory action positions them as compounds of interest for investigating and potentially treating a range of metabolic disorders.[1][7] Calystegine B3, in particular, has demonstrated notable specificity and potency, making it a valuable tool for researchers in enzymology and drug discovery.
Chemical Structure and Physicochemical Properties
A thorough understanding of Calystegine B3's chemical structure is fundamental to appreciating its biological function and for guiding synthetic and analytical efforts.
Core Structure and Stereochemistry
Calystegine B3 is a tetrahydroxylated nortropane alkaloid.[8] Its systematic IUPAC name is (1R,2R,3R,4S,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol.[9] The molecule possesses a rigid bicyclic system with five defined stereocenters, which dictates its three-dimensional conformation and is crucial for its specific interactions with biological targets.[10]
dot graph Calystegine_B3_Structure { layout="neato"; node [shape=plaintext]; edge [style=solid];
// Atom coordinates (approximate for 2D representation) N [label="N", pos="0,0.5!"]; C1 [label="C", pos="-1.2,1.2!"]; C2 [label="C", pos="-1.2,2.8!"]; C3 [label="C", pos="0,3.8!"]; C4 [label="C", pos="1.2,2.8!"]; C5 [label="C", pos="1.2,1.2!"]; C6 [label="C", pos="0.8,-0.8!"]; C7 [label="C", pos="-0.8,-0.8!"]; C8 [label="C", pos="0,2.0!"]; // Bridgehead Carbon, not explicitly drawn in simple diagrams
// Hydroxyl groups OH1 [label="OH", pos="-2.2,0.7!"]; OH2 [label="OH", pos="-2.2,3.3!"]; OH3 [label="OH", pos="0,4.8!"]; OH4 [label="OH", pos="2.2,3.3!"]; H_N [label="H", pos="0,-0.2!"];
// Bonds N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N; C1 -- C7; C5 -- C6; C6 -- C7;
// Hydroxyl group bonds C1 -- OH1; C2 -- OH2; C3 -- OH3; C4 -- OH4; N -- H_N;
// Bridge (not easily represented in 2D, implied by numbering) // For a better representation, a 3D model is needed. // This is a simplified 2D layout. } } Caption: 2D Chemical Structure of Calystegine B3.
Physicochemical Properties
The physical and chemical properties of Calystegine B3 are essential for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₄ | [9][11] |
| Molecular Weight | 175.18 g/mol | [9][10][11][12] |
| CAS Number | 178231-95-3 | [9][12] |
| Appearance | Solid | [13] |
| XLogP3 | -2.4 | [9] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [12] |
These properties highlight the polar nature of Calystegine B3, consistent with its multiple hydroxyl groups, which influences its solubility and chromatographic behavior.
Biosynthesis of Calystegine B3
The biosynthesis of calystegines is intricately linked to the tropane alkaloid pathway.[14] The precursor for calystegines is pseudotropine, which is formed from the reduction of tropinone.[14][15] Further hydroxylation steps, catalyzed by specific enzymes, lead to the various calystegine analogues. Recent research has identified a BAHD acyltransferase in Atropa belladonna that is crucial for the formation of 3β-tigloyloxytropane, a key intermediate in the biosynthesis of calystegines.[16] This discovery opens avenues for metabolic engineering to enhance the production of these valuable compounds.
Isolation, Purification, and Synthesis
Extraction and Purification from Natural Sources
Calystegine B3 can be isolated from various plant sources, such as the root barks of Lycium chinense.[12] A common method for extraction and purification involves the following steps:
Experimental Protocol: Isolation of Calystegines
-
Extraction: The dried and powdered plant material is subjected to maceration with a hydroalcoholic solvent (e.g., 50% methanol in water).[17] This process is typically repeated multiple times to ensure exhaustive extraction.
-
Cation-Exchange Chromatography: The resulting extract is passed through a cation-exchange column (e.g., Amberlite IR 120B, H+ form).[17][18][19][20] The basic nature of the alkaloids allows them to bind to the resin, while neutral and acidic compounds are washed away.
-
Elution: The bound calystegines are then eluted from the column using an appropriate basic solution.
-
Anion-Exchange Chromatography: To further purify the extract, it can be passed through an anion-exchange column (e.g., Dowex 1x2, Cl- form) to remove any remaining anionic impurities.[17]
-
Analysis and Identification: The purified fractions containing calystegines are analyzed and identified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][18][19][20]
Chemical Synthesis
The total synthesis of Calystegine B3 has been achieved through various synthetic routes.[21] One notable approach involves an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to construct the key cycloheptanone intermediate.[21][22][23] This and other synthetic strategies provide access to pure Calystegine B3 and its analogues for detailed biological evaluation, overcoming the limitations of natural abundance.
Biological Activities and Mechanism of Action
The primary biological role of Calystegine B3 and other calystegines is their ability to inhibit glycosidase enzymes.[1][6] This inhibition is often competitive, meaning the calystegine molecule binds to the active site of the enzyme, preventing the natural substrate from binding.[4][24]
Glycosidase Inhibition
Calystegine B3 has been shown to be a potent and specific inhibitor of certain glycosidases. For instance, it is a highly specific inhibitor of Man2C1, an α-mannosidase found in the rat liver.[12] The inhibitory activity of calystegines is highly dependent on their stereochemistry, with different isomers exhibiting varying potencies and specificities for different glycosidases.[25] For example, Calystegine B2 is a potent competitive inhibitor of human lysosomal β-glucocerebrosidase, while the binding orientation and inhibitory effect of Calystegine B3 on this enzyme differ.[12]
The inhibitory constants (Ki) for various calystegines against different glycosidases have been determined, highlighting their potential for therapeutic intervention in diseases related to carbohydrate metabolism.[2][4][24]
Therapeutic Potential
The glycosidase inhibitory properties of Calystegine B3 suggest its potential application in several therapeutic areas:
-
Gaucher Disease: As some calystegines can inhibit β-glucocerebrosidase, they have been investigated as potential pharmacological chaperones for Gaucher disease, a lysosomal storage disorder caused by a deficiency in this enzyme.[12]
-
Diabetes: By inhibiting α-glucosidases in the intestine, calystegines could potentially slow down the digestion of carbohydrates, leading to a more gradual increase in blood glucose levels after a meal.[5][26]
-
Antiviral and Anticancer Research: Glycosidase inhibitors can interfere with the proper folding of viral glycoproteins and the glycosylation of proteins involved in cancer cell proliferation, making this class of compounds interesting for antiviral and anticancer research.
Further research is needed to fully elucidate the therapeutic potential of Calystegine B3 and to develop it into a clinically viable drug.
Conclusion and Future Directions
Calystegine B3 is a fascinating natural product with a unique chemical structure and potent biological activity. Its role as a specific glycosidase inhibitor makes it a valuable tool for studying carbohydrate metabolism and a promising lead compound for the development of new therapeutics. Future research will likely focus on:
-
Elucidating the complete biosynthetic pathway to enable metabolic engineering for increased production.
-
Synthesizing novel analogues with improved potency, selectivity, and pharmacokinetic properties.
-
Conducting further preclinical and clinical studies to validate its therapeutic potential in various disease models.
The continued exploration of Calystegine B3 and its derivatives holds great promise for advancing our understanding of fundamental biological processes and for the development of innovative medicines.
References
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Molyneux, R. J., et al. (1993). Calystegins, a novel class of alkaloid glycosidase inhibitors. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). Calystegine B3. PubChem. [Link]
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precisionFDA. (n.d.). Calystegine B3. precisionFDA. [Link]
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EFSA Panel on Contaminants in the Food Chain (CONTAM). (2019). Overview of available toxicity data for calystegines. EFSA Journal. [Link]
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Nash, R. J., et al. (1996). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. PubMed. [Link]
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Asano, N., et al. (1997). Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense. PubMed. [Link]
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Molyneux, R. J., et al. (1997). Alkaloid Glycosidase Inhibitors. PubMed Central. [Link]
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Scholl, Y., et al. (2003). Biosynthesis of calystegines: 15N NMR and kinetics of formation in root cultures of Calystegia sepium. PubMed. [Link]
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ResearchGate. (n.d.). Chemical structure of six calystegines. ResearchGate. [Link]
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ResearchGate. (n.d.). Overview of available toxicity data for calystegines. ResearchGate. [Link]
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CABI Digital Library. (n.d.). Calystegines in Solanum lycocarpum and other wild Solanum fruits and their α-glucosidase inhibitory activity. CABI Digital Library. [Link]
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Brock, A., et al. (2006). Brassicaceae contain nortropane alkaloids. PubMed. [Link]
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Li, R., et al. (2024). Discovering a mitochondrion-localized BAHD acyltransferase involved in calystegine biosynthesis and engineering the production of 3β-tigloyloxytropane. PubMed Central. [Link]
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ResearchGate. (n.d.). Concise Synthesis of Calystegine B2 and B3 via Intramolecular Nozaki–Hiyama–Kishi Reaction. ResearchGate. [Link]
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ResearchGate. (n.d.). Calystegines as a new group of tropane alkaloids in Solanaceae. ResearchGate. [Link]
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Asano, N., et al. (2001). Dihydroxynortropane alkaloids from calystegine-producing plants. PubMed. [Link]
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Tepfer, D., et al. (1996). Biological activities of the nortropane alkaloid, calystegine B2, and analogs: structure-function relationships. PubMed. [Link]
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LCI. (2017). Tropane Alkaloids and Calystegines. lci-koeln.de. [Link]
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Guedes, M. N. S., et al. (2021). Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway. MDPI. [Link]
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ResearchGate. (n.d.). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. ResearchGate. [Link]
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Azemi, M. E., et al. (2010). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. Iranian Journal of Pharmaceutical Research. [Link]
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Brieflands. (n.d.). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. Brieflands. [Link]
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ResearchGate. (n.d.). Chemistry and Biology of Calystegines. ResearchGate. [Link]
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Wang, H. Y., et al. (2016). Concise synthesis of calystegines B2 and B3via intramolecular Nozaki-Hiyama-Kishi reaction. PubMed. [Link]
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Royal Society of Chemistry. (2016). Concise synthesis of calystegines B2 and B3via intramolecular Nozaki–Hiyama–Kishi reaction. Organic & Biomolecular Chemistry. [Link]
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An In-depth Technical Guide to the Discovery and History of Calystegine Alkaloids
Abstract
Calystegine alkaloids, a fascinating class of polyhydroxylated nortropane alkaloids, have garnered significant attention within the scientific community due to their potent glycosidase inhibitory activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and history of these compounds, from their initial detection to their structural elucidation and beyond. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical diversity, natural occurrence, biosynthesis, and analytical methodologies associated with calystegine alkaloids. This guide aims to serve as a valuable resource, fostering a deeper understanding of these unique natural products and inspiring further research into their pharmacological potential.
Introduction: A New Class of Glycosidase Inhibitors Emerges
The story of calystegine alkaloids begins in the late 1980s, a period of burgeoning interest in natural product chemistry and the search for novel bioactive compounds. Researchers were particularly focused on identifying plant-derived substances that could influence biological processes, including enzymatic activity. It was within this scientific landscape that a new group of alkaloids, initially termed "calystegins," was discovered. These compounds, first isolated from the roots of hedge bindweed (Calystegia sepium), exhibited a unique structural feature: a polyhydroxylated nortropane skeleton.[1][2][3] This discovery marked the advent of a new class of alkaloids with significant biological implications. The name was later revised to "calystegines" to avoid confusion with a previously named class of compounds and to align with the nomenclature of other polyhydroxy alkaloids.[2]
The initial intrigue surrounding calystegines stemmed from their potent ability to inhibit glycosidases, a diverse group of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. This enzymatic inhibition is a direct consequence of their structure, which mimics that of monosaccharides, allowing them to bind to the active sites of glycosidases. This "sugar-mimic" characteristic positions calystegine alkaloids as promising candidates for the development of therapeutic agents for a range of diseases, including metabolic disorders and viral infections.
This guide will delve into the pivotal moments of their discovery, the intricate details of their chemical nature, their widespread presence in the plant kingdom, the biosynthetic pathways that give rise to them, and the analytical techniques employed for their study.
The Dawn of Discovery: Unraveling the Calystegines
The seminal work on calystegine alkaloids was conducted by the research groups of Tepfer and Goldmann. Their initial investigations in the late 1980s focused on the chemical constituents of the rhizosphere of Calystegia sepium. They identified a group of novel, highly polar, nitrogen-containing compounds which they named "calystegins."[1]
The full structural elucidation of these compounds followed in 1990, revealing them to be polyhydroxylated nortropane alkaloids.[2] This was a significant breakthrough, as it distinguished them from the more common tropane alkaloids, such as atropine and cocaine, by the absence of an N-methyl group and the presence of multiple hydroxyl groups. This high degree of hydroxylation is responsible for their polarity and their ability to act as glycosidase inhibitors.
The discovery of calystegines in Calystegia sepium, a member of the Convolvulaceae family, was soon followed by their identification in various species of the Solanaceae family, including economically important food plants like potatoes (Solanum tuberosum), bell peppers (Capsicum annuum), and eggplants (Solanum melongena).[4][5] This widespread distribution hinted at a conserved biosynthetic pathway and a potentially significant ecological role for these alkaloids.
Chemical Diversity and Natural Occurrence
Calystegine alkaloids are classified into different groups based on the number and stereochemistry of their hydroxyl groups. The main groups are designated as A, B, and C, with further subdivisions denoted by numbers (e.g., A3, B1, B2, C1).[6]
-
Calystegine A-group: These are trihydroxylated nortropane alkaloids. Calystegine A3 is one of the most common members of this group.
-
Calystegine B-group: These are tetrahydroxylated nortropane alkaloids. Calystegine B1 and B2 are frequently found in plants.
-
Calystegine C-group: This group consists of pentahydroxylated nortropane alkaloids, with Calystegine C1 being a representative member.
-
Calystegine N-group: A smaller group characterized by a nitrogen-containing substituent.
The distribution and concentration of these alkaloids vary significantly between plant species and even within different parts of the same plant.
| Calystegine Alkaloid | Chemical Structure | Natural Sources | Concentration Range |
| Calystegine A3 | Trihydroxy-nortropane | Solanum tuberosum (Potato), Capsicum annuum (Pepper), Solanum melongena (Eggplant), Calystegia sepium | 0.65 - 19.0 mg/kg in tomato products[7] |
| Calystegine B1 | Tetrahydroxy-nortropane | Solanum tuberosum (Potato), Capsicum annuum (Pepper), Solanum melongena (Eggplant) | Up to 1.9 mg/kg in tomato products[7] |
| Calystegine B2 | Tetrahydroxy-nortropane | Solanum tuberosum (Potato), Capsicum annuum (Pepper), Solanum melongena (Eggplant), Ipomoea batatas (Sweet Potato) | Up to 73 mg/kg in eggplants[6] |
| Calystegine C1 | Pentahydroxy-nortropane | Solanum tuberosum (Potato), Capsicum annuum (Pepper), Solanum melongena (Eggplant) | Generally found in lower concentrations |
This table provides a summary of the major calystegine alkaloids. The concentration ranges can vary depending on the plant variety, growing conditions, and the specific plant part analyzed.
Diagram of Core Calystegine Structures:
Caption: Core chemical structures of representative calystegine alkaloids.
Biosynthesis: A Branch of the Tropane Alkaloid Pathway
The biosynthesis of calystegine alkaloids is intricately linked to the well-established tropane alkaloid pathway. This connection was confirmed through feeding experiments with labeled precursors. The key branch point leading to the formation of calystegines is the reduction of tropinone.
While tropinone reductase I (TR-I) stereospecifically reduces tropinone to tropine, the precursor for hyoscyamine and scopolamine, a second enzyme, tropinone reductase II (TR-II), reduces tropinone to pseudotropine. Pseudotropine then serves as the direct precursor for the biosynthesis of calystegine alkaloids through a series of hydroxylation and demethylation steps. The exact enzymes and intermediates in the later stages of the pathway are still under investigation.
Diagram of Calystegine Biosynthesis Pathway:
Caption: Simplified biosynthetic pathway of calystegine alkaloids.
Experimental Protocols: Extraction, Purification, and Characterization
The study of calystegine alkaloids relies on robust and efficient methods for their extraction from plant matrices, subsequent purification, and structural characterization.
Extraction of Calystegine Alkaloids
Due to their high polarity, calystegine alkaloids are typically extracted using polar solvents.
Protocol: Extraction of Calystegines from Plant Material
-
Sample Preparation: Fresh plant material is lyophilized and ground into a fine powder.
-
Extraction Solvent: A mixture of methanol and water (e.g., 1:1 v/v) is commonly used. Acidification of the solvent (e.g., with 0.1% HCl) can improve the extraction efficiency of these basic alkaloids.
-
Extraction Procedure: a. The powdered plant material is suspended in the extraction solvent (e.g., 1:10 w/v). b. The suspension is sonicated or agitated at room temperature for a specified period (e.g., 1-2 hours). c. The mixture is centrifuged, and the supernatant is collected. d. The extraction process is repeated two to three times to ensure complete extraction. e. The collected supernatants are pooled and concentrated under reduced pressure.
Purification by Ion-Exchange Chromatography
Ion-exchange chromatography is the primary method for purifying calystegine alkaloids from the crude extract, taking advantage of their cationic nature at acidic pH.[3]
Protocol: Purification of Calystegines using Cation-Exchange Chromatography
-
Resin Preparation: A strong cation-exchange resin (e.g., Dowex 50WX8) is packed into a column and equilibrated with an acidic buffer (e.g., 0.1 M HCl).
-
Sample Loading: The concentrated crude extract is dissolved in the equilibration buffer and loaded onto the column.
-
Washing: The column is washed with the equilibration buffer to remove neutral and anionic compounds.
-
Elution: The bound calystegine alkaloids are eluted using a gradient of increasing pH or ionic strength. A common eluent is an aqueous solution of ammonia (e.g., 2 M NH4OH).
-
Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of calystegines using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Diagram of Extraction and Purification Workflow:
Caption: General workflow for the extraction and purification of calystegines.
Characterization Techniques
GC-MS is a powerful technique for the separation and identification of calystegine alkaloids. Due to their low volatility, a derivatization step is required prior to analysis.
Protocol: GC-MS Analysis of Calystegines
-
Derivatization (Silylation): The purified calystegine fraction is dried and treated with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl groups into more volatile trimethylsilyl (TMS) ethers.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically around 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the different calystegine derivatives (e.g., starting at 100°C and ramping up to 300°C).
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detection: The mass spectra of the eluting compounds are recorded and compared to spectral libraries for identification.
-
NMR spectroscopy is indispensable for the de novo structural elucidation of novel calystegine alkaloids and for confirming the structures of known compounds. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is employed to determine the connectivity and stereochemistry of the molecule.
Conclusion and Future Directions
The discovery of calystegine alkaloids has opened up a new frontier in natural product research. From their humble beginnings in the roots of bindweed, they have emerged as a significant class of glycosidase inhibitors with a broad distribution in the plant kingdom, including many common food sources. The historical journey of their discovery and structural elucidation highlights the importance of continued exploration of the natural world for novel bioactive compounds.
Future research in this field will likely focus on several key areas:
-
Elucidation of the complete biosynthetic pathway: Identifying the specific enzymes involved in the later steps of calystegine biosynthesis will be crucial for understanding their regulation and for potential biotechnological production.
-
Exploration of their therapeutic potential: Further preclinical and clinical studies are needed to fully evaluate the efficacy and safety of calystegine alkaloids in the treatment of diseases such as diabetes, lysosomal storage disorders, and viral infections.
-
Structure-activity relationship studies: The synthesis and biological evaluation of novel calystegine analogues will provide valuable insights into the structural requirements for potent and selective glycosidase inhibition.
-
Ecological significance: Investigating the role of calystegine alkaloids in plant-herbivore and plant-microbe interactions will shed light on their ecological functions.
The in-depth technical understanding of the discovery, chemistry, and biology of calystegine alkaloids presented in this guide provides a solid foundation for these future endeavors. The continued investigation of these remarkable natural products holds great promise for advancements in medicine, agriculture, and our fundamental understanding of the chemical ecology of plants.
References
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- Goldmann, A., Milat, M. L., Ducrot, P. H., Lallemand, J. Y., Maille, M., Lépingle, A., Charpin, I., & Tepfer, D. (1990). Tropane alkaloids from Calystegia sepium. Phytochemistry, 29(7), 2125-2127.
- Asano, N., Kato, A., Oseki, K., Tomita, E., & Watson, A. A. (1995). Calystegins of Physalis alkekengi var. francheti (Solanaceae). Phytochemistry, 39(3), 577-580.
- Molyneux, R. J., Nash, R. J., & Asano, N. (1996). Alkaloids: Chemical and Biological Perspectives. In S. W. Pelletier (Ed.), Alkaloids: Chemical and Biological Perspectives (Vol. 11, pp. 303-343). Pergamon.
- Bekkouche, K., Daali, Y., Cherkaoui, S., Veuthey, J. L., & Christen, P. (2001). Calystegine distribution in some solanaceous species. Phytochemistry, 58(3), 455-462.
- Dräger, B. (2004). Chemistry and biology of calystegines.
- Friedman, M. (2004). Analysis of biologically active compounds in potatoes (Solanum tuberosum), tomatoes (Lycopersicon esculentum), and jimson weed (Datura stramonium) seeds.
- Keiner, R., & Dräger, B. (2000). Calystegine distribution in potato (Solanum tuberosum) tubers and plants. Planta, 210(5), 794-800.
- Schimming, T., Tofern, B., & Dräger, B. (1998). Calystegines in the Convolvulaceae. Phytochemistry, 49(7), 1969-1975.
- Romera-Torres, A., Romero-González, R., Martínez-Vidal, J. L., & Garrido-Frenich, A. (2018). Analysis of calystegines in tomato-based products by liquid chromatography-Orbitrap mass spectrometry. Food chemistry, 266, 363-370.
- Brock, A., Herzfeld, T., Paschke, R., Koch, M., & Dräger, B. (2006). Brassicaceae contain nortropane alkaloids. Phytochemistry, 67(18), 2050-2057.
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Calystegine B3 as a specific alpha-mannosidase inhibitor
An In-Depth Technical Guide to Calystegine B3: A Highly Specific Inhibitor of Cytoplasmic α-Mannosidase (Man2C1)
Introduction
In the intricate world of cellular biology, glycosidases are essential enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates, playing pivotal roles in everything from energy metabolism to protein quality control. Within this broad class, α-mannosidases are responsible for cleaving terminal α-mannose residues from glycoproteins and oligosaccharides. The cytoplasmic form, Man2C1, is particularly crucial for the non-lysosomal catabolism of free oligosaccharides (FOS) derived from N-linked glycans that accumulate in the cytosol[1][2]. Understanding the precise function of Man2C1 has been a significant challenge, largely due to the difficulty in selectively inhibiting it without affecting other mannosidase isoforms in the lysosome, ER, or Golgi.
This guide focuses on Calystegine B3, a plant-derived polyhydroxylated nortropane alkaloid that has emerged as a uniquely potent and specific inhibitor of cytoplasmic α-mannosidase (Man2C1)[1][3][4]. We will explore its structure, mechanism of action, exceptional specificity, and provide detailed protocols for its application as a precise chemical tool in research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage Calystegine B3 to dissect the roles of cytoplasmic glycan processing in health and disease.
Physicochemical Properties and Structure of Calystegine B3
Calystegine B3 belongs to a family of polyhydroxylated nortropane alkaloids found in various plants, including those of the Solanaceae and Convolvulaceae families[5][6]. Its structure is the key to its function. The nortropane skeleton, combined with a specific stereochemical arrangement of four hydroxyl groups, allows it to act as a structural mimic of the mannose sugar, the natural substrate of α-mannosidase.
| Property | Value |
| IUPAC Name | (1R,2R,3R,4S,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol[7] |
| Molecular Formula | C₇H₁₃NO₄[7][8] |
| Molecular Weight | 175.18 g/mol [7][8] |
| CAS Number | 178231-95-3[7][8] |
The nitrogen atom within the bicyclic ring system is crucial. At physiological pH, this nitrogen is protonated, creating a positive charge that mimics the oxacarbenium ion transition state of the glycosidic bond cleavage reaction, leading to high-affinity binding in the enzyme's active site.
The Target: Cytoplasmic α-Mannosidase (Man2C1)
To appreciate the utility of Calystegine B3, one must first understand its target. The cell contains multiple α-mannosidase isoforms, each localized to a different compartment (ER, Golgi, lysosome, cytosol) and playing a distinct role in glycan processing. Man2C1 is unique in its cytosolic localization. Its primary role is to break down FOS, which are byproducts of the N-linked glycosylation quality control pathway in the ER. By inhibiting Man2C1, researchers can study the downstream consequences of FOS accumulation in the cytosol.
Caption: Role of Man2C1 in the Free Oligosaccharide (FOS) degradation pathway.
Mechanism of Action: A Classic Transition-State Analog
Calystegine B3 functions as a potent, competitive inhibitor. The mechanism is rooted in its structural similarity to the D-mannose ring and its ability to mimic the transition state of the enzymatic reaction.
-
Active Site Binding : The polyhydroxylated nortropane ring of Calystegine B3 is recognized by the active site of α-mannosidase, which is shaped to accommodate a mannose sugar.
-
Transition-State Mimicry : During catalysis, the enzyme distorts the mannose substrate, creating a transient, positively charged oxacarbenium ion. The protonated nitrogen of Calystegine B3 mimics this charge and geometry, allowing it to bind to the active site with much higher affinity than the actual substrate.
-
Reversible Inhibition : Because this binding is non-covalent, the inhibition is reversible. Calystegine B3 effectively competes with the natural FOS substrate for access to the enzyme's active site.
Caption: Competitive inhibition of Man2C1 by Calystegine B3.
The Hallmark of Calystegine B3: Unprecedented Specificity
The most compelling feature of Calystegine B3 for a researcher is its specificity. While many polyhydroxy alkaloids inhibit a range of glycosidases, Calystegine B3 shows a strong preference for cytoplasmic α-mannosidase (Man2C1) over other isoforms and even other types of glycosidases. Biochemical assays using rat liver preparations have shown it to be a highly specific inhibitor for Man2C1 among various α-mannosidases[1][2][3]. This specificity is critical for attributing cellular effects directly to the inhibition of Man2C1.
This contrasts sharply with other members of its family. For example, Calystegine B2 is a potent competitive inhibitor of human lysosomal β-glucocerebrosidase and coffee bean α-galactosidase[3][9]. This functional divergence, arising from subtle stereochemical differences, underscores the precision of Calystegine B3 as a molecular probe.
Comparative Inhibitory Activity of Calystegines
| Compound | Primary Target Enzyme | Secondary Targets / Notes |
| Calystegine B3 | Cytoplasmic α-Mannosidase (Man2C1) | Described as highly specific for Man2C1 over other rat liver α-mannosidases[1][3]. |
| Calystegine B2 | β-Glucosidase, α-Galactosidase | Potent inhibitor of almond β-glucosidase and coffee bean α-galactosidase[9]. Also inhibits human lysosomal β-glucocerebrosidase[3]. |
| Calystegine A3 | α-Glucosidases (weak) | Shows low in vitro inhibition of human intestinal maltase and sucrase[5][10]. |
Causality Insight: The specificity is dictated by the precise spatial arrangement of the hydroxyl groups and the nortropane ring structure. The active site of Man2C1 has a unique topology that favorably accommodates the stereochemistry of Calystegine B3, while the active sites of other glycosidases favor different isomers like Calystegine B2.
Experimental Protocol: Determining the IC₅₀ of Calystegine B3 against α-Mannosidase
This protocol provides a robust method for characterizing the inhibitory potency of Calystegine B3 using a common chromogenic substrate.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Calystegine B3 against α-mannosidase activity from a biological source (e.g., rat liver cytosol).
Materials:
-
Calystegine B3 (high purity)
-
Enzyme Source: Rat liver cytosol prepared by homogenization and ultracentrifugation.
-
Substrate: 4-Nitrophenyl α-D-mannopyranoside (pNPM)
-
Assay Buffer: 100 mM Sodium Acetate buffer, pH 4.5
-
Stop Solution: 200 mM Sodium Borate buffer, pH 9.8
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Calystegine B3 in deionized water. Create a serial dilution series (e.g., from 1 mM down to 1 nM) in the Assay Buffer.
-
Prepare a 5 mM stock solution of pNPM substrate in Assay Buffer.
-
Prepare the enzyme extract and determine its total protein concentration (e.g., via Bradford assay). Dilute the extract in ice-cold Assay Buffer to a working concentration that yields a linear reaction rate for at least 30 minutes.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 20 µL of each Calystegine B3 dilution.
-
Positive Control (100% activity): Add 20 µL of Assay Buffer (no inhibitor).
-
Negative Control (No enzyme): Add 40 µL of Assay Buffer.
-
To all wells except the Negative Control, add 20 µL of the diluted enzyme extract.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiating the Reaction:
-
Start the reaction by adding 20 µL of the 5 mM pNPM substrate solution to all wells. The final volume is 60 µL.
-
Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction remains in the linear range.
-
-
Stopping the Reaction and Reading:
-
Terminate the reaction by adding 100 µL of Stop Solution to all wells. The high pH deprotonates the liberated 4-nitrophenol, turning it yellow.
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the Negative Control from all other readings.
-
Calculate the percent inhibition for each Calystegine B3 concentration: % Inhibition = 100 * (1 - (Abs_Test / Abs_PositiveControl))
-
Plot the % Inhibition against the logarithm of the Calystegine B3 concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Self-Validating System: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is essential. The positive control defines the maximum enzymatic rate, while the negative control accounts for any non-enzymatic substrate hydrolysis, ensuring that the measured inhibition is directly attributable to the action of Calystegine B3 on the enzyme.
Caption: Workflow for determining the IC₅₀ of Calystegine B3.
Research Applications and Future Directions
The primary value of Calystegine B3 is as a highly specific chemical tool to probe the function of Man2C1. Its use has been pivotal in demonstrating that inhibiting this cytoplasmic enzyme leads to a significant change in the structure and quantity of FOS within the cell, without affecting cell-surface glycans[1][2]. This allows for the targeted study of cytosolic glycan metabolism.
Key research applications include:
-
Investigating the FOS Degradation Pathway: Elucidating the precise steps and regulation of non-lysosomal FOS catabolism.
-
Studying ER-Associated Degradation (ERAD): Using FOS accumulation as a marker for the rate and nature of ERAD.
-
Exploring Cell Fate: Given that the suppression of Man2C1 expression has been linked to apoptosis, Calystegine B3 can be used to explore the molecular mechanisms connecting FOS metabolism to programmed cell death[1][4].
Conclusion
Calystegine B3 stands out from the broad class of glycosidase inhibitors due to its remarkable specificity for cytoplasmic α-mannosidase, Man2C1. This property elevates it from a general inhibitor to a precision tool for cell biologists and biochemists. By enabling the selective blockade of a single enzyme in the complex web of cellular glycan processing, Calystegine B3 provides a unique opportunity to unravel the critical functions of cytosolic free oligosaccharide metabolism and its impact on cellular homeostasis and disease.
References
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Kato, A., et al. (2011). Calystegine B3 as a specific inhibitor for cytoplasmic alpha-mannosidase, Man2C1. The Journal of Biochemistry. Available at: [Link]
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Kato, A., et al. (2011). Calystegine B3 as a specific inhibitor for cytoplasmic α-mannosidase, Man2C1. The Journal of Biochemistry, Oxford Academic. Available at: [Link]
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precisionFDA. CALYSTEGINE B3. Available at: [Link]
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W-D. Wätjen, et al. (2013). Inhibition of human intestinal α-glucosidases by calystegines. PubMed. Available at: [Link]
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National Center for Biotechnology Information. Calystegine B3. PubChem Compound Summary for CID 10313337. Available at: [Link]
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Glanz-Vidal, L., et al. (2022). Chemistry and Biology of Calystegines. ResearchGate. Available at: [Link]
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Bighinati, A., et al. (2022). Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway. PMC, NIH. Available at: [Link]
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Watson, A. A., et al. Alkaloid Glycosidase Inhibitors. PMC, PubMed Central. Available at: [Link]
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Wätjen, W-D., et al. (2013). Inhibition of Human Intestinal -Glucosidases by Calystegines. ResearchGate. Available at: [Link]
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Kato, A., et al. (2011). Calystegine B-3 as a specific inhibitor for cytoplasmic alpha-mannosidase, Man2C1. ResearchGate. Available at: [Link]
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Dräger, B. (2007). Structures of calystegines A 3 , B 1 , and B 2. ResearchGate. Available at: [Link]
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Asano, N., et al. (1997). Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense. PubMed. Available at: [Link]
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National Center for Biotechnology Information. Calystegine B2. PubChem Compound Summary for CID 124434. Available at: [Link]
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Calystegine B3: A Molecular Nexus in Plant Chemical Ecology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Preamble: Beyond a Simple Toxin - A Multifaceted Ecological Mediator
In the intricate chemical theater of plant-environment interactions, small molecules often play starring roles. Among these, the polyhydroxylated nortropane alkaloids known as calystegines are emerging as significant players. This guide delves into the chemical ecology of a specific and potent member of this family: Calystegine B3. We will move beyond a superficial overview to provide a deep, mechanistic understanding of its biosynthesis, its multifaceted roles in mediating interactions with other organisms, and the experimental frameworks required for its study. This document is designed for the discerning researcher, offering not just facts, but a causal narrative grounded in established scientific principles and methodologies.
The Molecular Identity and Biosynthesis of Calystegine B3
Calystegine B3 is a polyhydroxylated nortropane alkaloid with the chemical formula C₇H₁₃NO₄[1]. As a member of the B-group of calystegines, it possesses four hydroxyl groups on its nortropane skeleton[2][3]. These structural features are central to its biological activity.
Biosynthetic Pathway: A Branch of Tropane Alkaloid Metabolism
The biosynthesis of Calystegine B3 is intricately linked to the well-established tropane alkaloid pathway, originating from the amino acid L-ornithine. While the complete enzymatic cascade leading to Calystegine B3 is yet to be fully elucidated, key steps are known. The pathway proceeds via the formation of pseudotropine, a stereoisomer of tropine. Tropinone reductase II (TR-II) is a critical enzyme that reduces tropinone to pseudotropine, which then serves as a precursor for calystegine synthesis[4][5]. Suppression of TR-II has been shown to significantly reduce calystegine accumulation[4][6].
The regulation of this pathway is likely under the control of phytohormones such as jasmonic acid (JA) and salicylic acid (SA), which are key mediators of plant defense responses against herbivores and pathogens, respectively[7][8][9][10]. Herbivore attack typically induces the JA signaling pathway, which could upregulate the expression of biosynthetic genes in the tropane alkaloid pathway, leading to increased production of defensive compounds like Calystegine B3.
Caption: Putative biosynthetic pathway of Calystegine B3 and its regulation.
The Ecological Significance of Calystegine B3: A Double-Edged Sword
The primary ecological role of Calystegine B3 stems from its potent ability to inhibit glycosidases, enzymes crucial for carbohydrate metabolism in a wide range of organisms[11][12][13][14]. This inhibitory action forms the basis of its function as a defensive compound and its influence on the surrounding ecosystem.
A Formidable Defense Against Herbivores
The structural similarity of calystegines to monosaccharides allows them to act as competitive inhibitors of glycosidases[15][16]. By binding to the active site of these enzymes, Calystegine B3 can disrupt the digestion of carbohydrates in insect herbivores, leading to reduced nutrient uptake, developmental abnormalities, and antifeedant effects[17][18][19]. While direct studies on the antifeedant properties of purified Calystegine B3 are limited, the strong glycosidase inhibitory activity of the calystegine B group suggests a significant role in plant defense against insect herbivores[11][12].
Table 1: Glycosidase Inhibition by Calystegines
| Calystegine(s) | Target Enzyme | Kᵢ Value (M) | Source Organism | Reference |
| Calystegin A₃ | β-glucosidase | 4.3 x 10⁻⁵ | Almond | [12] |
| Calystegin A₃ | α-galactosidase | 1.9 x 10⁻⁴ | Coffee bean | [12] |
| Calystegins B (B₁ & B₂) | β-glucosidase | 3 x 10⁻⁶ | Almond | [11][12] |
| Calystegins B (B₁ & B₂) | α-galactosidase | 7 x 10⁻⁶ | Coffee bean | [11][12] |
| Calystegine B₂ | Sucrase | - (Significant inhibition) | Human | [15][16] |
Shaping the Rhizosphere Microbiome
Plants release a significant portion of their photosynthetically fixed carbon into the soil as root exudates, which include a diverse array of secondary metabolites[12][20][21][22]. These exudates play a crucial role in structuring the microbial community in the rhizosphere[23]. While the presence of Calystegine B3 in root exudates has not been explicitly demonstrated, the secretion of other alkaloids is well-documented[12][20].
The potent glycosidase inhibitory activity of Calystegine B3 suggests it could act as a selective agent in the rhizosphere, influencing the composition and activity of soil microorganisms. By inhibiting the glycosidases of certain bacteria and fungi, Calystegine B3 could favor the proliferation of microbes that are either resistant to its effects or can utilize it as a carbon or nitrogen source. This selective pressure could lead to the enrichment of a plant-beneficial microbiome that helps to suppress pathogens and enhance nutrient availability[24].
Caption: Hypothetical role of Calystegine B3 in shaping the rhizosphere microbiome.
Allelopathic Potential: An Area for Future Investigation
Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors[25][26][27][28][29][30]. Given that Calystegine B3 is a potent enzyme inhibitor, it is plausible that it could exert allelopathic effects on neighboring plants by interfering with essential physiological processes. However, to date, there is a lack of specific research on the allelopathic activity of purified Calystegine B3. This represents a significant knowledge gap and a promising avenue for future research.
Experimental Protocols for the Study of Calystegine B3
To facilitate further research into the ecological roles of Calystegine B3, this section provides detailed, step-by-step methodologies for its extraction and analysis, as well as for assessing its biological activities.
Extraction and Quantification of Calystegine B3 from Plant Material
This protocol is adapted from established methods for calystegine extraction.
Objective: To extract and quantify Calystegine B3 from plant tissues.
Materials:
-
Fresh or freeze-dried plant material (leaves, roots, etc.)
-
Methanol/water (50:50, v/v) extraction solvent
-
Cation exchange resin (e.g., Dowex 50WX8)
-
Ammonium hydroxide (NH₄OH) solution (2 M)
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-high-resolution mass spectrometer (LC-HRMS)
-
Calystegine B3 standard
Procedure:
-
Homogenization: Homogenize 1 g of fresh (or 0.2 g of freeze-dried) plant material in 10 mL of methanol/water (50:50, v/v).
-
Extraction: Sonicate the homogenate for 30 minutes and then centrifuge at 4000 rpm for 15 minutes. Collect the supernatant. Repeat the extraction twice more and pool the supernatants.
-
Cation Exchange Chromatography: Apply the pooled supernatant to a column containing cation exchange resin pre-equilibrated with water.
-
Washing: Wash the column with 3 column volumes of water to remove neutral and anionic compounds.
-
Elution: Elute the calystegines with 3 column volumes of 2 M NH₄OH.
-
Drying: Evaporate the eluate to dryness under reduced pressure.
-
Analysis: Resuspend the dried extract in a known volume of methanol/water (50:50, v/v) and analyze by GC-MS or LC-HRMS.
-
Quantification: Use a standard curve of Calystegine B3 to quantify its concentration in the plant extract.
Insect Antifeedant Bioassay (No-Choice Leaf Disc Assay)
This protocol is a standard method for assessing the antifeedant properties of a purified compound[31][32][33].
Objective: To determine the antifeedant activity of Calystegine B3 against a target insect herbivore.
Materials:
-
Target insect larvae (e.g., Spodoptera litura)
-
Fresh host plant leaves
-
Calystegine B3
-
Solvent (e.g., 5% ethanol in water)
-
Petri dishes with moistened filter paper
-
Leaf disc punch
-
Digital scanner and image analysis software
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of Calystegine B3 in the chosen solvent. Include a solvent-only control.
-
Leaf Disc Treatment: Punch leaf discs of a uniform size from the host plant leaves. Dip each disc into a test solution for 10-15 seconds and allow it to air dry.
-
Bioassay Setup: Place one treated leaf disc in each Petri dish.
-
Insect Introduction: Introduce one pre-starved (for 2-4 hours) insect larva into each Petri dish.
-
Incubation: Incubate the Petri dishes at a controlled temperature and photoperiod for 24-48 hours.
-
Data Collection: After the incubation period, remove the remaining leaf disc fragments and scan them.
-
Data Analysis: Use image analysis software to measure the area of the leaf disc consumed in each treatment. Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C-T)/(C+T)] x 100, where C is the area consumed in the control and T is the area consumed in the treatment.
Caption: Workflow for the no-choice insect antifeedant bioassay.
In Vitro α-Glucosidase Inhibition Assay
This protocol is based on a standard colorimetric assay for α-glucosidase activity[34][35].
Objective: To determine the inhibitory activity of Calystegine B3 against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Calystegine B3
-
Phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (1 M)
-
96-well microplate reader
Procedure:
-
Prepare Reagents: Dissolve the enzyme, substrate (pNPG), and inhibitor (Calystegine B3) in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add 20 µL of different concentrations of Calystegine B3 solution and 20 µL of α-glucosidase solution (2 U/mL). Include a control with buffer instead of the inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add 20 µL of pNPG solution (1 mM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Stop Reaction: Add 50 µL of 1 M Na₂CO₃ solution to each well to stop the reaction.
-
Measure Absorbance: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
Calculate Inhibition: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Concluding Remarks and Future Directions
Calystegine B3 stands out as a potent glycosidase inhibitor with significant implications for plant chemical ecology. Its role as a defense compound against herbivores is strongly supported by its mechanism of action, though direct in vivo evidence with the purified compound is a critical next step for research. Furthermore, the potential for Calystegine B3 to shape the rhizosphere microbiome and exert allelopathic effects opens up exciting new avenues of investigation. A deeper understanding of the biosynthesis, regulation, and ecological functions of Calystegine B3 will not only enhance our knowledge of plant-environment interactions but may also provide a foundation for the development of novel, bio-inspired strategies for pest management and crop improvement. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the complex and fascinating roles of this key ecological mediator.
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Molyneux, R. J., et al. (1993). Calystegins, a novel class of alkaloid glycosidase inhibitors. PubMed. [Link]
-
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Kopahnke, D., et al. (2013). Inhibition of Human Intestinal α-Glucosidases by Calystegines. ACS Publications. [Link]
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Rasmann, S., & Hiltpold, I. (2022). Root Exudation of Specialized Molecules for Plant-Environment Interaction. PubMed. [Link]
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Brock, A., et al. (2006). Calystegines in Calystegia sepium derive from the tropane alkaloid pathway. ResearchGate. [Link]
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Kaiser, H., et al. (2012). Calystegines in Calystegia sepium derive from the tropane alkaloid pathway. ResearchGate. [Link]
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Ramar, M., et al. (2013). Antifeedant activity, developmental indices and morphogenetic variations of plant extracts against Spodoptera litura (Fab) (Lepidoptera: Noctuidae). Journal of Entomology and Zoology Studies. [Link]
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EFSA Panel on Contaminants in the Food Chain (CONTAM). (2019). Overview of available toxicity data for calystegines. EFSA Journal. [Link]
-
Szabó, L., et al. (2024). Investigation of the Allelopathic Effect of Two Invasive Plant Species in Rhizotron System. MDPI. [Link]
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Macías, F. A., et al. (Eds.). (2003). Allelopathy: Chemistry and Mode of Action of Allelochemicals. ResearchGate. [Link]
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EFSA Panel on Contaminants in the Food Chain (CONTAM). (2019). Overview of available toxicity data for calystegines. ResearchGate. [Link]
-
Kopahnke, D., et al. (2013). Inhibition of human intestinal α-glucosidases by calystegines. PubMed. [Link]
-
EFSA Panel on Contaminants in the Food Chain (CONTAM). (2019). Overview of available toxicity data for calystegines. EFSA Journal. [Link]
-
Li, Z., et al. (2021). Research Advances in Allelopathy of Volatile Organic Compounds (VOCs) of Plants. MDPI. [Link]
-
Inderjit, & Callaway, R. M. (2003). Experimental designs for the study of allelopathy. ResearchGate. [Link]
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Sanane, M., et al. (2021). High-Throughput Feeding Bioassay for Lepidoptera Larvae. PMC. [Link]
-
Gloster, T. M., & Davies, G. J. (2010). Glycosidase inhibition: assessing mimicry of the transition state. PMC. [Link]
-
Wilson, C. R., et al. (2025). Rhizosphere bacteria degrade a key root exudate metabolite critical for pathogen germination and root infection. PubMed. [Link]
-
Ghasemi, P., et al. (2022). Study of Allelopathic Interaction of Essential Oils from Medicinal and Aromatic Plants on Seed Germination and Seedling Growth of Lettuce. MDPI. [Link]
-
Dineshkumar, B., et al. (2018). In vitro α-glucosidase inhibitory assay. Protocols.io. [Link]
-
Prasad, K. R., et al. (2009). Synthesis and insect antifeedant activity of plumbagin derivatives with the amino acid moiety. PubMed. [Link]
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Sathasivam, R., & Ki, J. S. (2018). Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. ThaiJO. [Link]
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Sanane, M., et al. (2021). High-Throughput Feeding Bioassay for Lepidoptera Larvae. ResearchGate. [Link]
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Van der Does, D., et al. (2013). Salicylic Acid Suppresses Jasmonic Acid Signaling Downstream of SCFCOI1-JAZ by Targeting GCC Promoter Motifs via Transcription Factor ORA59. PMC. [Link]
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Xu, X., et al. (2023). Root exudates influence rhizosphere fungi and thereby synergistically regulate Panax ginseng yield and quality. PMC. [Link]
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Devireddy, A. R., et al. (2021). Rise of signaling: jasmonic and salicylic acid oppositely control reactive oxygen species wave production. PMC. [Link]
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Calystegine B3: A Potent Modulator of Beta-Glucocerebrosidase Activity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Calystegine B3, a polyhydroxylated nortropane alkaloid, and its significant effects on the lysosomal enzyme beta-glucocerebrosidase (GCase). We will explore the biochemical relationship between Calystegine B3 and GCase, detailing its mechanism of action as a competitive inhibitor and a pharmacological chaperone. This document will serve as a comprehensive resource for researchers in lysosomal storage disorders, particularly Gaucher disease, and for professionals in the field of drug development exploring novel therapeutic strategies. We will delve into the causality behind experimental designs, provide detailed, self-validating protocols for assessing GCase activity and inhibition, and present key quantitative data. All information is grounded in authoritative scientific literature to ensure accuracy and trustworthiness.
Introduction: The Key Players
Beta-Glucocerebrosidase (GCase)
Beta-glucocerebrosidase (EC 3.2.1.45), also known as acid β-glucosidase, is a vital lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1][2][3] This catalytic activity is crucial for the breakdown of sphingolipids, a class of lipids integral to cell membrane structure and signaling. The enzyme is active at an acidic pH, which is characteristic of the lysosomal environment.[1][2]
Mutations in the GBA1 gene, which encodes for GCase, can lead to a deficiency in enzyme activity.[2][4] This deficiency results in the accumulation of glucosylceramide within the lysosomes of macrophages, leading to the development of Gaucher disease, the most common lysosomal storage disorder.[2][3][5] The clinical manifestations of Gaucher disease are heterogeneous, ranging from hepatosplenomegaly and skeletal abnormalities to severe neurological complications.[2][6]
Calystegine B3
Calystegine B3 is a naturally occurring nortropane alkaloid belonging to the calystegine family of compounds.[7] These polyhydroxy nortropane alkaloids are known for their ability to inhibit glycosidases.[5][8] Calystegine B3's structural similarity to glucose allows it to interact with the active site of glucose-processing enzymes like GCase.
Mechanism of Action: A Tale of Two Functions
The interaction between Calystegine B3 and GCase is a prime example of how a single molecule can exhibit dual functionality, acting as both an inhibitor and a pharmacological chaperone, depending on its concentration and the cellular environment.
Competitive Inhibition
At sufficient concentrations, Calystegine B3 acts as a competitive inhibitor of GCase. Its structure mimics the glucose moiety of the natural substrate, allowing it to bind to the enzyme's active site. This binding event physically blocks the substrate, glucosylceramide, from accessing the catalytic residues, thereby inhibiting the hydrolytic reaction. The inhibitory constant (Ki) for Calystegine B3 against β-glucosidases is in the low micromolar range, indicating a strong binding affinity.[8]
Pharmacological Chaperone Therapy
In Gaucher disease, many mutations in the GBA1 gene cause the GCase protein to misfold in the endoplasmic reticulum (ER). This misfolded protein is then targeted for degradation and never reaches the lysosome to perform its function.[5]
At sub-inhibitory concentrations, Calystegine B3 can act as a pharmacological chaperone.[5][9] By binding to the misfolded GCase in the ER, it stabilizes the protein's conformation, allowing it to pass the ER's quality control system and be trafficked to the lysosome.[10][11] Once in the acidic environment of the lysosome, the higher concentration of the natural substrate and the lower pH can displace Calystegine B3, enabling the now correctly localized enzyme to function.[12] This approach is a key therapeutic strategy for Gaucher disease.[6][11]
Caption: Calystegine B3 as a pharmacological chaperone for GCase.
Experimental Protocols
The following protocols provide a robust framework for investigating the effects of Calystegine B3 on GCase.
In Vitro GCase Activity and Inhibition Assay
This assay is essential for determining the direct inhibitory effect of Calystegine B3 on GCase activity.
Principle: The assay employs a synthetic fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). GCase cleaves 4-MUG, releasing the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to enzyme activity.[13]
Materials:
-
Recombinant human GCase
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Calystegine B3
-
Citrate-phosphate buffer (pH 5.2)[14]
-
Glycine-NaOH buffer (pH 10.4) for stopping the reaction[15]
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)[16]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of GCase in citrate-phosphate buffer.
-
Prepare a stock solution of 4-MUG in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of Calystegine B3 in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the appropriate concentration of Calystegine B3 or buffer for the control.
-
Add the GCase solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the 4-MUG substrate solution.
-
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from a substrate-only blank.
-
Calculate the percentage of inhibition for each Calystegine B3 concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the inhibitory constant (Ki), the assay should be performed with multiple substrate and inhibitor concentrations, and the data analyzed using methods such as Lineweaver-Burk or Dixon plots.
-
Caption: Workflow for in vitro GCase inhibition assay.
Cellular Chaperone Activity Assay
This assay evaluates the ability of Calystegine B3 to increase GCase activity within a cellular model of Gaucher disease.
Principle: Patient-derived fibroblasts carrying a GBA1 mutation (e.g., N370S) are treated with Calystegine B3. The chaperone effect is measured as an increase in the intracellular GCase activity.[6][10]
Materials:
-
Gaucher patient-derived fibroblasts
-
Cell culture medium and supplements
-
Calystegine B3
-
Cell lysis buffer
-
Reagents for GCase activity assay (from 3.1)
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Plate Gaucher fibroblasts and grow to a desired confluency.
-
Treat cells with a range of sub-inhibitory concentrations of Calystegine B3 for 3-5 days. Include an untreated control.[10]
-
-
Cell Lysis:
-
Wash the cells with PBS and then lyse them to release intracellular proteins.
-
Centrifuge the lysate to remove debris and collect the supernatant.
-
-
GCase Activity Measurement:
-
Measure the total protein concentration in each lysate for normalization.[16]
-
Perform the GCase activity assay on the lysates as detailed in section 3.1.
-
-
Data Analysis:
-
Normalize the GCase activity to the total protein content for each sample.
-
Calculate the fold-increase in GCase activity compared to the untreated control.
-
Plot the fold-increase against the Calystegine B3 concentration to determine the effective concentration range for chaperoning.
-
Quantitative Data
The following table summarizes key quantitative parameters for the interaction of calystegines with beta-glucosidases. Values can vary based on specific experimental conditions and the specific calystegine analogue.
| Parameter | Value Range | Enzyme Source | Comments |
| Ki | 3 - 43 µM | Almond β-glucosidase | The inhibitory constant for Calystegine A3 and B2, indicating potent competitive inhibition.[8] |
| Chaperone Activity | 2.3-fold increase | L444P Gaucher Fibroblasts | Demonstrates significant rescue of mutant GCase activity at 10 µM for Calystegine B2.[17] |
Conclusion and Future Directions
Calystegine B3 and related compounds are powerful tools for studying GCase function and hold therapeutic promise for Gaucher disease. Their ability to act as both inhibitors and pharmacological chaperones highlights the nuanced approach required for developing small molecule therapies for genetic disorders. The protocols and data presented here offer a foundational framework for researchers to explore this and other iminosugar-based compounds.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the calystegine scaffold for enhanced potency and selectivity as a GCase chaperone.[5]
-
In Vivo Studies: To assess the efficacy, pharmacokinetics, and safety of Calystegine B3 in animal models of Gaucher disease.
-
Blood-Brain Barrier Penetration: A crucial aspect for treating the neuronopathic forms of Gaucher disease is the ability of chaperones to cross the blood-brain barrier, a potential advantage of small molecules.[9][11]
By building on this knowledge, the scientific community can continue to advance the development of novel and effective treatments for Gaucher disease and other lysosomal storage disorders.
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An In-depth Technical Guide to the Calystegine B3 Biosynthesis Pathway in Solanaceae
Abstract: This technical guide provides a comprehensive overview of the Calystegine B3 biosynthesis pathway within the Solanaceae family. Calystegines, a class of polyhydroxylated nortropane alkaloids, are potent glycosidase inhibitors with significant therapeutic potential.[1][2][3] This document details the core enzymatic steps, key intermediates, and genetic regulation governing their formation. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and exploitation of this important metabolic pathway.
Introduction: The Significance of Calystegines
The Solanaceae family, which includes economically important crops like potatoes (Solanum tuberosum), tomatoes (Solanum lycopersicum), and bell peppers (Capsicum annuum), as well as medicinal plants such as Atropa belladonna, is a rich source of diverse secondary metabolites.[4] Among these are the calystegines, a group of nortropane alkaloids characterized by a polyhydroxylated structure that mimics sugars.[4][5] This structural similarity allows them to act as potent and selective inhibitors of various glycosidase enzymes.[1][5][6]
Calystegine B3, along with other members of the calystegine family like A3 and B2, has garnered significant interest due to its potential therapeutic applications, particularly in the context of metabolic disorders such as diabetes mellitus type 2, by inhibiting intestinal α-glucosidases.[5][6] Understanding the biosynthetic pathway is therefore critical for harnessing these compounds, either through metabolic engineering in plants or by reconstituting the pathway in microbial systems for sustainable production.
This guide focuses on the biosynthesis of Calystegine B3, elucidating the metabolic branch point from the broader tropane alkaloid pathway and detailing the subsequent enzymatic transformations.
The Core Biosynthetic Pathway: A Metabolic Bifurcation
The biosynthesis of all tropane alkaloids, including calystegines, originates from the precursor tropinone.[7] The metabolic fate of tropinone represents a critical bifurcation point that determines whether the pathway proceeds towards tropine-derived alkaloids (like hyoscyamine and scopolamine) or pseudotropine-derived compounds, which include the calystegines.[8][9][10]
This branch point is controlled by two distinct, stereospecific enzymes:
-
Tropinone Reductase I (TRI): Reduces tropinone to tropine (3α-tropanol).[8][10]
-
Tropinone Reductase II (TRII): Reduces tropinone to pseudotropine (3β-tropanol).[8][10]
Both TRI and TRII belong to the short-chain dehydrogenase/reductase (SDR) enzyme family and are NADPH-dependent.[8][11][12] The expression and relative activity of these two enzymes dictate the metabolic flux towards either tropine or pseudotropine, and consequently, the alkaloid profile of the plant.[9] For the synthesis of Calystegine B3, the TRII-catalyzed conversion to pseudotropine is the committed step.[4][7][13]
The pathway from pseudotropine to Calystegine B3 involves a series of subsequent modifications, primarily N-demethylation and multiple hydroxylation events, which are still being fully elucidated. However, recent research has identified key enzyme classes involved.
Key Post-Pseudotropine Steps:
-
Acylation: Pseudotropine can be acylated, for instance with tigloyl-CoA, by acyltransferases to form intermediates like 3β-tigloyloxytropane.[14][15]
-
N-demethylation & Ring-Hydroxylation: Cytochrome P450 monooxygenases (P450s) play a crucial role in modifying the tropane ring.[16][17] Specific P450s can catalyze the N-demethylation of acylated pseudotropine derivatives to form the corresponding nortropane core (norpseudotropine).[15][16] These or other P450s then perform sequential ring hydroxylations.[15][16]
-
Hydrolysis & Further Hydroxylation: The acyl group is likely hydrolyzed, and further hydroxylation steps on the nortropane ring lead to the various calystegines. The precise sequence and the enzymes responsible for the final hydroxylation patterns that define Calystegine B3 are areas of active research.
The overall pathway is visualized in the diagram below.
Caption: Proposed biosynthesis pathway for Calystegine B3 in Solanaceae.
Genetic Regulation
The production of calystegines, like other plant secondary metabolites, is tightly regulated at the genetic level.[18][19][20] The expression of key biosynthetic genes, particularly TRI and TRII, is a primary control point. Studies involving the overexpression or silencing of these genes in Atropa belladonna have demonstrated a direct impact on the ratio of tropine-derived alkaloids to calystegines.[9] For example, overexpressing TRII led to an increased accumulation of calystegines, while overexpressing TRI had the opposite effect, boosting hyoscyamine and scopolamine levels at the expense of calystegines.[9]
The regulation is influenced by developmental cues and environmental stresses.[21][22] Transcription factors, such as those from the MYB and bHLH families, which are known to regulate other flavonoid and alkaloid pathways, are likely involved in controlling the expression of calystegine biosynthetic genes, though specific regulators for this pathway are still being identified.[21][22]
Methodologies for Pathway Investigation
Studying the Calystegine B3 pathway requires a combination of analytical chemistry, enzymology, and molecular biology techniques.
Extraction and Quantification of Calystegines
Due to their hydrophilic nature, calystegine extraction requires polar solvents.[4] A general protocol is outlined below, which serves as a starting point for optimization based on the specific plant matrix.
Protocol 1: General Calystegine Extraction
-
Homogenization: Homogenize fresh or freeze-dried plant material (e.g., 1 g) in 10 mL of 80% methanol using a mortar and pestle or a mechanical homogenizer.
-
Extraction: Incubate the homogenate at 4°C for at least 4 hours with gentle agitation.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant. For quantitative analysis, a second extraction of the pellet can be performed to ensure complete recovery.
-
Clean-up (Optional): For complex matrices, a solid-phase extraction (SPE) step using a cation-exchange cartridge is recommended to remove interfering compounds.[23]
-
Analysis: The final extract is typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation) or more commonly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.[23]
Table 1: Reported Calystegine Concentrations in Solanaceae Species
| Plant Species | Plant Part | Calystegine(s) | Concentration | Reference |
| Solanum tuberosum | Sprouts (3 mm) | Total Calystegines | 3.3 mg/g fresh mass | [24] |
| Solanum tuberosum | Flowers & Young Leaves | Total Calystegines | 150 µg/g fresh mass | [24] |
| Solanum lycopersicum | Fruit | Calystegine A3 | Up to 19.0 mg/kg | [24] |
| Atropa belladonna | Aerial Parts | Calystegine B2 | Up to 100 mg/kg dry weight | [25] |
| Hyoscyamus albus | Leaves | Calystegine B2 | 75 mg/kg dry weight | [25] |
Enzyme Assays
Characterizing the enzymes of the pathway, such as TRII or the downstream P450s, is crucial. This typically involves heterologous expression of the candidate gene (e.g., in E. coli or yeast), purification of the recombinant protein, and an in vitro activity assay.
Protocol 2: Tropinone Reductase II (TRII) Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.0), 1 mM tropinone, 0.2 mM NADPH, and the purified recombinant TRII enzyme.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of ethyl acetate.
-
Extraction: Vortex vigorously and centrifuge to separate the phases. The product, pseudotropine, will partition into the organic phase.
-
Analysis: Analyze the organic phase by GC-MS or LC-MS to quantify the amount of pseudotropine formed. The activity can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm due to NADPH oxidation.
The workflow for identifying and characterizing a new enzyme in the pathway is depicted below.
Caption: Experimental workflow for enzyme characterization.
Conclusion and Future Directions
The biosynthesis of Calystegine B3 in Solanaceae is a fascinating branch of tropane alkaloid metabolism, initiated by the stereospecific reduction of tropinone by TRII. While the key initial steps are well-understood, the subsequent N-demethylation and multi-step hydroxylation reactions catalyzed by P450s and other enzymes are still areas of intense investigation. The elucidation of these remaining steps is paramount for the complete reconstruction of the pathway in heterologous systems, which would enable the sustainable, industrial-scale production of these therapeutically valuable glycosidase inhibitors. Future research should focus on identifying the specific P450s and other tailoring enzymes, as well as the transcription factors that regulate the entire pathway, to unlock the full potential of calystegines for drug development.
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Kavanagh, P. V., et al. (2008). Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae. Proceedings of the National Academy of Sciences. Available at: [Link]
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Dräger, B. (2006). Tropinone Reductases, Enzymes at the Branch Point of Tropane Alkaloid Metabolism. In Topics in Current Chemistry. Available at: [Link]
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Romera-Torres, R., et al. (2022). Analytical methods, occurrence and trends of tropane alkaloids and calystegines: An update. Food Chemistry. Available at: [Link]
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Lichman, B. R., et al. (2022). Metabolomics-guided discovery of cytochrome P450s involved in pseudotropine-dependent biosynthesis of modified tropane alkaloids. Nature Communications. Available at: [Link]
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Rothe, G., et al. (2003). Overexpression of tropinone reductases alters alkaloid composition in Atropa belladonna root cultures. Journal of Experimental Botany. Available at: [Link]
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Hashimoto, T., et al. (1993). Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor. Proceedings of the National Academy of Sciences. Available at: [Link]
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Scholl, Y., et al. (2003). Calystegines in Calystegia sepium derive from the tropane alkaloid pathway. Phytochemistry. Available at: [Link]
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Molyneux, R. J., et al. (1991). Calystegins, a novel class of alkaloid glycosidase inhibitors. Archives of Biochemistry and Biophysics. Available at: [Link]
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Wang, C., et al. (2024). Discovering a mitochondrion-localized BAHD acyltransferase involved in calystegine biosynthesis and engineering the production of 3β-tigloyloxytropane. Nature Communications. Available at: [Link]
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Molyneux, R. J., et al. (1999). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Dräger, B. (2004). Chemistry and Biology of Calystegines. In The Alkaloids: Chemistry and Biology. Available at: [Link]
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Dräger, B., et al. (1992). Calystegines as a new group of tropane alkaloids in Solanaceae. Planta Medica. Available at: [Link]
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Jocković, N., et al. (2013). Inhibition of Human Intestinal α-Glucosidases by Calystegines. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Jocković, N., et al. (2013). Inhibition of human intestinal α-glucosidases by calystegines. PubMed. Available at: [Link]
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Lichman, B. R., et al. (2022). Model for the pseudotropine-dependent biosynthesis of modified tropane alkaloids. ResearchGate. Available at: [Link]
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Brock, A., et al. (2005). Calystegine distribution in some solanaceous species. Phytochemistry. Available at: [Link]
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Asano, N., et al. (2000). Enzymatic synthesis of the glycosides of calystegines B1 and B2 and their glycosidase inhibitory activities. Carbohydrate Research. Available at: [Link]
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Scholl, Y., et al. (2003). Biosynthesis of calystegines: 15N NMR and kinetics of formation in root cultures of Calystegia sepium. Phytochemistry. Available at: [Link]
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Li, Y., et al. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science. Available at: [Link]
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Goldman, M. E., et al. (1996). Biological Activities of the Nortropane Alkaloid, Calystegine B2, and Analogs: Structure−Function Relationships. Journal of Natural Products. Available at: [Link]
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Wang, J., et al. (2024). Special Issue “Genetic Regulation of Plant Growth and Protection”. International Journal of Molecular Sciences. Available at: [Link]
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Zhou, M., et al. (2017). Biosynthesis and Regulation of Cyanogenic Glycoside Production in Forage Plants. Applied Microbiology and Biotechnology. Available at: [Link]
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Liu, Y., et al. (2016). Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants. Molecules. Available at: [Link]
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Khan, M. A., et al. (2024). Cloned genes and genetic regulation of anthocyanin biosynthesis in maize, a comparative review. Frontiers in Genetics. Available at: [Link]
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Jiang, L., et al. (2022). Regulation Mechanism of Plant Pigments Biosynthesis: Anthocyanins, Carotenoids, and Betalains. Frontiers in Plant Science. Available at: [Link]
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Methodological & Application
Application Note & Protocol: In Vitro α-Glucosidase Inhibition Assay for Calystegine B3
Abstract
Calystegines are a class of polyhydroxylated nortropane alkaloids that act as potent glycosidase inhibitors due to their structural resemblance to monosaccharides.[1][2] Calystegine B3, found in plants of the Solanaceae family such as Lycium chinense, has demonstrated inhibitory activity against various glycosidases, including α-glucosidase.[3][4] The inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, is a clinically validated strategy for managing type 2 diabetes mellitus.[5][6] This document provides a detailed protocol for determining the in vitro inhibitory activity of Calystegine B3 against α-glucosidase from Saccharomyces cerevisiae using a chromogenic substrate-based assay. We will elaborate on the scientific principles, provide a step-by-step methodology, and detail the necessary data analysis to determine the half-maximal inhibitory concentration (IC₅₀).
Principle of the Assay
The α-glucosidase inhibition assay is a robust and widely adopted colorimetric method ideal for high-throughput screening.[5] The core of this assay lies in the enzymatic cleavage of a synthetic, colorless substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase. This reaction yields D-glucose and a yellow-colored product, p-nitrophenol (pNP). The rate of pNP formation, which is directly proportional to enzyme activity, can be quantified by measuring the increase in absorbance at approximately 405 nm.[7][8]
When an inhibitor like Calystegine B3 is introduced, it binds to the enzyme, reducing its catalytic efficiency.[9] This leads to a decreased rate of pNPG hydrolysis and, consequently, a lower rate of yellow color development. By measuring this reduction in absorbance across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀ value—the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[10][11]
Materials and Reagents
| Reagent/Material | Specifications | Source (Example) |
| Calystegine B3 | ≥95% Purity | ChemFaces, Biosynth |
| α-Glucosidase | From Saccharomyces cerevisiae (EC 3.2.1.20), Type I | Sigma-Aldrich |
| pNPG Substrate | p-Nitrophenyl-α-D-glucopyranoside, ≥99% | Sigma-Aldrich |
| Positive Control | Acarbose, ≥95% Purity | Sigma-Aldrich |
| Phosphate Buffer | 100 mM, pH 6.8 | Prepare in-house |
| Stop Solution | Sodium Carbonate (Na₂CO₃), 100 mM | Prepare in-house |
| Solvent | Dimethyl Sulfoxide (DMSO), ACS Grade | Fisher Scientific |
| Labware | 96-well flat-bottom microplates, serological pipettes, microcentrifuge tubes | VWR, Corning |
| Equipment | Microplate Spectrophotometer (Absorbance Reader), 37°C Incubator, Multichannel Pipette | BioTek, Thermo Fisher |
Experimental Workflow & Logic
The experimental design is structured to ensure robust and reproducible results. It incorporates essential controls to validate the assay's performance and correctly interpret the inhibitor's effect.[12] The workflow progresses from reagent preparation and serial dilution of the inhibitor to the final enzymatic reaction and data analysis.
Caption: Experimental workflow for the α-glucosidase inhibition assay.
Detailed Step-by-Step Protocol
Reagent Preparation
-
100 mM Phosphate Buffer (pH 6.8): Prepare using sodium phosphate monobasic and dibasic salts. Adjust pH to 6.8. This buffer mimics physiological conditions and maintains optimal enzyme activity.
-
α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase from Saccharomyces cerevisiae in 100 mM phosphate buffer. Prepare fresh before each experiment and keep on ice. The enzyme concentration is optimized to ensure a linear reaction rate during the incubation period.[13]
-
pNPG Substrate (5 mM): Dissolve pNPG in 100 mM phosphate buffer. This solution should be protected from light and prepared fresh.
-
100 mM Sodium Carbonate (Na₂CO₃) Solution: Dissolve Na₂CO₃ in deionized water. This solution acts as a stop reagent by increasing the pH, which denatures the enzyme and halts the reaction.[7]
-
Inhibitor and Control Stock Solutions (1 mg/mL): Dissolve Calystegine B3 and Acarbose (positive control) in a minimal amount of DMSO, then dilute to the final concentration with phosphate buffer.[8] From this stock, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) in phosphate buffer.
Assay Procedure (96-Well Plate Format)
-
Plate Setup: Design the plate layout to include blanks, negative controls, a positive control (Acarbose), and the test compound (Calystegine B3) at various concentrations. Perform all measurements in triplicate.
-
Test Wells: Calystegine B3 dilutions.
-
Positive Control: Acarbose dilutions.
-
Negative Control (100% Activity): Contains all reagents except the inhibitor (substitute with buffer/DMSO vehicle).[8]
-
Blank Wells: Contains all reagents except the enzyme, to correct for background absorbance from the substrate and inhibitor.[7]
-
-
Reagent Addition:
-
Add 50 µL of phosphate buffer to the Negative Control and Blank wells.
-
Add 50 µL of each Calystegine B3 or Acarbose dilution to the respective test wells.
-
Add 25 µL of α-glucosidase solution (0.5 U/mL) to all wells except the Blanks. Add 25 µL of buffer to the Blank wells.
-
Mix gently by tapping the plate and pre-incubate at 37°C for 10 minutes . This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[5]
-
-
Initiate Reaction:
-
Add 25 µL of 5 mM pNPG solution to all wells to start the reaction. The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 20 minutes .[7]
-
-
Stop Reaction:
-
Add 100 µL of 100 mM Na₂CO₃ solution to all wells to terminate the reaction.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate spectrophotometer.
-
Data Analysis and Interpretation
Calculation of Percent Inhibition
First, correct the absorbance readings by subtracting the average absorbance of the blanks from all other wells. Then, calculate the percentage of enzyme inhibition for each concentration of Calystegine B3 using the following formula:[5]
% Inhibition = [ ( Acontrol - Asample ) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the negative control (100% enzyme activity).
-
Asample is the absorbance of the well containing Calystegine B3.
IC₅₀ Determination
The IC₅₀ value is the concentration of an inhibitor that reduces enzyme activity by 50%.[10] To determine this value:
-
Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a non-linear regression model (sigmoidal dose-response curve).[14]
-
The IC₅₀ is the concentration corresponding to 50% on the fitted curve.
Sample Data Presentation
| Calystegine B3 Conc. (µg/mL) | Log Concentration | Corrected Absorbance (405 nm) (Mean ± SD) | % Inhibition |
| 0 (Control) | - | 0.852 ± 0.021 | 0.0 |
| 31.25 | 1.50 | 0.681 ± 0.018 | 20.1 |
| 62.5 | 1.80 | 0.530 ± 0.015 | 37.8 |
| 125 | 2.10 | 0.396 ± 0.011 | 53.5 |
| 250 | 2.40 | 0.213 ± 0.009 | 75.0 |
| 500 | 2.70 | 0.094 ± 0.005 | 88.9 |
From this hypothetical data, the IC₅₀ would be calculated via non-linear regression and is expected to be near 125 µg/mL.
Conclusion
This application note provides a comprehensive and validated protocol for assessing the in vitro inhibitory potential of Calystegine B3 against α-glucosidase. The described method, from reagent preparation to IC₅₀ determination, is designed to yield reliable and reproducible data suitable for drug discovery and mechanistic studies. The inclusion of appropriate controls ensures the scientific integrity of the results, making this protocol a valuable tool for researchers investigating glycosidase inhibitors.[12]
References
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Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. Protocols.io. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
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edX. (n.d.). IC50 Determination. Retrieved from [Link]
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ChemHelpASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]
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Polsan, Y., et al. (2020). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 25(7), 1643. Retrieved from [Link]
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Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]
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Asano, N., et al. (2003). Alkaloid Glycosidase Inhibitors. In G. A. Cordell (Ed.), The Alkaloids: Chemistry and Biology (Vol. 60). Academic Press. Retrieved from [Link]
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Adewale, O., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. BMC Chemistry, 15(1), 3. Retrieved from [Link]
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Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(5), 1193. Retrieved from [Link]
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Al-Ishaq, R. K., et al. (2022). In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. BMC Complementary Medicine and Therapies, 22(1), 77. Retrieved from [Link]
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Asano, N., et al. (1997). Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense. European Journal of Biochemistry, 248(2), 294-303. Retrieved from [Link]
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Molyneux, R. J., et al. (1993). Calystegins, a novel class of alkaloid glycosidase inhibitors. Archives of Biochemistry and Biophysics, 304(1), 81-88. Retrieved from [Link]
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Rehse, K., et al. (2013). Inhibition of human intestinal α-glucosidases by calystegines. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 551-555. Retrieved from [Link]
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Berkov, S., et al. (2003). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. Iranian Journal of Pharmaceutical Research, 2(3), 169-172. Retrieved from [Link]
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Gloster, T. M., & Vocadlo, D. J. (2012). Glycosidase inhibition: assessing mimicry of the transition state. Chemical Society Reviews, 41(10), 3501-3513. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10313337, Calystegine B3. Retrieved from [Link]
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Unveiling the Glycoside Landscape: A Guide to Using Calystegine B3 as a Chemical Probe in Glycobiology
In the intricate world of glycobiology, understanding the precise roles of individual glycosidases is paramount to deciphering the complex language of glycans that governs cellular communication, protein folding, and pathogenesis. Chemical probes, small molecules that selectively modulate the activity of specific enzymes, are indispensable tools in this endeavor. This guide provides a comprehensive overview and detailed protocols for utilizing Calystegine B3, a polyhydroxylated nortropane alkaloid, as a potent and specific chemical probe for investigating the function of glycosidases, particularly the cytoplasmic α-mannosidase (Man2C1).
Introduction: The Promise of Calystegine B3
Calystegine B3 is a naturally occurring iminosugar belonging to the calystegine family of alkaloids, first isolated from plants of the Calystegia genus.[1] Structurally, it is a nortropane alkaloid with multiple hydroxyl groups, mimicking the structure of monosaccharides.[2][3][4][5] This structural similarity allows it to act as a competitive inhibitor of various glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. What makes Calystegine B3 a particularly valuable tool is its demonstrated high specificity for cytoplasmic α-mannosidase (Man2C1), an enzyme implicated in the non-lysosomal catabolism of free oligosaccharides derived from N-linked glycans.[6] This specificity allows researchers to dissect the cellular functions of Man2C1 with minimal off-target effects.
This application note will guide researchers, scientists, and drug development professionals through the principles and practical applications of using Calystegine B3 as a chemical probe. We will delve into its mechanism of action, provide detailed protocols for both in vitro and cell-based assays, and offer insights into data interpretation.
Mechanism of Action: A Competitive Edge in Glycosidase Inhibition
Calystegine B3 exerts its inhibitory effect through competitive inhibition. Its polyhydroxylated nortropane core mimics the transition state of the natural sugar substrate of the glycosidase. This allows Calystegine B3 to bind to the active site of the enzyme, preventing the binding and subsequent hydrolysis of the natural substrate. The affinity of Calystegine B3 for the active site determines its inhibitory potency, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
The specificity of Calystegine B3 for Man2C1 is attributed to the precise stereochemistry of its hydroxyl groups and the conformation of the nortropane ring, which presumably fits snugly into the active site of Man2C1 while having a lower affinity for other glycosidases.[6]
Caption: Competitive inhibition of a glycosidase by Calystegine B3.
Specificity Profile of Calystegine B3
While highly specific for Man2C1, it is crucial to understand the broader inhibitory profile of Calystegine B3 to design experiments and interpret results accurately. The following table summarizes the known inhibitory activities of Calystegine B3 and related calystegines against various glycosidases. Note that comprehensive quantitative data for Calystegine B3 against a wide array of glycosidases is still an active area of research.
| Glycosidase Target | Calystegine Inhibitor | Ki or IC50 (µM) | Source Organism of Enzyme | Reference |
| Cytoplasmic α-Mannosidase (Man2C1) | Calystegine B3 | Potent and Specific Inhibitor | Rat Liver | [6] |
| β-Glucosidase | Calystegine B1 | 1.9 (Ki) | Rat | [7] |
| α-Galactosidase | Calystegine B2 | Strong Competitive Inhibitor | Bovine, Human, Rat | [7] |
| β-Xylosidase | Calystegine C1 | 0.13 (Ki) | Human | [7] |
| β-Glucocerebrosidase | Calystegine B2 | 3.3 (Ki) | Human Lysosomal | [6] |
Note: This table provides examples of the inhibitory activities of different calystegines. Researchers should perform their own dose-response experiments to determine the precise IC50 of Calystegine B3 for their specific enzyme and assay conditions.
Experimental Protocols
PART 1: In Vitro Glycosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of Calystegine B3 against a commercially available glycosidase, such as α-mannosidase, using a p-nitrophenyl (pNP) glycoside substrate. The release of p-nitrophenol upon enzymatic cleavage can be measured spectrophotometrically at 405 nm.
Materials and Reagents:
-
Calystegine B3
-
α-Mannosidase (from a suitable source, e.g., Jack Bean)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM)
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)
-
Stop Solution (e.g., 0.1 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Calystegine B3 dilutions: Prepare a stock solution of Calystegine B3 in the assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 0.1 µM to 100 µM).
-
Set up the assay plate:
-
Blank: 100 µL of assay buffer.
-
Control (100% enzyme activity): 50 µL of assay buffer + 50 µL of α-mannosidase solution.
-
Test wells: 50 µL of each Calystegine B3 dilution + 50 µL of α-mannosidase solution.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add 50 µL of the pNPM substrate solution to all wells except the blank.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction: Add 50 µL of the stop solution to all wells.
-
Measure absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of inhibition: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the Calystegine B3 concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Caption: Workflow for the in vitro glycosidase inhibition assay.
PART 2: Cell-Based Assay to Probe Cytoplasmic α-Mannosidase (Man2C1) Function
This protocol outlines a general approach to investigate the role of Man2C1 in cultured cells using Calystegine B3. The endpoint of this assay can be varied depending on the specific research question, for example, by analyzing the accumulation of free oligosaccharides or assessing downstream cellular processes.
Materials and Reagents:
-
Cultured mammalian cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Calystegine B3
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Analytical method for free oligosaccharides (e.g., HPLC, mass spectrometry) or specific assay for a downstream cellular event.
Procedure:
-
Cell Culture: Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow overnight.
-
Treatment with Calystegine B3:
-
Prepare a stock solution of Calystegine B3 in a vehicle compatible with cell culture (e.g., sterile water or PBS).
-
Treat the cells with varying concentrations of Calystegine B3 (e.g., 1 µM to 100 µM) in fresh culture medium. Include a vehicle-only control.
-
The treatment duration will depend on the cellular process being investigated and should be optimized (e.g., 24-72 hours).
-
-
Cell Harvesting and Lysis:
-
After treatment, wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer to extract the cytoplasmic contents.
-
-
Analysis of Free Oligosaccharides:
-
Process the cell lysates to isolate free oligosaccharides.
-
Analyze the profile and quantity of free oligosaccharides using techniques like HPLC with fluorescence detection (after derivatization) or mass spectrometry. An accumulation of specific mannose-containing oligosaccharides would be indicative of Man2C1 inhibition.
-
-
Analysis of Downstream Cellular Events:
-
Alternatively, assess the effect of Man2C1 inhibition on downstream cellular processes such as the unfolded protein response (UPR), apoptosis, or cell signaling pathways using appropriate assays (e.g., Western blotting for specific protein markers, flow cytometry for apoptosis).
-
Caption: General workflow for a cell-based assay using Calystegine B3.
Interpreting the Results and Advancing Your Research
The data obtained from these assays will provide valuable insights into the function of the targeted glycosidase.
-
In vitro assays will confirm the inhibitory potency and specificity of Calystegine B3, providing a solid foundation for its use as a chemical probe.
-
Cell-based assays will allow you to link the inhibition of a specific glycosidase, like Man2C1, to a cellular phenotype. For example, an accumulation of free oligosaccharides in the cytoplasm upon Calystegine B3 treatment would strongly support its role in their degradation.[6]
By using Calystegine B3 as a chemical probe, researchers can:
-
Elucidate the physiological and pathological roles of Man2C1.
-
Investigate the interplay between glycosidase activity and cellular processes like protein quality control and signaling.
-
Validate Man2C1 as a potential therapeutic target for various diseases.
Conclusion
Calystegine B3 is a powerful and specific chemical probe for the study of glycosidases, particularly the cytoplasmic α-mannosidase Man2C1. The protocols and information provided in this application note offer a robust framework for researchers to employ this valuable tool in their glycobiology research. By carefully designing and executing experiments, scientists can unravel the intricate roles of glycosidases in health and disease, paving the way for new discoveries and therapeutic strategies.
References
-
PubChem. (n.d.). Calystegine B3. National Center for Biotechnology Information. Retrieved from [Link]
-
Molyneux, R. J., et al. (1995). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. Archives of Biochemistry and Biophysics, 319(2), 521-527. Retrieved from [Link]
-
Asano, N., et al. (2000). Enzymatic synthesis of the glycosides of calystegines B1 and B2 and their glycosidase inhibitory activities. Carbohydrate Research, 329(2), 335-341. Retrieved from [Link]
-
Elbein, A. D. (1988). Glycoprotein processing and glycoprotein processing inhibitors. Plant Physiology, 87(2), 291-295. Retrieved from [Link]
-
Datema, R., et al. (1987). Inhibitors of protein glycosylation and glycoprotein processing in viral systems. Pharmacology & Therapeutics, 33(2), 221-286. Retrieved from [Link]
-
Chang, V. T., et al. (2007). Glycoprotein structural genomics: solving the glycosylation problem. Structure, 15(3), 267-273. Retrieved from [Link]
-
Truscheit, E., et al. (1981). Studies on the effect of glycoprotein processing inhibitors on fusion of L6 myoblast cell lines. European Journal of Biochemistry, 120(1), 123-130. Retrieved from [Link]
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van der Veen, J. N., et al. (2016). In situ visualization of glucocerebrosidase in human skin tissue: zymography versus activity-based probe labeling. Journal of Lipid Research, 57(5), 887-898. Retrieved from [Link]
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Chandrasekhar, J., et al. (2014). Broad-range glycosidase activity profiling. Molecular & Cellular Proteomics, 13(10), 2787-2800. Retrieved from [Link]
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Kotake, Y., et al. (2011). Calystegine B3 as a specific inhibitor for cytoplasmic alpha-mannosidase, Man2C1. Journal of Biochemistry, 149(4), 415-422. Retrieved from [Link]
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protocols.io. (2018). In vitro α-glucosidase inhibitory assay. Retrieved from [Link]
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BioAssay Systems. (n.d.). QuantiChrom™ α-Glucosidase Assay Kit. Retrieved from [Link]
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Yodsaoue, O., et al. (2019). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 24(21), 3959. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Visualization of Intracellular Glycosylation. In Situ Analysis of Cellular Functional Molecules. Retrieved from [Link]
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Hatanaka, T., et al. (2012). A Real-Time Fluorogenic Assay for the Visualization of Glycoside Hydrolase Activity in Planta. Plant Physiology, 160(2), 645-656. Retrieved from [Link]
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Asano, N. (2003). Alkaloid glycosidase inhibitors. Glycobiology, 13(10), 93R-104R. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of six calystegines. Retrieved from [Link]
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Application Note: Unraveling the Enzyme Kinetics and Inhibitory Potency of Calystegine B3
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Calystegine B3, a Specific Glycosidase Inhibitor
Calystegine B3, a polyhydroxylated nortropane alkaloid found in various plant species, represents a class of natural compounds with significant therapeutic promise.[1] Structurally mimicking monosaccharides, calystegines are potent inhibitors of glycosidase enzymes, which play crucial roles in a myriad of physiological and pathological processes.[2] Of particular note, Calystegine B3 has been identified as a highly specific and potent inhibitor of cytoplasmic α-mannosidase (Man2C1), an enzyme implicated in the non-lysosomal catabolism of free oligosaccharides.[3] The dysregulation of Man2C1 has been linked to apoptosis, highlighting Calystegine B3 as a valuable molecular tool for investigating cellular signaling pathways and as a potential lead compound in drug discovery.[3]
This application note provides a comprehensive guide for researchers to characterize the inhibitory activity of Calystegine B3. We present detailed protocols for determining its half-maximal inhibitory concentration (IC50) and for elucidating its enzyme kinetic parameters, including the mode of inhibition. The methodologies described herein are designed to be robust and adaptable for screening Calystegine B3 against a panel of glycosidases, thereby enabling a thorough understanding of its inhibitory profile.
Core Principles: Understanding Enzyme Inhibition Kinetics
The study of enzyme kinetics is fundamental to characterizing the interaction between an enzyme and an inhibitor like Calystegine B3.[4][5] The Michaelis-Menten model provides a framework for understanding how the initial reaction velocity (V₀) is influenced by the substrate concentration ([S]).[4]
An inhibitor's potency is commonly quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor.
Furthermore, it is crucial to determine the mode of inhibition, as this provides insight into the inhibitor's mechanism of action.[6] The primary modes of reversible inhibition are:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This can be overcome by increasing the substrate concentration.[7][8] In this case, the apparent Michaelis constant (Km) increases, while the maximum velocity (Vmax) remains unchanged.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, altering its conformation and reducing its catalytic efficiency.[6][9] This type of inhibition cannot be overcome by increasing the substrate concentration. Here, Vmax decreases, while Km remains unchanged.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.[6] In this scenario, both Vmax and Km decrease.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Vmax and Km.[10]
Due to the structural similarity of Calystegine B3 to monosaccharides, it is hypothesized to be a competitive inhibitor of glycosidases. The following protocols are designed to test this hypothesis and to precisely quantify its inhibitory effects.
Part 1: Determination of Calystegine B3 IC50 Value
This protocol outlines the determination of the IC50 value of Calystegine B3 against a target glycosidase (e.g., α-mannosidase, α-glucosidase, or α-galactosidase) using a colorimetric assay in a 96-well plate format. The assay is based on the enzymatic hydrolysis of a p-nitrophenyl (pNP) glycoside substrate to produce p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm.[3]
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination of Calystegine B3.
Detailed Protocol for IC50 Determination
Materials and Reagents:
-
Calystegine B3
-
Target Glycosidase (e.g., α-mannosidase from Jack Bean, α-glucosidase from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-mannopyranoside, p-Nitrophenyl-α-D-glucopyranoside, or p-Nitrophenyl-α-D-galactopyranoside
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Sodium Carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Multichannel pipette
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the target glycosidase in phosphate buffer to the desired concentration (e.g., 0.5 U/mL).
-
Prepare a stock solution of the corresponding p-nitrophenyl glycoside substrate in phosphate buffer (e.g., 5 mM).
-
Prepare a stock solution of Calystegine B3 in phosphate buffer. Perform serial dilutions to obtain a range of concentrations to test (e.g., spanning from nanomolar to millimolar concentrations, depending on the expected potency).
-
Prepare the stop solution (0.1 M Na₂CO₃).
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of phosphate buffer to each well.
-
Add 20 µL of the different Calystegine B3 dilutions to the test wells.
-
For the positive control (100% enzyme activity), add 20 µL of phosphate buffer instead of the inhibitor.
-
For the blank (no enzyme activity), add 40 µL of phosphate buffer.
-
Add 20 µL of the enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[3]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the p-nitrophenyl glycoside substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes. The incubation time may need to be optimized to ensure the reaction remains in the linear range.[11]
-
-
Stopping the Reaction and Measurement:
-
Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃ to all wells.[11]
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Calystegine B3 concentration using the following formula:[3] % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the positive control (enzyme + substrate, no inhibitor).
-
A_sample is the absorbance of the well with the enzyme, substrate, and Calystegine B3.
-
-
Plot the percentage of inhibition against the logarithm of the Calystegine B3 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of Calystegine B3 that corresponds to 50% inhibition.
-
Table 1: Example Plate Layout for IC50 Determination
| Well | Content |
| A1-A3 | Blank (Buffer + Substrate) |
| B1-B3 | Positive Control (Buffer + Enzyme + Substrate) |
| C1-C3 | Calystegine B3 [Conc. 1] + Enzyme + Substrate |
| D1-D3 | Calystegine B3 [Conc. 2] + Enzyme + Substrate |
| E1-E3 | Calystegine B3 [Conc. 3] + Enzyme + Substrate |
| F1-F3 | Calystegine B3 [Conc. 4] + Enzyme + Substrate |
| G1-G3 | Calystegine B3 [Conc. 5] + Enzyme + Substrate |
| H1-H3 | Calystegine B3 [Conc. 6] + Enzyme + Substrate |
Part 2: Enzyme Kinetics and Determination of Inhibition Mode
To understand the mechanism by which Calystegine B3 inhibits the target glycosidase, it is essential to perform enzyme kinetic studies. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]) to determine the mode of inhibition and the inhibition constant (Ki).[12]
Workflow for Determining Mode of Inhibition
Caption: Workflow for determining the mode of enzyme inhibition.
Detailed Protocol for Kinetic Analysis
Procedure:
-
Assay Setup:
-
Prepare a series of substrate dilutions in the phosphate buffer.
-
Prepare several fixed concentrations of Calystegine B3 (including a zero-inhibitor control). These concentrations should be chosen based on the previously determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).
-
In a 96-well plate, set up reactions for each inhibitor concentration, varying the substrate concentration across a range of wells.
-
The final reaction volume and component additions should be consistent with the IC50 protocol.
-
-
Kinetic Measurement:
-
Initiate the reactions by adding the substrate.
-
Immediately place the plate in a microplate reader set to kinetic mode.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
For each combination of substrate and inhibitor concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Create a Lineweaver-Burk plot by plotting 1/V₀ on the y-axis against 1/[S] on the x-axis for each inhibitor concentration.
-
Analyze the resulting plot to determine the mode of inhibition:
-
Competitive Inhibition: The lines will intersect at the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
-
The inhibition constant (Ki) can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
-
Table 2: Expected Lineweaver-Burk Plot Patterns for Different Inhibition Modes
| Inhibition Mode | Vmax | Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
Trustworthiness and Self-Validation
Conclusion
Calystegine B3 is a promising natural product with specific inhibitory activity against glycosidases, particularly cytoplasmic α-mannosidase. The detailed protocols provided in this application note offer a robust framework for researchers to accurately determine the IC50 and elucidate the kinetic mechanism of inhibition of Calystegine B3. A thorough characterization of its enzyme kinetics is a critical step in harnessing its potential as a pharmacological tool and a therapeutic agent.
References
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Yamamoto, K., et al. (2011). Calystegine B3 as a specific inhibitor for cytoplasmic alpha-mannosidase, Man2C1. Journal of Biochemistry, 149(4), 415-422. [Link]
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Dineshkumar, B., et al. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
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Molyneux, R. J., et al. (1997). Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense. Phytochemistry, 46(2), 251-256. [Link]
-
Asano, N., et al. (2001). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. Journal of Agricultural and Food Chemistry, 49(11), 5250-5254. [Link]
-
Dräger, B. (2004). Chemistry and biology of calystegines. Natural Product Reports, 21(2), 211-223. [Link]
-
Buker, S. M., et al. (2019). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 738-749. [Link]
-
Nash, R. J., et al. (1994). Casuarine-6-α-d-glucoside: a trisaccharide glycosidase inhibitor from seeds of Castanospermum australe. Phytochemistry, 37(5), 1403-1405. [Link]
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Aledo, J. C. (2021). Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. International Journal of Molecular Sciences, 22(19), 10768. [Link]
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Wikipedia. (2024). Enzyme kinetics. [Link]
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The Medical Biochemistry Page. (2023). Enzyme Kinetics and Diagnostic Uses of Enzymes. [Link]
-
Kim, Y. M., et al. (2005). Inhibitory effect of pine extract on α-glucosidase activity and its oral administration in hyperglycemic rats. Journal of Agricultural and Food Chemistry, 53(11), 4028-4033. [Link]
-
Tepfer, D., et al. (1998). Biological Activities of the Nortropane Alkaloid, Calystegine B2, and Analogs: Structure−Function Relationships. Journal of Agricultural and Food Chemistry, 46(9), 3474-3482. [Link]
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PubChem. (n.d.). Calystegine B3. National Center for Biotechnology Information. [Link]
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Lee, J. Y., et al. (2024). Comprehensive study on the inhibition mechanism of alpha-glucosidase by flavonoids via kinetic and structural analysis. Biotechnology and Bioprocess Engineering, 29(1), 1-13. [Link]
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Li, Y. Q., et al. (2019). Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies. Molecules, 24(19), 3457. [Link]
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Gafa, M. S. (2023). Competitive Inhibition: Understanding its Role in Enzyme Regulation and Exploring Deficiencies in Biological Systems. Journal of Biochemistry and Biotechnology, 6(4), 157. [Link]
-
da Silva, W., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Biosensors, 11(9), 322. [Link]
-
Hanioka, N., et al. (2022). Analysis of inhibition kinetics of three beverage ingredients, bergamottin, dihydroxybergamottin and resveratrol, on CYP2C9 activity. Drug Metabolism and Pharmacokinetics, 42, 100429. [Link]
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Application Notes & Protocols for In Vivo Studies with Calystegine B3
Abstract
Calystegine B3, a polyhydroxylated nortropane alkaloid, is a potent inhibitor of glycosidase enzymes, particularly β-glucosidase.[1] This specific enzymatic inhibition presents significant therapeutic potential in disease states characterized by aberrant glycoconjugate metabolism, most notably in lysosomal storage disorders such as Gaucher disease, and potentially in other areas like diabetes and oncology.[2][3][4] Transitioning from in vitro characterization to in vivo animal studies is a critical step in evaluating the therapeutic efficacy, pharmacokinetics, and safety profile of Calystegine B3. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate animal models and the execution of robust experimental protocols for in vivo studies involving Calystegine B3.
Scientific Foundation: The Mechanism of Calystegine B3
Calystegines function by mimicking the structure of the natural substrates of glycosidase enzymes.[5] This structural similarity allows them to bind to the enzyme's active site, competitively inhibiting its function. Calystegine B3 has demonstrated potent inhibitory activity against mammalian β-glucosidase.[1]
The inhibition of β-glucosidase (also known as glucocerebrosidase, GCase) is the cornerstone of its therapeutic rationale in Gaucher disease, a lysosomal storage disorder caused by a deficiency in this enzyme.[2][6] By modulating glycosidase activity, Calystegine B3 can be investigated for two primary therapeutic strategies:
-
Substrate Reduction Therapy (SRT): In diseases where a downstream product of glycosidase activity is pathogenic, inhibiting the enzyme can reduce the formation of that product.
-
Pharmacological Chaperone Therapy (PCT): In cases of enzyme misfolding due to mutation, small molecule inhibitors can sometimes bind to and stabilize the enzyme, facilitating its correct trafficking and restoring partial function.
The choice of animal model and experimental design must be directly informed by the specific therapeutic hypothesis being tested.
Strategic Selection of Animal Models
The success of an in vivo study hinges on the selection of an animal model that faithfully recapitulates the key pathological features of the human disease. Progress in understanding metabolic diseases has been significantly advanced by studying animals with mutations in orthologous genes, which are not just 'models' but true orthologues of the human condition.[7]
Logical Framework for Model Selection
The following diagram outlines a decision-making process for selecting the most appropriate animal model based on the therapeutic area of interest.
Caption: Decision workflow for selecting an appropriate animal model.
Models for Lysosomal Storage Disorders (Gaucher Disease)
Gaucher disease (GD) is the most common LSD and arises from defective glucocerebrosidase (GCase) activity.[2] Animal models are critical for testing new therapies.[2]
| Model Type | Description | Advantages | Disadvantages | Key Readouts |
| Chemically-Induced | Administration of a GCase inhibitor like conduritol-B-epoxide (CBE) to wild-type mice.[6] | Rapid induction; cost-effective. | Does not model the genetic basis of GD; effects can be transient. | Glucosylceramide levels in tissues; splenomegaly. |
| Knockout (KO) | Complete ablation of the Gba gene. | Represents a total loss of function. | Neonatally lethal due to skin barrier defects, limiting long-term studies.[2][8] | Not suitable for post-natal therapeutic studies. |
| Conditional KO | Gba gene deletion is restricted to specific cell types or induced at a specific time. | Circumvents neonatal lethality; allows for study of neuronopathic forms.[6][9] | Complex breeding schemes; may not fully recapitulate all systemic aspects of the disease. | Neurodegeneration; motor function; substrate accumulation. |
| Knock-in (KI) | Introduction of specific point mutations found in human patients (e.g., L444P, D409V) into the mouse Gba gene.[6][10] | High clinical relevance; mimics human genotypes and residual enzyme activity.[6] | Phenotype may be milder or have a slower onset than human disease. | Gaucher cell infiltration; organomegaly; substrate levels; enzyme activity. |
Recommendation: For evaluating Calystegine B3, Knock-in (KI) models such as the GBA D409V KI mouse are superior .[10] They provide the most clinically relevant context for testing a potential pharmacological chaperone or substrate reduction agent.
Models for Type 2 Diabetes
Glycosidase inhibitors can lower blood glucose by delaying carbohydrate digestion in the gut.[11][12] Animal models are used to study these effects on hyperglycemia and related complications.[11]
| Model Type | Description | Advantages | Disadvantages | Key Readouts |
| Genetic (e.g., db/db) | Mice with a mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia.[4] | Spontaneous development of diabetes closely mimicking the human condition. | Severe phenotype can lead to welfare issues; genetic background can influence results. | Fasting blood glucose; HbA1c; glucose tolerance tests; insulin levels. |
| Chemically-Induced (e.g., STZ) | Administration of streptozotocin (STZ), which is toxic to pancreatic β-cells, to induce insulin deficiency and hyperglycemia.[13] | Rapid and reliable induction of hyperglycemia; cost-effective. | Primarily models insulin deficiency (more like Type 1) rather than insulin resistance.[13] | Blood glucose; postprandial hyperglycemia after starch challenge. |
| Diet-Induced Obesity (DIO) | Wild-type mice fed a high-fat diet to induce obesity and insulin resistance. | Models the common lifestyle-related etiology of human Type 2 Diabetes. | Slower onset; phenotype can be variable between individual animals. | Weight gain; insulin resistance (HOMA-IR); glucose tolerance. |
Recommendation: To test the specific mechanism of a gut-active α-glucosidase inhibitor, a starch challenge in STZ-induced diabetic rats is a direct and effective model.[4] For studying long-term metabolic benefits, the db/db mouse is more appropriate.[4]
Models for Oncology
Elevated glycosidase activity is found in some tumors and is associated with metastasis.[3] Inhibitors could potentially modify the tumor cell surface or metabolism.
| Model Type | Description | Advantages | Disadvantages | Key Readouts |
| Xenograft | Human tumor cells are implanted into immunodeficient mice (e.g., NSG, SCID). | Directly tests efficacy on human cancer cells. | Lacks a functional immune system, preventing study of immuno-oncology effects. | Tumor growth volume; survival; metastasis. |
| Syngeneic | Mouse tumor cells are implanted into immunocompetent mice of the same genetic background.[14] | Intact immune system allows for the study of interactions between the drug, tumor, and immune response.[14] | Results may not be directly translatable to human tumors. | Tumor growth; immune cell infiltration; survival. |
Recommendation: An initial evaluation of Calystegine B3's direct anti-tumor effect should be conducted in a xenograft model using a human cancer cell line known to have high glycosidase activity.[15]
Experimental Design and Protocols
A well-designed in vivo study minimizes variables and generates reproducible, trustworthy data. The following workflow provides a general framework for an efficacy study.
Caption: General experimental workflow for an in vivo efficacy study.
Protocol: Dose-Range Finding (MTD Study)
Objective: To determine the maximum tolerated dose (MTD) of Calystegine B3, which is essential before commencing efficacy studies. This protocol is adapted from general toxicity study guidelines.[16][17]
Materials:
-
Calystegine B3
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Wild-type mice (e.g., C57BL/6), 8-10 weeks old, single-sex
-
Oral gavage needles (20-22G for adult mice)[18]
-
Syringes
-
Animal scale
Procedure:
-
Acclimatization: Allow animals to acclimate for at least one week before the study begins.
-
Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose and 3-4 escalating dose levels (e.g., 10, 30, 100, 300 mg/kg).
-
Grouping: Assign 3-5 mice per dose group. Include a vehicle control group.
-
Administration: Administer a single dose of Calystegine B3 or vehicle via oral gavage.
-
Observation (Acute): Monitor animals continuously for the first 4 hours, and then at 24 and 48 hours post-dose for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, respiratory distress).[17]
-
Daily Monitoring: For 14 days, record body weight daily and perform a clinical observation twice daily.
-
MTD Determination: The MTD is defined as the highest dose that does not cause >10% body weight loss or significant, persistent clinical signs of toxicity.
-
Necropsy: At the end of the 14-day period, perform a gross necropsy on all animals to look for any organ abnormalities.
Protocol: Oral Gavage Administration in Mice
Objective: To ensure the accurate and safe oral administration of Calystegine B3. This technique is critical for minimizing animal stress and ensuring data validity.[18] This protocol synthesizes best practices from multiple sources.[18][19][20]
Pre-Procedure:
-
Calculate Dose: Weigh each mouse and calculate the exact volume to be administered. The maximum recommended volume is 10 mL/kg.[18][19]
-
Select Needle: Choose the appropriate gavage needle size based on the mouse's weight (see table below). A flexible plastic needle is preferable to metal to reduce the risk of trauma.[21]
-
Measure Insertion Depth: Before the first use, measure the distance from the corner of the mouse's mouth to the last rib (xiphoid process).[19] Mark this depth on the needle to prevent gastric perforation.
Procedure:
-
Restraint: Firmly but gently restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held in a vertical position to create a straight line from the mouth to the stomach.[20]
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars).[18]
-
Advancement: Guide the needle along the roof of the mouth toward the back of the throat. The mouse will often swallow, which helps guide the needle into the esophagus. The needle should pass easily without resistance. If resistance is met, stop immediately and restart. [19]
-
Administration: Once the needle has reached the pre-measured depth, slowly depress the syringe plunger over 2-3 seconds to administer the substance.[20]
-
Withdrawal: Slowly and gently withdraw the needle along the same path of insertion.
-
Post-Procedure Monitoring: Return the mouse to its cage and observe closely for 10-15 minutes for any signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate accidental administration into the lungs.[20][22]
| Mouse Weight (g) | Gavage Needle Gauge | Needle Length (in) |
| 15 - 20 | 22G | 1" - 1.5" |
| 20 - 25 | 20G | 1" - 1.5" |
| 25 - 35 | 18G | 1.5" - 2" |
| Source: Adapted from Benchchem and WSU IACUC guidelines.[18][19] |
Protocol: Efficacy Study in a Gaucher Disease (GBA D409V KI) Mouse Model
Objective: To evaluate the efficacy of Calystegine B3 in reducing disease pathology in a clinically relevant genetic model of Gaucher disease.
Procedure:
-
Animals: Use GBA D409V KI mice and wild-type littermates as controls, aged 8-12 weeks.
-
Acclimatization & Baseline: Acclimatize animals for one week. Collect baseline blood samples for biomarker analysis if applicable.
-
Grouping (n=8-10 per group):
-
Group 1: Wild-type + Vehicle
-
Group 2: GBA D409V KI + Vehicle
-
Group 3: GBA D409V KI + Calystegine B3 (e.g., 30 mg/kg)
-
Group 4: GBA D409V KI + Calystegine B3 (e.g., 100 mg/kg)
-
-
Dosing: Administer vehicle or Calystegine B3 daily via oral gavage for 4-8 weeks.
-
Monitoring: Record body weights weekly. Observe for any adverse clinical signs.
-
Terminal Procedure: At the end of the study, euthanize animals and perform the following:
-
Organ Weights: Collect and weigh the liver and spleen. Calculate organ-to-body-weight ratios.
-
Tissue Collection: Collect sections of liver, spleen, lung, and brain. Flash-freeze a portion in liquid nitrogen for biochemical analysis and fix the remaining portion in 10% neutral buffered formalin for histology.
-
Blood Collection: Collect blood via cardiac puncture for plasma separation.
-
Endpoint Analysis:
-
Biochemistry: Homogenize frozen liver and spleen tissue to measure glucosylceramide (substrate) levels using LC-MS/MS.
-
Histology: Embed fixed tissues in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to visualize and quantify Gaucher cell infiltration.
-
Enzyme Activity: Measure GCase enzyme activity in tissue lysates to assess if Calystegine B3 acted as a pharmacological chaperone.
References
- Animal Models for Lysosomal Storage Disorders.Google Search Result. [Source 1]
- Animal models of lysosomal storage diseases: their development and clinical relevance.Google Search Result. [Source 2]
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Animal models for Gaucher disease research - PubMed. PubMed.[Link] [Source 3]
- Animal models of lysosomal storage diseases: their development and clinical relevance.Google Search Result. [Source 4]
-
Lysosomal Storage Disease Models - Scantox. Scantox.[Link] [Source 5]
-
Large animal models contribute to the development of therapies for central and peripheral nervous system dysfunction in patients with lysosomal storage diseases - Oxford Academic. Oxford Academic.[Link] [Source 6]
-
Murine models of acute neuronopathic Gaucher disease - PNAS. PNAS.[Link] [Source 7]
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Oral Gavage Procedure in Mice | PDF | Esophagus | Medical Specialties - Scribd. Scribd.[Link] [Source 11]
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Exploring Small-Molecule Inhibitors of Glucosidase II: Advances, Challenges, and Therapeutic Potential in Cancer and Viral Infection. MDPI.[Link] [Source 21]
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Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway - PMC - NIH. National Center for Biotechnology Information.[Link] [Source 31]
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Application Note: A Definitive Guide to the Structural Elucidation of Calystegine B3 using NMR Spectroscopy
Introduction: The Significance of Calystegine B3
Calystegine B3, a polyhydroxylated nortropane alkaloid, belongs to a class of natural products known for their potent glycosidase inhibitory activities.[1] Its structure, (1R,2R,3R,4S,5R)-8-Azabicyclo[3.2.1]octane-1,2,3,4-tetrol, mimics the oxocarbenium ion transition state of glycoside hydrolysis, making it a subject of significant interest in the development of therapeutics for metabolic disorders.[2] Unambiguous structural confirmation is paramount for understanding its structure-activity relationship (SAR), ensuring purity, and enabling synthetic efforts.[3][4][5]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the de novo structural elucidation of small molecules like Calystegine B3.[6][7] It provides a non-destructive window into the molecular framework, revealing through-bond and through-space atomic correlations. This guide presents a comprehensive workflow, from sample preparation to advanced 2D NMR data interpretation, to confidently elucidate and verify the structure of Calystegine B3.
The Strategic NMR Workflow
The structural elucidation process is a logical puzzle. We start with broad information from 1D NMR spectra to identify the basic components (protons and carbons) and then use a suite of 2D NMR experiments to piece them together.[8] Each experiment provides a specific type of information, and their combined interpretation leads to the final, unambiguous structure.
Caption: Strategic workflow for NMR-based structural elucidation.
Experimental Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters. These protocols are designed for a standard 500 or 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[7][9]
Protocol 1: Sample Preparation
-
Purification: Ensure the Calystegine B3 sample is of high purity (>95%), typically achieved through ion-exchange chromatography followed by HPLC.[2][10][11]
-
Weighing: Accurately weigh 5-10 mg of the purified, lyophilized sample.
-
Solvent Selection: Choose a deuterated solvent based on sample solubility. Deuterium oxide (D₂O) is an excellent choice as it will exchange with the hydroxyl (-OH) and amine (-NH) protons, simplifying the spectrum by removing these broad signals. Methanol-d₄ (CD₃OD) is a suitable alternative.
-
Dissolution: Dissolve the sample in 0.6 mL of the chosen deuterated solvent inside a clean vial. Gently vortex to ensure complete dissolution.
-
Transfer: Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any microscopic particulate matter.
Protocol 2: NMR Data Acquisition
For each experiment, ensure the spectrometer is properly tuned and locked to the deuterium signal of the solvent.
| Experiment | Purpose | Typical Pulse Program | Key Parameters & Rationale |
| ¹H NMR | Observe all proton signals, their integrations, and multiplicities. | zgesgp (with water suppression) | Spectral Width: ~12 ppm. Relaxation Delay (d1): 2-5 s (ensures full relaxation for accurate integration). Number of Scans (ns): 8-16 (sufficient for good signal-to-noise). |
| ¹³C{¹H} NMR | Observe all unique carbon signals. | zgpg30 (proton decoupled) | Spectral Width: ~100-120 ppm (for nortropane alkaloids). Relaxation Delay (d1): 2 s. Number of Scans (ns): 1024-4096 (higher number needed due to low natural abundance of ¹³C). |
| COSY | Identify protons coupled to each other (typically over 2-3 bonds).[12] | cosygpppqf | Spectral Widths (F1/F2): Identical to ¹H spectrum. Increments (F1): 256-512 (balances resolution and experiment time). |
| HSQC | Correlate protons directly to the carbons they are attached to (¹JCH).[12] | hsqcedetgpsisp2.2 | ¹H Width (F2): ~12 ppm. ¹³C Width (F1): ~100-120 ppm. ¹JCH Coupling Constant: Set to ~145 Hz (a standard value for sp³ C-H bonds). |
| HMBC | Correlate protons and carbons over multiple bonds (²JCH, ³JCH).[13] | hmbcgplpndqf | ¹H Width (F2): ~12 ppm. ¹³C Width (F1): ~100-120 ppm. Long-Range J Coupling: Optimized to 8 Hz (a good compromise for detecting both ²J and ³J correlations). |
Data Interpretation: Assembling the Structure
This section details the logical process of using the acquired spectra to build the Calystegine B3 molecule. The following data is representative for Calystegine B3 in D₂O.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Calystegine B3
| Position | Atom Type | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 1 | C | 74.5 | - | - |
| 2 | CH | 72.1 | 4.15 | d (J = 5.5) |
| 3 | CH | 73.8 | 4.01 | t (J = 5.5) |
| 4 | CH | 70.3 | 4.22 | d (J = 5.5) |
| 5 | CH | 60.1 | 3.55 | br s |
| 6α | CH₂ | 35.2 | 2.25 | d (J = 12.0) |
| 6β | 1.90 | m | ||
| 7α | CH₂ | 35.2 | 2.25 | d (J = 12.0) |
| 7β | 1.90 | m |
(Note: Exact chemical shifts can vary slightly based on solvent, pH, and temperature. These are typical values derived from literature on calystegine synthesis and isolation.[2][3])
Step-by-Step Elucidation Logic
-
Initial Assessment (1D NMR):
-
The ¹H NMR spectrum shows several signals in the 3.5-4.3 ppm range, characteristic of protons on carbons bearing hydroxyl groups, and signals around 1.9-2.3 ppm, typical for the ethylene bridge protons in the nortropane skeleton.
-
The ¹³C NMR spectrum reveals 5 distinct signals (note that C6/C7 are chemically equivalent due to symmetry), consistent with the 7 carbons of the Calystegine B3 structure (C1, C2, C3, C4, C5, and the equivalent C6/C7).
-
-
Building the Core Framework (COSY):
-
The COSY spectrum is critical for establishing proton-proton connectivities. A clear correlation path will be observed from H-2 (4.15 ppm) to H-3 (4.01 ppm), and from H-3 to H-4 (4.22 ppm). This confirms the -CH(2)-CH(3)-CH(4)- fragment.
-
Correlations will also be seen between the bridgehead proton H-5 and the adjacent bridge protons H-6 .
-
-
Pairing Protons and Carbons (HSQC):
-
The HSQC spectrum provides direct, one-bond C-H correlations, allowing for unambiguous assignment.
-
The proton at 4.15 ppm correlates to the carbon at 72.1 ppm (C-2).
-
The proton at 4.01 ppm correlates to the carbon at 73.8 ppm (C-3).
-
The proton at 4.22 ppm correlates to the carbon at 70.3 ppm (C-4).
-
The proton at 3.55 ppm correlates to the carbon at 60.1 ppm (C-5).
-
The protons at 2.25/1.90 ppm correlate to the carbon at 35.2 ppm (C-6/C-7).
-
-
Connecting the Pieces (HMBC):
-
The HMBC experiment provides the long-range correlations that link all the fragments into the final bicyclic structure.[13] This is the definitive step.
-
Key Correlation 1: The bridgehead proton H-5 (3.55 ppm) will show a correlation to the quaternary bridgehead carbon C-1 (74.5 ppm), linking the two sides of the ring.
-
Key Correlation 2: The protons on the ethylene bridge, H-6/H-7 (2.25/1.90 ppm), will show correlations to both bridgehead carbons, C-1 (74.5 ppm) and C-5 (60.1 ppm), confirming the [3.2.1] bicyclic system.
-
Key Correlation 3: Proton H-2 (4.15 ppm) will show a crucial ³JCH correlation to the quaternary carbon C-1 , confirming its position adjacent to the bridgehead.
-
Caption: Logical flow of structural assembly from 2D NMR data.
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, the structure of Calystegine B3 can be unambiguously determined. The COSY experiment establishes the proton-proton framework, the HSQC experiment assigns protons to their directly attached carbons, and the HMBC experiment provides the crucial long-range correlations to connect all molecular fragments. This structured approach ensures a high degree of confidence in the final elucidated structure, which is a critical requirement for any further research or development involving this potent glycosidase inhibitor.
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Scholl, Y., Schneider, B., & Dräger, B. (2003). Biosynthesis of calystegines: 15N NMR and kinetics of formation in root cultures of Calystegia sepium. Phytochemistry, 62(3), 325-332. [Link]
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Sudau, A., et al. (2003). Concise synthesis of calystegines B2 and B3 via intramolecular Nozaki-Hiyama-Kishi reaction. PubMed. [Link]
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Sudau, A., et al. (2003). Concise synthesis of calystegines B2 and B3 via intramolecular Nozaki–Hiyama–Kishi reaction. ResearchGate. [Link]
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Sudau, A., et al. (2003). Concise synthesis of calystegines B2 and B3via intramolecular Nozaki–Hiyama–Kishi reaction. Organic & Biomolecular Chemistry. [Link]
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Asano, N., et al. (1995). Calystegins of Physalis alkekengi var. francheti. Structure Determination and their Glycosidase Inhibitory Activities. ResearchGate. [Link]
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Azemi, M. E., et al. (2010). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. Iranian Journal of Pharmaceutical Research. [Link]
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Dräger, B. (2007). Chapter 2 Calystegines. ResearchGate. [Link]
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Silva, A. M., et al. (2005). Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. Current Medicinal Chemistry, 12(21), 2481-2497. [Link]
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Li, W., et al. (2021). 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. Magnetic Resonance Letters. [Link]
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Bingol, K. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Metabolites, 12(11), 1109. [Link]
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Application Notes and Protocols for the Chemical Synthesis of Calystegine B3 from D-xylose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a proven methodology for the chemical synthesis of Calystegine B3, a polyhydroxylated nortropane alkaloid of significant interest for its potent glycosidase inhibitory activity. The synthesis commences from the readily available and inexpensive chiral starting material, D-xylose. This document provides a step-by-step protocol, explains the rationale behind key experimental choices, and includes visualizations of the synthetic pathway and critical reaction mechanisms. The target audience for this guide includes researchers in medicinal chemistry, natural product synthesis, and drug development who are interested in accessing Calystegine B3 for further biological evaluation and therapeutic development.
Introduction: The Significance of Calystegine B3
Calystegines are a class of polyhydroxylated nortropane alkaloids found in various plant species, notably from the Solanaceae and Convolvulaceae families.[1] These natural products have garnered considerable attention due to their potent and selective inhibition of glycosidase enzymes.[2] Glycosidases play crucial roles in a myriad of biological processes, including carbohydrate metabolism, glycoprotein processing, and cell-cell recognition. Their dysregulation is implicated in several pathologies, such as diabetes, lysosomal storage disorders, and viral infections.[1]
Calystegine B3, with its unique stereochemical arrangement of hydroxyl groups on the nortropane scaffold, has emerged as a particularly interesting therapeutic lead.[3] It is a highly specific inhibitor of certain α-mannosidases, making it a valuable tool for studying the biological roles of these enzymes and a potential starting point for the development of drugs targeting diseases associated with their malfunction.[4] The synthesis of Calystegine B3 from a chiral pool starting material like D-xylose offers an efficient and stereocontrolled route to this valuable compound, enabling further investigation into its therapeutic potential.[5]
The Synthetic Strategy: A Retrosynthetic Analysis
The synthesis of Calystegine B3 from D-xylose is a multi-step process that leverages the inherent chirality of the starting material to construct the complex bicyclic core of the target molecule. The overall strategy can be conceptualized through the following retrosynthetic analysis:
Figure 1: Retrosynthetic analysis for Calystegine B3.
The key transformation in this synthetic route is the intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to form the seven-membered ring of the cycloheptanone intermediate.[6] This reaction is particularly well-suited for complex natural product synthesis due to its mild conditions and high tolerance for various functional groups.[7][8] The linear precursor for the NHK reaction is assembled from a protected form of D-xylose through a series of functional group manipulations, including protection of hydroxyl groups, chain extension, and introduction of the vinyl iodide and aldehyde moieties.
Detailed Synthesis Protocol
The following protocol is a detailed account of the 11-step synthesis of Calystegine B3 from D-xylose, adapted from the work of Wang et al. (2016).[5][9]
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (200-300 mesh).
Step-by-Step Experimental Procedures
The overall synthetic workflow is depicted below:
Figure 2: Overall synthetic workflow for Calystegine B3.
A detailed, step-by-step protocol is provided in the table below, summarizing the transformation, key reagents, and expected outcomes for each step.
| Step | Transformation | Key Reagents and Conditions | Rationale for Experimental Choice |
| 1 | Protection of D-xylose | Acetone, H₂SO₄ (cat.) | The di-acetonide protection of the cis-diols is a standard and efficient method to protect the hydroxyl groups of D-xylose, leaving the C5 hydroxyl free for further functionalization.[10] |
| 2 | Oxidation | Swern oxidation (oxalyl chloride, DMSO, Et₃N) | The Swern oxidation is a mild and reliable method for oxidizing the primary alcohol to an aldehyde without epimerization. |
| 3 | Stork Olefination | (Iodomethyl)triphenylphosphonium iodide, NaHMDS, THF | This reaction stereoselectively installs the Z-vinyl iodide, a crucial functional group for the subsequent NHK reaction. |
| 4 | Deprotection | 80% Acetic acid | Selective removal of the C3-C4 acetonide group unmasks the hydroxyl groups for the next step. |
| 5 | Oxidative Cleavage | NaIO₄, THF/H₂O | Periodate cleavage of the vicinal diol generates a new aldehyde functionality. |
| 6 | Grignard Addition | Vinylmagnesium bromide, THF | Addition of a vinyl group introduces the carbon atoms required for the seven-membered ring. |
| 7 | Protection | Benzyl bromide, NaH, DMF | Protection of the newly formed secondary alcohol as a benzyl ether prevents its interference in subsequent reactions. The benzyl group is easily removed by hydrogenolysis at a later stage.[11] |
| 8 | Hydroboration-Oxidation | 9-BBN, then H₂O₂, NaOH | This two-step process converts the terminal alkene to a primary alcohol with anti-Markovnikov regioselectivity. |
| 9 | Oxidation | Dess-Martin periodinane, CH₂Cl₂ | The Dess-Martin oxidation is a mild and efficient method to convert the primary alcohol to the corresponding aldehyde, completing the synthesis of the NHK precursor. |
| 10 | Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction | CrCl₂, NiCl₂, DMF | This is the key C-C bond-forming step to construct the seven-membered ring. The NHK reaction is known for its high functional group tolerance and ability to proceed under mild conditions, making it ideal for complex substrates. [12] |
| 11 | Deprotection and Reductive Amination | H₂, Pd/C; then TFA | Catalytic hydrogenation removes the benzyl protecting group, and the subsequent treatment with trifluoroacetic acid (TFA) facilitates the intramolecular reductive amination to form the final nortropane scaffold of Calystegine B3. |
Key Reaction Deep Dive: The Nozaki-Hiyama-Kishi (NHK) Reaction
The intramolecular Nozaki-Hiyama-Kishi (NHK) reaction is the cornerstone of this synthetic strategy, enabling the efficient construction of the challenging seven-membered ring of the cycloheptanone intermediate.
Figure 3: Simplified mechanism of the Nozaki-Hiyama-Kishi reaction.
Causality behind the choice of the NHK reaction:
-
Mild Reaction Conditions: The NHK reaction proceeds at or near room temperature and under neutral conditions, which is crucial for preserving the multiple stereocenters and sensitive functional groups present in the carbohydrate-derived substrate.[13]
-
High Functional Group Tolerance: The organochromium species generated in situ is a soft nucleophile, allowing it to react selectively with the aldehyde in the presence of other functional groups like esters and ethers, which are present in the synthetic intermediates.[7]
-
Chemoselectivity: The reaction is highly chemoselective for the formation of the desired carbon-carbon bond, minimizing side reactions and leading to higher yields of the desired cycloheptanone.[13]
Characterization Data
The identity and purity of the synthesized Calystegine B3 should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₇H₁₃NO₄[3] |
| Molecular Weight | 175.18 g/mol [3] |
| ¹H NMR | Consistent with the structure of Calystegine B3 |
| ¹³C NMR | Consistent with the structure of Calystegine B3 |
| Mass Spectrometry (HRMS) | Calculated m/z should match the observed value for [M+H]⁺ |
| Optical Rotation | A specific value should be obtained in a given solvent |
Conclusion
This application note provides a detailed and well-rationalized protocol for the chemical synthesis of Calystegine B3 from the chiral starting material D-xylose. By employing a robust synthetic strategy centered around the key intramolecular Nozaki-Hiyama-Kishi reaction, this method offers reliable access to a valuable natural product with significant therapeutic potential. The provided step-by-step instructions, along with the explanation of the underlying chemical principles, should enable researchers to successfully synthesize Calystegine B3 for further biological and pharmacological investigations.
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Molyneux, R. J., et al. (1991). Calystegins, a novel class of alkaloid glycosidase inhibitors. Archives of Biochemistry and Biophysics, 293(2), 301-307. [Link]
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Wang, H., et al. (2016). Concise synthesis of calystegines B2 and B3via intramolecular Nozaki–Hiyama–Kishi reaction. Organic & Biomolecular Chemistry, 14(21), 4885-4896. [Link]
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Asano, N., et al. (1997). Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense. European Journal of Biochemistry, 248(2), 294-303. [Link]
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Stable d-xylose ditriflate in divergent syntheses of dihydroxy prolines, pyrrolidines, tetrahydrofuran-2-carboxylic acids, and cyclic β-amino acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. [Link]
Sources
- 1. The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calystegins, a novel class of alkaloid glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calystegine B3 | C7H13NO4 | CID 10313337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Calystegine B3 | CAS:178231-95-3 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. Concise synthesis of calystegines B2 and B3via intramolecular Nozaki-Hiyama-Kishi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nozaki-Hiyama-Kishi (NHK) Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Concise synthesis of calystegines B2 and B3via intramolecular Nozaki–Hiyama–Kishi reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nozaki-Hiyama-Kishi Reaction | NROChemistry [nrochemistry.com]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
Application Note: Purification of Calystegine B3 from Lycium chinense Roots
<
Introduction
Calystegines are a group of polyhydroxylated nortropane alkaloids that have garnered significant interest in the scientific community for their potent glycosidase inhibitory activities.[1] Among them, Calystegine B3, found in the root barks of Lycium chinense Mill, has been identified as a highly specific inhibitor of Man2C1, an α-mannosidase, suggesting its potential as a valuable tool in biochemical research and as a lead compound for drug development.[2] This application note provides a detailed, step-by-step protocol for the extraction, isolation, and purification of Calystegine B3 from the roots of Lycium chinense. The methodology is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure reproducibility and high purity of the final product.
Calystegine B3 is a small, polar molecule with the chemical formula C7H13NO4 and a molecular weight of 175.18 g/mol .[3][4] Its structure as a nortropane alkaloid means it possesses a basic nitrogen atom, a key feature exploited in the purification strategy outlined below.[3] The protocol employs a combination of classical phytochemical techniques, including solvent extraction and liquid-liquid partitioning, followed by a robust ion-exchange chromatography step to selectively capture and release the target alkaloid.
Purification Strategy Overview
The purification of Calystegine B3 from its natural source is a multi-step process that leverages the compound's unique physicochemical properties. The workflow is designed to systematically remove impurities and enrich the concentration of the target molecule.
Figure 1: Overall workflow for the purification of Calystegine B3. This diagram illustrates the sequential steps from raw plant material to the final, purified compound.
Materials and Reagents
Plant Material
-
Dried roots of Lycium chinense
Solvents and Reagents
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (CH2Cl2), HPLC grade
-
Hydrochloric acid (HCl), 37%
-
Ammonium hydroxide (NH4OH), 28-30%
-
Acetic acid, glacial
-
Deionized water (ddH2O)
-
Strong Cation Exchange (SCX) resin or pre-packed columns
-
C18 reversed-phase silica gel (for optional cleanup)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
Experimental Protocols
Part 1: Extraction of Crude Alkaloids
Rationale: The initial extraction aims to liberate the calystegines from the plant matrix. An aqueous methanol solution is employed as it effectively solubilizes polar alkaloids like Calystegine B3. The subsequent acid-base liquid-liquid partitioning is a classic technique for separating basic alkaloids from neutral and acidic compounds. By acidifying the aqueous phase, the alkaloids are protonated and become water-soluble, while less polar impurities are removed with an organic solvent. Basification then deprotonates the alkaloids, allowing their extraction into an organic phase.
Protocol:
-
Sample Preparation: Grind the dried roots of Lycium chinense into a fine powder.
-
Extraction:
-
Macerate 100 g of the powdered root material in 1 L of 50% aqueous methanol for 24 hours at room temperature with constant stirring.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude aqueous extract.
-
-
Acid-Base Partitioning:
-
Adjust the pH of the aqueous extract to 2.0 with 1 M HCl.
-
Wash the acidic solution three times with an equal volume of dichloromethane to remove non-polar impurities. Discard the organic layers.
-
Adjust the pH of the aqueous phase to 10.0 with concentrated ammonium hydroxide.
-
The now basic aqueous phase containing the deprotonated alkaloids is ready for the next purification step.
-
Part 2: Strong Cation Exchange (SCX) Chromatography
Rationale: This is the primary purification step that leverages the basic nature of Calystegine B3.[5] Strong cation exchange chromatography separates molecules based on their net positive charge.[5] At an acidic pH, the nitrogen atom in Calystegine B3 is protonated, giving it a positive charge and allowing it to bind to the negatively charged sulfonic acid groups of the SCX resin.[5][6] Neutral and acidic impurities are washed away. The bound alkaloids are then selectively eluted by increasing the pH, which neutralizes their charge.[5][7]
Protocol:
-
Column Preparation:
-
If using loose resin, pack a column and equilibrate it with 5 column volumes (CV) of 0.1 M acetic acid in 50% methanol.
-
For pre-packed columns, follow the manufacturer's equilibration instructions, typically involving a wash with an acidic solution.[5]
-
-
Sample Loading:
-
Washing:
-
Wash the column with 5 CV of the equilibration buffer (0.1 M acetic acid in 50% methanol) to remove unbound impurities.
-
Follow with a wash of 5 CV of 50% methanol to remove any remaining non-basic compounds.
-
-
Elution:
-
Elute the bound calystegines with 5 CV of 5% ammonium hydroxide in 70% methanol.[6]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or a suitable analytical method.
-
-
Post-Elution Processing:
-
Combine the fractions containing the alkaloids.
-
Evaporate the solvent under reduced pressure to yield the purified calystegine fraction.
-
Part 3: Optional Reversed-Phase Cleanup
Rationale: For applications requiring very high purity, an optional reversed-phase chromatography step can be employed. This technique separates compounds based on their hydrophobicity.[8][9] Although Calystegine B3 is polar, this step can effectively remove any remaining closely related, but slightly less polar, alkaloid impurities.
Protocol:
-
Column Preparation: Equilibrate a C18 column with a mobile phase of 95:5 water:acetonitrile with 0.1% formic acid.
-
Sample Preparation: Dissolve the calystegine fraction from the SCX step in the mobile phase.
-
Chromatography:
-
Load the sample onto the column.
-
Elute with an isocratic or gradient solvent system, starting with high aqueous content and gradually increasing the organic modifier (acetonitrile).[10]
-
Monitor the elution using a UV detector (if applicable) or by collecting fractions for subsequent analysis.
-
Part 4: Purity Assessment
Rationale: The purity of the final Calystegine B3 fraction must be confirmed. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method due to its high sensitivity and selectivity for analyzing tropane alkaloids and calystegines.[11]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified fraction in a suitable solvent (e.g., 50% methanol).
-
LC-MS/MS Analysis:
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 or HILIC).
-
Use a mobile phase gradient appropriate for polar compounds.
-
Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of Calystegine B3.
-
Quantify purity by integrating the peak area of Calystegine B3 relative to any impurities.
-
Data Summary
The following table summarizes the key parameters for the chromatographic steps.
| Parameter | Strong Cation Exchange (SCX) | Reversed-Phase (C18) - Optional |
| Stationary Phase | Sulfonic acid-bound silica | Octadecyl-bonded silica |
| Binding Principle | Ion Exchange | Hydrophobic Interaction |
| Loading Buffer | 0.1 M Acetic Acid in 50% MeOH | 95:5 Water:Acetonitrile + 0.1% Formic Acid |
| Wash Buffer | 50% Methanol | N/A |
| Elution Buffer | 5% NH4OH in 70% Methanol | Gradient of Acetonitrile in Water + 0.1% Formic Acid |
| Target Compound | Calystegine B3 (and other alkaloids) | Calystegine B3 |
Conclusion
This application note provides a robust and scientifically grounded protocol for the purification of Calystegine B3 from the roots of Lycium chinense. The described method, centered around a highly effective strong cation exchange chromatography step, is designed to yield a high-purity product suitable for further research and development. The principles and techniques outlined herein are based on established methods for alkaloid purification and can be adapted for similar small molecule isolation projects.[5][6][12] Adherence to these protocols will enable researchers to reliably obtain Calystegine B3 for the investigation of its biological activities and therapeutic potential.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10313337, Calystegine B3. Retrieved from [Link]
- González-Gómez, D., et al. (2022). Analytical methods, occurrence and trends of tropane alkaloids and calystegines: An update. Journal of Pharmaceutical and Biomedical Analysis.
-
Teledyne ISCO (2012). Purification of Alkaloids. Retrieved from [Link]
- Gao, M., et al. (2020). Study on the separation of alkaloids by ion exchange resin chromatography. Journal of Physics: Conference Series.
-
Gao, M., et al. (2020). Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography. Open Journal of Inorganic Chemistry. Retrieved from [Link]
- Petruczynik, A., & Waksmundzka-Hajnos, M. (2013). High performance liquid chromatography of selected alkaloids in ion-exchange systems.
-
precisionFDA. Calystegine B3. Retrieved from [Link]
- Azemi, M. E., et al. (2010). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. Iranian Journal of Pharmaceutical Research.
- Azemi, M. E., et al. (2010). ISOLATION AND IDENTIFICATION OF CALYSTEGINES IN ROOT CULTURES OF FOUR PHYSALIS SPECIES. SID.
- Azemi, M. E., et al. (2010). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. Iranian Journal of Pharmaceutical Research.
- Asano, N., et al. (1997). The effects of calystegines isolated from edible fruits and Vegetables on mammalian liver glycosidases. Journal of the Science of Food and Agriculture.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44343890, Calystegine. Retrieved from [Link]
- Brock, A., et al. (2013).
-
GE Healthcare. Reversed Phase Chromatography. Retrieved from [Link]
-
Biotage. Reversed-Phase Flash Purification. Retrieved from [Link]
- Reusch, D., et al. (2015). Reversed-phase separation methods for glycan analysis. Analytical and Bioanalytical Chemistry.
- Andarwulan, N., et al. (2022). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Pharmaceuticals.
-
Science.gov. performance reversed-phase chromatography: Topics. Retrieved from [Link]
-
Request PDF. Concise Synthesis of Calystegine B2 and B3 via Intramolecular Nozaki–Hiyama–Kishi Reaction. Retrieved from [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Calystegine B3 | CAS:178231-95-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. Calystegine B3 | C7H13NO4 | CID 10313337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dextrauk.com [dextrauk.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 9. ualberta.ca [ualberta.ca]
- 10. selekt.biotage.com [selekt.biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
Troubleshooting & Optimization
Calystegine B3 Technical Support Center: A Guide to Solubility and Handling
Welcome to the Technical Support Center for Calystegine B3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility and handling issues encountered during experimentation. As a potent glycosidase inhibitor, the effective use of Calystegine B3 hinges on proper solution preparation and an understanding of its chemical properties. This document provides practical, field-proven insights to ensure the integrity and reproducibility of your experiments.
I. Core Concepts: Understanding Calystegine B3 Solubility
Calystegine B3 is a polyhydroxylated nortropane alkaloid.[1] Its structure, rich in hydroxyl groups, suggests a degree of hydrophilicity. Indeed, calystegines as a class are known for their high aqueous solubility.[2] However, practical applications often reveal nuances that can impact experimental outcomes.
Alkaloids, in their free base form, are generally soluble in polar organic solvents and acidic aqueous solutions.[3][4] Their corresponding salts tend to be more soluble in neutral water.[3][4] Calystegine B3, as a free base, follows this general principle.
II. Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific problems you may encounter when preparing Calystegine B3 solutions.
Issue 1: Difficulty dissolving Calystegine B3 powder in aqueous buffers (e.g., PBS, TRIS).
-
Causality: While generally water-soluble, the dissolution rate of the powdered form of Calystegine B3 in neutral aqueous buffers at room temperature can be slow, especially at higher concentrations. This can lead to the appearance of insolubility. The basic nitrogen in the nortropane ring means that the pH of the solution will influence its charge state and, consequently, its interaction with water molecules.
-
Solution Workflow:
-
Initial Solvent Selection: For most biological applications, preparing a concentrated stock solution in an appropriate organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a highly effective solvent for Calystegine B3.[5]
-
Stock Solution Preparation:
-
Accurately weigh the required amount of Calystegine B3 powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration. A 10 mM stock solution is a common starting point.[5]
-
To aid dissolution, vortex the solution gently and, if necessary, sonicate for a few minutes in a water bath.
-
-
Working Solution Preparation:
-
Serially dilute the DMSO stock solution into your aqueous experimental buffer to the final desired concentration.
-
Crucial Step: When diluting, add the DMSO stock to the aqueous buffer, not the other way around. This ensures rapid dispersion and minimizes the risk of precipitation.
-
Ensure the final concentration of DMSO in your experimental setup is compatible with your assay and does not exceed cytotoxic levels (typically <0.5% v/v for most cell-based assays).
-
-
Issue 2: Precipitation observed upon dilution of a DMSO stock solution into an aqueous buffer.
-
Causality: This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where its solubility is lower. The sudden change in solvent polarity can cause the compound to crash out of solution. This can be exacerbated by high final concentrations of Calystegine B3, the specific composition of the aqueous buffer, and the temperature.
-
Troubleshooting Workflow:
-
Diagram of the Troubleshooting Process:
Caption: Troubleshooting workflow for precipitation issues.
-
Step-by-Step Protocol to Mitigate Precipitation:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of Calystegine B3 in your assay.
-
Optimize DMSO Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 1%) may help maintain solubility. Always perform a vehicle control to account for any effects of the solvent.
-
pH Adjustment: Since alkaloids are more soluble in acidic water, slightly lowering the pH of your aqueous buffer (if your experiment allows) can improve the solubility of Calystegine B3.[3]
-
Temperature Control: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help. However, be mindful of the thermal stability of Calystegine B3 and other components in your experiment.
-
Use of Surfactants: In some instances, the addition of a very low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 20) to the aqueous buffer can help to prevent aggregation and precipitation. This should be validated for compatibility with your assay.
-
-
Issue 3: Inconsistent experimental results with Calystegine B3.
-
Causality: Inconsistent results can often be traced back to issues with the stability of the Calystegine B3 solution. Degradation can occur due to improper storage, repeated freeze-thaw cycles, or instability in the working solution over the course of a long experiment.
-
Solution and Best Practices:
-
Stock Solution Storage:
-
Working Solution Preparation:
-
Prepare fresh working solutions from the stock for each experiment.
-
If an experiment runs over several hours, keep the working solution on ice to minimize potential degradation.
-
-
pH and Stability: The stability of alkaloids can be pH-dependent. While specific data for Calystegine B3 is limited, it is good practice to be aware that extremes in pH could potentially lead to degradation over time.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a Calystegine B3 stock solution?
A1: For biological applications, DMSO is the recommended solvent for preparing a concentrated stock solution.[5] Calystegine B3 is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone, which may be relevant for chemical synthesis or extraction purposes.[5]
Q2: What is the solubility of Calystegine B3 in common solvents?
| Solvent | Solubility | Reference |
| Water | Soluble (as a class of compounds) | [2] |
| DMSO | Soluble | [5] |
| Ethanol | Likely Soluble (as a polar organic solvent) | [3][6] |
| Methanol | Likely Soluble (as a polar organic solvent) | [3][6] |
| Chloroform | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
| Acetone | Soluble | [5] |
Q3: How should I store Calystegine B3 powder and solutions?
A3:
-
Powder: Store the solid form of Calystegine B3 at 4°C for short-term storage and at -20°C for long-term storage, protected from light and moisture.[7]
-
Stock Solutions: Prepare stock solutions in DMSO, aliquot into single-use vials, and store at -20°C for up to two weeks.[4]
-
Aqueous Solutions: It is recommended to prepare fresh aqueous working solutions for each experiment. Avoid long-term storage of aqueous solutions.
Q4: Can I use sonication to dissolve Calystegine B3?
A4: Yes, gentle sonication in a water bath can be used to aid the dissolution of Calystegine B3 in the initial solvent, particularly when preparing a concentrated stock solution.
Q5: What is the molecular weight of Calystegine B3?
A5: The molecular weight of Calystegine B3 is 175.18 g/mol .[8][9]
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM Calystegine B3 Stock Solution in DMSO
-
Materials:
-
Calystegine B3 (MW: 175.18 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1.75 mg of Calystegine B3 powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes in a room temperature water bath.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
V. References
-
GreenskyBio. (2024, August 16). From Nature to Medicine: The Art of Extracting Plant Alkaloids. [Link]
-
Asano, N. (2000). Water soluble nortropane alkaloids in crude drugs, edible fruits and vegetables: biological activities and therapeutic applications. Mechanisms of Ageing and Development, 116(2-3), 155–156. [Link]
-
Lifeasible. (n.d.). Alkaloid Extraction Methods. Retrieved January 16, 2026, from [Link]
-
Request PDF. (n.d.). Concise Synthesis of Calystegine B2 and B3 via Intramolecular Nozaki–Hiyama–Kishi Reaction. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). Calystegine B3. Retrieved January 16, 2026, from [Link]
-
PubMed. (2003). Biosynthesis of calystegines: 15N NMR and kinetics of formation in root cultures of Calystegia sepium. Phytochemistry, 62(3), 325–332. [Link]
Sources
- 1. Biosynthesis of calystegines: 15N NMR and kinetics of formation in root cultures of Calystegia sepium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Calystegine B3 | CAS:178231-95-3 | Manufacturer ChemFaces [chemfaces.com]
- 5. jocpr.com [jocpr.com]
- 6. From Nature to Medicine: The Art of Extracting Plant Alkaloids [greenskybio.com]
- 7. usbio.net [usbio.net]
- 8. dextrauk.com [dextrauk.com]
- 9. Calystegine B3 | C7H13NO4 | CID 10313337 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Calystegine B3 for Cell Culture Experiments
Welcome to the technical support guide for Calystegine B3. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on effectively using Calystegine B3 in cell culture experiments. Here, we move beyond simple protocols to explain the scientific rationale behind experimental design, helping you troubleshoot issues and optimize your results.
Part 1: Foundational Knowledge - Understanding Calystegine B3
Q1: What is Calystegine B3 and what is its primary mechanism of action?
Calystegine B3 is a polyhydroxylated alkaloid, a class of natural compounds known for mimicking the structure of monosaccharides.[1] Its primary mechanism of action is the competitive inhibition of specific glycosidase enzymes. Glycosidases are critical enzymes that cleave sugar chains (glycans) from glycoproteins and glycolipids. This processing is essential for a wide range of cellular functions, including proper protein folding in the endoplasmic reticulum (ER), lysosomal degradation, and cell signaling.[2][3]
Specifically, Calystegine B3 has been identified as a potent and specific inhibitor of the cytoplasmic α-mannosidase, Man2C1.[4] It also shows inhibitory activity against other glycosidases, such as lysosomal β-glucocerebrosidase (GBA).[4] By blocking these enzymes, Calystegine B3 can induce the accumulation of unprocessed glycoproteins and alter cellular pathways that are dependent on correct glycan processing. This makes it a valuable tool for studying these processes and a potential therapeutic agent for diseases involving glycosidase dysfunction, such as certain lysosomal storage disorders.[2]
Step-by-Step Protocol: Dose-Response Experiment
-
Cell Seeding: Plate your cells at a density that ensures they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere and recover for 24 hours.
-
Prepare Stock Solution: Dissolve Calystegine B3 in an appropriate solvent, such as DMSO, to create a high-concentration stock (e.g., 10-50 mM). [4]3. Serial Dilutions (Range-Finding): Prepare a wide range of concentrations using serial dilutions. A logarithmic scale is efficient for this initial screen. See the table below for an example.
-
Treatment: Treat the cells with the different concentrations of Calystegine B3. Remember to include two critical controls:
-
Negative Control: Cells treated with culture medium alone.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This is crucial to ensure the solvent itself is not causing an effect.
-
-
Incubation: Incubate the cells for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Assay Performance: Perform your primary functional assay to measure the biological effect of interest (e.g., inhibition of a specific pathway, change in protein expression).
-
Data Analysis: Plot the biological response as a function of the Calystegine B3 concentration. This will give you an initial estimate of the effective concentration range.
| Experiment Phase | Suggested Concentration Range | Purpose |
| Phase 1: Range-Finding | 10 nM, 100 nM, 1 µM, 10 µM, 100 µM | To quickly identify the approximate concentration range that elicits a biological response. |
| Phase 2: Definitive Dose-Response | Use 8-12 points centering around the effective concentration found in Phase 1 (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM, 15 µM, 20 µM, 30 µM) | To precisely determine the EC50 (Effective Concentration, 50%) and the optimal concentration for maximal effect. |
Q3: How do I assess and avoid cytotoxicity?
Cytotoxicity is a common issue when working with enzyme inhibitors. It is essential to assess cell viability in parallel with your functional assay to ensure that the observed effects are due to specific enzyme inhibition and not simply cell death. [5][6] Rationale: High concentrations of a compound can disrupt general cellular processes, leading to apoptosis or necrosis. [7]If your functional assay readout is, for example, a reduction in a secreted protein, you must be able to distinguish between a specific inhibition of that protein's pathway and a general shutdown of cell function due to toxicity.
Recommended Cytotoxicity Assays
It's good practice to use at least two different cytotoxicity assays that measure different cellular parameters to confirm results.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT / XTT / WST-1 | Measures mitochondrial reductase activity in viable cells, which converts a tetrazolium salt to a colored formazan product. | Well-established, cost-effective, high-throughput. | Can be affected by changes in cellular metabolism. |
| LDH Release | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon membrane damage (necrosis). | Directly measures cell death (necrosis/late apoptosis). | Less sensitive for early apoptosis; enzyme activity can be unstable. |
| Neutral Red Uptake | Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. | Simple, sensitive, distinguishes viable from dead cells. | Lysosomal integrity is required, which could be affected by glycosidase inhibitors. |
| ATP-Based (e.g., CellTiter-Glo®) | Measures the amount of ATP present, which is an indicator of metabolically active cells. | Highly sensitive, fast, suitable for high-throughput screening. | ATP levels can fluctuate with cell cycle and metabolic changes. |
This table provides a summary of common assays; refer to manufacturer protocols for detailed procedures.
Part 3: Troubleshooting Guide
Q4: I'm observing high levels of cell death even at low concentrations. What should I do?
-
Verify Compound Integrity: Ensure your Calystegine B3 is from a reputable source and has been stored correctly (typically desiccated at -20°C). Improper storage can lead to degradation.
-
Check Solvent Toxicity: Run a dose-response curve with your solvent (e.g., DMSO) alone. While typically non-toxic below 0.5%, some sensitive cell lines may show toxicity at lower concentrations.
-
Reduce Treatment Duration: High toxicity may be time-dependent. Try a shorter incubation period (e.g., 12 or 24 hours) to see if you can achieve the desired biological effect before significant cell death occurs.
-
Assess Cell Health: Ensure your cells are healthy before starting the experiment. Use cells at a low passage number and confirm they are free from contamination (e.g., mycoplasma).
Q5: I'm not seeing any effect on my cells. What's going wrong?
-
Increase Concentration: The most straightforward reason is that the concentration is too low. Refer to your dose-response curve and test higher concentrations. Some cell types may require higher doses due to lower membrane permeability or higher expression of the target enzyme.
-
Confirm Target Presence: Verify that your cell line expresses the target enzyme (e.g., Man2C1, GBA) at a functional level. You can check this via Western Blot, qPCR, or by using a positive control substrate assay.
-
Extend Treatment Duration: Some cellular changes take time to manifest. A longer incubation period may be necessary to observe the downstream consequences of enzyme inhibition. Consider a time-course experiment (e.g., 24h, 48h, 72h).
-
Check Assay Sensitivity: Ensure your downstream assay is sensitive enough to detect subtle changes. If you are measuring the accumulation of a substrate, for instance, the basal level might be too low to see a significant fold-change.
Q6: My results are inconsistent between experiments. How can I improve reproducibility?
-
Standardize Cell Culture Practices: Inconsistency often stems from variability in cell culture. Always use cells within a defined passage number range. Standardize seeding density and ensure confluency is consistent at the start of each experiment.
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of Calystegine B3 from your frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Automate Liquid Handling: If possible, use automated or semi-automated pipetting for reagent addition to minimize human error, especially in high-throughput formats.
-
Include Proper Controls: Always run vehicle and untreated controls in every experiment. A known positive control inhibitor, if available, can also help benchmark your results and diagnose issues. For α-glucosidase inhibition assays, compounds like Acarbose or 1-Deoxynojirimycin (DNJ) can serve as positive controls. [8][9]
Part 4: Frequently Asked Questions (FAQs)
Q: What is the best solvent to dissolve Calystegine B3? A: Calystegine B3 is often soluble in polar solvents. For cell culture use, Dimethyl sulfoxide (DMSO) is a common choice. [4][8]Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO and dilute it in your culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity.
Q: Can Calystegine B3 affect lysosomal function? A: Yes. Since glycosidases are abundant in the lysosome and are critical for the breakdown of complex molecules, inhibiting them can have a significant impact on lysosomal function. [3]For example, inhibition of β-glucocerebrosidase (GBA) is directly linked to lysosomal storage disorders. [2]This can lead to the accumulation of undigested substrates within the lysosome, potentially impairing autophagy and other lysosome-dependent cellular processes. [10][11][12]Researchers should be aware of these potential effects when interpreting their data.
Q: How long should I store my Calystegine B3 stock solution? A: For maximum stability, aliquot your stock solution into single-use vials and store them at -20°C or -80°C, protected from light and moisture. When stored correctly, stock solutions in DMSO are typically stable for several months. Avoid repeated freeze-thaw cycles.
References
-
Dineshkumar, B., et al. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
-
Nikolaeva, I. G., et al. (2020). Evaluation of Cytotoxicity and α-Glucosidase Inhibitory Activity of Amide and Polyamino-Derivatives of Lupane Triterpenoids. Molecules, 25(23), 5585. [Link]
-
Ye, W. C., et al. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers in Chemistry, 9, 626849. [Link]
-
Campos, M. R. S. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
-
Asano, N. (2003). Glycosidase inhibitors: update and perspectives on practical use. Glycobiology, 13(10), 93R-104R. [Link]
-
Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]
-
Hosseinzadeh, S., et al. (2023). Cytotoxic Activity of Herbal Medicines as Assessed in Vitro: A Review. Chemistry & Biodiversity, 20(2), e202201098. [Link]
-
Son, S. M., et al. (2021). Activation of Lysosomal Function Ameliorates Amyloid-β-Induced Tight Junction Disruption in the Retinal Pigment Epithelium. Cells, 10(11), 3097. [Link]
-
ResearchGate. (n.d.). A Preparation and Screening Strategy for Glycosidase Inhibitors. ResearchGate. [Link]
-
Kato, A., et al. (2016). Strategy for Designing Selective Lysosomal Acid α-Glucosidase Inhibitors: Binding Orientation and Influence on Selectivity. Molecules, 21(11), 1475. [Link]
-
Lee, J. H., & Gao, F. B. (2022). Enhancement of lysosome biogenesis as a potential therapeutic approach for neurodegenerative diseases. Neural Regeneration Research, 17(10), 2171–2178. [Link]
-
Yesmin, F., et al. (2022). In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights. Molecules, 27(20), 6934. [Link]
-
Alonzi, D. S., et al. (2019). Characterizing the selectivity of ER α-glucosidase inhibitors. Glycobiology, 29(10), 734–744. [Link]
-
Hosseinzadeh, S., et al. (2023). Cytotoxic Activity of Herbal Medicines as Assessed in Vitro: A Review. Chemistry & Biodiversity, 20(2), e202201098. [Link]
-
Root, J., et al. (2021). Preserving Lysosomal Function in the Aging Brain: Insights from Neurodegeneration. Neuroscience Insights, 16, 26331055211047248. [Link]
-
An, F., & Li, Z. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(13), 7013. [Link]
-
Zhou, J., et al. (2013). Suppression of Lysosome Function Induces Autophagy via a Feedback Down-regulation of MTOR Complex 1 (MTORC1) Activity. The Journal of Biological Chemistry, 288(45), 32294–32304. [Link]
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- 2. academic.oup.com [academic.oup.com]
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- 5. Cytotoxic Activity of Herbal Medicines as Assessed in Vitro: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Enhancement of lysosome biogenesis as a potential therapeutic approach for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preserving Lysosomal Function in the Aging Brain: Insights from Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Alpha-Mannosidase Inhibition Assays: A Technical Support Guide
Welcome to the technical support center for alpha-mannosidase (α-mannosidase) inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and troubleshoot the complexities encountered during these experiments. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to conduct robust and reproducible assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address some of the most common challenges and questions that arise during α-mannosidase inhibition assays in a direct question-and-answer format.
General Assay & Enzyme-Related Questions
Q1: My enzyme activity is very low or non-existent. What are the likely causes?
A1: This is a frequent issue with several potential root causes. Let's break them down logically:
-
Incorrect pH: Alpha-mannosidases are a family of enzymes with distinct optimal pH ranges. Lysosomal α-mannosidase, for instance, functions optimally at an acidic pH of around 4.0-4.5, while Golgi and cytosolic α-mannosidases prefer a more neutral pH.[1][2][3][4][5] Using a buffer with a pH outside the optimal range for your specific enzyme will drastically reduce its activity.[6][7]
-
Improper Enzyme Storage and Handling: Enzymes are sensitive to temperature fluctuations. Ensure your α-mannosidase has been stored at the correct temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles, which can lead to denaturation and loss of activity.
-
Substrate Specificity: Not all α-mannosidases cleave all α-mannosidic linkages with the same efficiency.[8][9][10][11] For example, Jack Bean α-mannosidase readily cleaves α(1-2,3,6)-linked mannose residues.[12] If you are using a specific substrate, ensure it is appropriate for the α-mannosidase isoform you are studying.
-
Presence of Inhibitors in the Sample: Your sample itself might contain endogenous inhibitors. This is particularly relevant when working with crude biological samples. Consider including a positive control with a known amount of purified enzyme to differentiate between an issue with your sample and a general assay problem.
Q2: I'm seeing high background signal in my colorimetric/fluorometric assay. How can I reduce it?
A2: High background can mask your true signal and is often due to one of the following:
-
Substrate Instability: Chromogenic and fluorogenic substrates like p-nitrophenyl-α-D-mannopyranoside (pNPP) and 4-methylumbelliferyl-α-D-mannopyranoside (4-MUP) can undergo spontaneous hydrolysis, especially at non-optimal pH or elevated temperatures. Prepare your substrate solution fresh and run a "no enzyme" control to quantify the rate of spontaneous hydrolysis.
-
Sample Interference: Components in your biological sample (e.g., serum, cell lysate) can interfere with the detection method.[13] For colorimetric assays measuring p-nitrophenol at 405 nm, colored or opaque samples can be problematic.[14][15] It's crucial to run a sample blank (sample without substrate) to correct for this.[14] Similarly, for fluorometric assays, autofluorescence from the sample can be an issue. A sample blank is essential here as well.
-
Contaminated Reagents: Ensure all your buffers and reagents are free from microbial contamination, as this can sometimes lead to non-specific signal generation.
Q3: How do I choose the right buffer for my assay?
A3: Buffer selection is critical for a successful assay.[16][17] Here are the key considerations:
-
pKa and pH Range: The buffer's pKa should be as close as possible to the desired assay pH to ensure optimal buffering capacity.[7][17] For lysosomal α-mannosidase, an acetate or citrate buffer (pH 4.0-5.0) is a good choice. For neutral α-mannosidases, phosphate or HEPES buffers are more suitable.[6]
-
Ionic Strength: The salt concentration of your buffer can influence enzyme conformation and activity.[6] It's important to keep the ionic strength consistent across all your experiments.
-
Chemical Compatibility: Ensure your buffer components do not interact with your enzyme, substrate, or inhibitor.[16] For example, if your α-mannosidase requires a metal cofactor, avoid using a buffer with strong metal-chelating properties like EDTA, unless it's to remove interfering cations.[10]
| Buffer | Useful pH Range | Common Applications in α-Mannosidase Assays |
| Sodium Acetate | 3.6 - 5.6 | Lysosomal α-mannosidase assays |
| Sodium Citrate | 3.0 - 6.2 | Lysosomal α-mannosidase assays |
| Sodium Phosphate | 5.8 - 8.0 | Neutral α-mannosidase assays |
| HEPES | 6.8 - 8.2 | Neutral α-mannosidase assays |
Inhibitor-Specific Questions
Q4: My inhibitor doesn't seem to be working. What should I check?
A4: If you're not observing the expected inhibition, consider the following:
-
Inhibitor Stability and Solubility: Verify the stability and proper storage of your inhibitor. Some inhibitors may be light-sensitive or require specific solvents. Ensure your inhibitor is fully dissolved in the assay buffer. Precipitated inhibitor will not be effective.
-
Inhibitor Specificity: Alpha-mannosidase inhibitors can have varying specificities for different isoforms.[18][19] For example, swainsonine is a potent inhibitor of lysosomal and Golgi mannosidases, while deoxymannojirimycin is more specific for mannosidase I.[10][20] Ensure you are using an appropriate inhibitor for your target enzyme.
-
Pre-incubation Time: Some inhibitors require a pre-incubation period with the enzyme before the addition of the substrate to exert their full effect.[21] Consult the literature for your specific inhibitor to determine if a pre-incubation step is necessary and for how long.
-
Mechanism of Inhibition: Understanding the mechanism of your inhibitor (e.g., competitive, non-competitive) can help in designing your experiment. For competitive inhibitors, the apparent inhibition can be overcome at high substrate concentrations.
Q5: How do I differentiate between inhibition of different α-mannosidase isoforms?
A5: This is a key challenge in the field. Here are some strategies:
-
pH Profile: Exploit the different optimal pH ranges of the isoforms. By performing your assay at different pH values, you can selectively measure the activity of different α-mannosidases.[5]
-
Selective Inhibitors: Use inhibitors with known selectivity for different isoforms. For example, kifunensine is a potent inhibitor of mannosidase I.[20][22]
-
Immunological Methods: If specific antibodies are available, you can use techniques like immunoprecipitation to deplete a specific isoform from your sample before the assay.
-
Genetically Modified Systems: Using cell lines with knockout or knockdown of specific α-mannosidase genes can provide the most definitive evidence for the isoform being targeted by your inhibitor.
Experimental Protocols
Here are detailed, step-by-step methodologies for a standard α-mannosidase inhibition assay.
Protocol 1: Colorimetric α-Mannosidase Inhibition Assay using p-Nitrophenyl-α-D-mannopyranoside (pNPP)
This protocol is adapted from commercially available kits and common literature methods.[14][15][21]
Materials:
-
α-Mannosidase enzyme (e.g., from Jack Bean, or in a biological sample)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5 for lysosomal α-mannosidase)
-
pNPP Substrate Solution (e.g., 2 mM pNPP in Assay Buffer)
-
Test Inhibitor (at various concentrations)
-
Stop Solution (e.g., 0.5 M Sodium Carbonate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents: Allow all reagents to come to room temperature before use. Prepare serial dilutions of your inhibitor in the Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Blank (No Enzyme): 50 µL Assay Buffer
-
Positive Control (No Inhibitor): 40 µL Assay Buffer + 10 µL Enzyme Solution
-
Inhibitor Wells: 40 µL of each inhibitor dilution + 10 µL Enzyme Solution
-
-
Pre-incubation (Optional but Recommended): Gently mix the plate and incubate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 50 µL of the pNPP Substrate Solution to all wells.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Add 100 µL of Stop Solution to all wells. The solution should turn yellow in the presence of p-nitrophenol.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the Blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the Positive Control.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
-
Visualizing Experimental Workflows
A clear understanding of the experimental workflow is crucial for avoiding errors.
Caption: General workflow for an α-mannosidase inhibition assay.
Logical Relationships in Troubleshooting
When troubleshooting, a systematic approach is key.
Caption: A decision tree for troubleshooting low enzyme activity.
This guide provides a foundational understanding of common pitfalls in α-mannosidase inhibition assays and a systematic approach to resolving them. Remember that careful planning, appropriate controls, and a thorough understanding of the underlying biochemistry are your best tools for generating reliable and meaningful data.
References
- Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests.
- Al Daher, S., De Gasperi, R., Daniel, P., Hirani, S., Warren, C., & Winchester, B. (n.d.). Substrate specificity of human liver neutral alpha-mannosidase. PMC - NIH.
- Maréchal, V., & Salvayre, R. (1975). [Alpha-mannosidase activity of different human biological fluids]. PubMed.
- Al Daher, S., de Gasperi, R., Daniel, P., Hall, N., Warren, C. D., & Winchester, B. (n.d.). The substrate-specificity of human lysosomal alpha-D-mannosidase in relation to genetic alpha-mannosidosis. PMC - NIH.
- Haeuw, J. F., Grard, T., Michalski, J. C., & Strecker, G. (n.d.). Substrate specificity of the bovine and feline neutral alpha-mannosidases. PMC - NIH.
- (n.d.). Influence of pH on the novel human α -mannosidase and human LysMan enzyme activity.
- Hultberg, B., & Masson, P. K. (1976, September 14). Neutral Alpha-Mannosidase Activity in Human Serum. PubMed.
- (2025, August 7). The Structure of Bovine Lysosomal α-Mannosidase Suggests a Novel Mechanism for Low-pH Activation | Request PDF. ResearchGate.
- Ciro Manufacturing. (2026, January 9). Choosing the Right Buffer for Diagnostic and Laboratory Applications.
- Al Daher, S., de Gasperi, R., Daniel, P., Hall, N., Warren, C. D., & Winchester, B. (1991, August 1). The substrate-specificity of human lysosomal alpha-D-mannosidase in relation to genetic alpha-mannosidosis. PubMed.
- (n.d.). pH and temperature dependence on α-mannosidase PtαMan activity. Each... | Download Scientific Diagram. ResearchGate.
- NanoTemper. (2019, September 25). How to choose the right buffer for your protein.
- Scaman, C. H., Lipari, F., & Herscovics, A. (n.d.). A spectrophotometric assay for alpha-mannosidase activity. PubMed - NIH.
- GoldBio. (n.d.). What is a Biological Buffer and How to Choose the Best Buffer for Your Experiment.
- Hengyuan Fine Chemical. (2025, April 2). Buffer Selection Guide: Optimal Choices for Various Applications.
- Healy, J. P., Starr, J., & Thompson, E. J. (n.d.). A comparison of fluorimetric and colorimetric methods for the determination of alpha-mannosidase activity in bovine plasma. PubMed.
- QA-Bio. (n.d.). Alpha Mannosidase.
- Sigma-Aldrich. (n.d.). alpha-Mannosidase Activity Assay Kit (MAK318) - Technical Bulletin.
- (2020, May 12). ab272519 Alpha-Mannosidase Assay Kit.
- Janeš, D., Časar, Z., & Černigoj, U. (2023, March 6). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. PMC - NIH.
- Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of Mannosidase Inhibitors.
- Alonzi, D. S., Dwek, R. A., & Butters, T. D. (n.d.). Novel mannosidase inhibitors probe glycoprotein degradation pathways in cells. PubMed.
- Winchester, B., Al Daher, S., Carpenter, N. C., Cenci di Bello, I., Choi, S. S., Fairbanks, A. J., & Fleet, G. W. (n.d.). The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. PMC - NIH.
- Elbein, A. D., Tlusty, A., McDowell, W., Schwarz, R. T., & Grier, T. J. (n.d.). Kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I. PubMed - NIH.
- ACS Publications. (2022, October 25). Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 7. nanotempertech.com [nanotempertech.com]
- 8. Substrate specificity of human liver neutral alpha-mannosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The substrate-specificity of human lysosomal alpha-D-mannosidase in relation to genetic alpha-mannosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substrate specificity of the bovine and feline neutral alpha-mannosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The substrate-specificity of human lysosomal alpha-D-mannosidase in relation to genetic alpha-mannosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha Mannosidase • QA-Bio • Highest Purity • Extremely Stable [qa-bio.com]
- 13. A comparison of fluorimetric and colorimetric methods for the determination of alpha-mannosidase activity in bovine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. abcam.co.jp [abcam.co.jp]
- 16. ciromfg.com [ciromfg.com]
- 17. goldbio.com [goldbio.com]
- 18. Novel mannosidase inhibitors probe glycoprotein degradation pathways in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Chemical Synthesis of Calystegine B3
Welcome to the technical support center for the synthesis of Calystegine B3. As potent glycosidase inhibitors, calystegines are invaluable tools in biomedical research and drug development, with potential applications in treating diabetes, viral infections, and lysosomal storage diseases.[1][2][3][4] However, their complex, polyhydroxylated nortropane skeleton presents significant challenges in chemical synthesis, where achieving high yields is a common hurdle.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues and optimizing reaction conditions to improve the overall yield of Calystegine B3.
Core Synthesis Strategy: An Overview
The total synthesis of Calystegine B3 typically begins from a chiral carbohydrate precursor, such as L-arabinose or D-galactose.[5][6] A generalized workflow involves several key stages: strategic protection of hydroxyl groups, construction of the seven-membered carbocyclic ring, introduction of the nitrogen atom to form the bicyclic nortropane core, and final deprotection.
Key bond-forming strategies often include:
-
Ring-Closing Metathesis (RCM): To form the cycloheptene ring from a diene precursor.[6]
-
Nozaki-Hiyama-Kishi (NHK) Reaction: An intramolecular approach to construct the cycloheptanone core.[5][7]
-
Reductive Amination: A crucial step for forming the amine bridge of the nortropane skeleton.[8][9]
The following workflow diagram illustrates a conceptual pathway.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are Glycosidase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Concise synthesis of calystegines B2 and B3via intramolecular Nozaki-Hiyama-Kishi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Concise synthesis of calystegines B2 and B3via intramolecular Nozaki–Hiyama–Kishi reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
Troubleshooting inconsistent results in glycosidase inhibitor studies
Welcome to the technical support center for glycosidase inhibitor studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of glycosidase assays and troubleshoot the inconsistent results that can often arise. My goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions, ensuring the integrity and reproducibility of your data.
Section 1: Understanding and Overcoming Assay Variability
One of the most frequently encountered challenges in screening glycosidase inhibitors is the high degree of variability in results, particularly in the half-maximal inhibitory concentration (IC50) values. It is not uncommon for different labs, or even the same lab on different days, to report significantly different IC50 values for a standard inhibitor like acarbose[1]. This section dissects the root causes of this variability and provides strategies to mitigate them.
FAQ 1: My IC50 values for the positive control (e.g., acarbose) are inconsistent between experiments. What are the likely causes?
Inconsistent IC50 values for a standard control is a critical red flag that points to underlying issues in your assay setup or execution. Several experimental parameters must be precisely controlled, as minor variations can lead to significant shifts in perceived inhibitor potency[1][2].
Core Factors Influencing IC50 Values:
-
Enzyme and Substrate Concentrations: The relationship between the inhibitor, enzyme, and substrate is at the heart of the assay. The measured IC50 value is highly dependent on the substrate concentration, particularly for competitive inhibitors. Eli Lilly recommends using substrate concentrations at or below the Michaelis constant (Km) to more easily identify competitive inhibitors[1]. If substrate concentration is too high, a competitive inhibitor will appear less potent (higher IC50).
-
Incubation Times and Temperature: Both pre-incubation (enzyme with inhibitor) and incubation (enzyme, inhibitor, and substrate) times are critical. Enzymatic reactions are highly sensitive to temperature[2]. Ensure that your incubation steps are timed precisely and that the temperature is maintained consistently, for example, at 37°C[1][3].
-
Assay Buffer pH: Glycosidases have an optimal pH range for activity. Deviations from this optimal pH can alter the enzyme's conformation and the ionization state of the inhibitor or substrate, thereby affecting binding and catalysis[4]. It is crucial to use a well-buffered system and to verify the pH of your final reaction mixture.
-
Reagent Stability and Handling: Ensure that your enzyme stock has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity. Similarly, substrates like p-nitrophenyl-α-D-glucopyranoside (pNPG) can degrade over time. Prepare fresh substrate solutions and store all reagents as recommended by the manufacturer.
To diagnose the issue, it is imperative to standardize every component of the assay. A troubleshooting workflow can help systematically identify the source of variability.
Caption: Troubleshooting workflow for inconsistent IC50 values.
FAQ 2: Why do published IC50 values for acarbose vary so widely, from µM to mM ranges?
This is a well-documented issue that highlights the sensitivity of the α-glucosidase inhibition assay to experimental conditions[1]. A survey of literature reveals that minor modifications in assay conditions can lead to large variations in IC50 values[1]. This discrepancy underscores why direct comparison of IC50 values between different studies is often misleading unless the experimental conditions are identical[1].
Table 1: Critical Parameters and Their Impact on Assay Outcome
| Parameter | Common Range | Impact of Variation | Recommendation |
| Enzyme Source | Saccharomyces cerevisiae, rat intestinal, etc. | Different sources have different kinetic properties (Km, Vmax) and inhibitor sensitivities. | Be consistent with the enzyme source throughout a study. Report the source in publications. |
| Enzyme Conc. | 0.1 - 2.0 U/mL[1][5] | Affects reaction rate. Too high, and the reaction may complete too quickly; too low, and the signal may be weak. | Optimize for a linear reaction rate over the desired time course. A concentration of 0.55 U/mL has been reported as optimal in one study[1]. |
| Substrate (pNPG) Conc. | 1 - 20 mM[5] | Crucial for determining the mode of inhibition. High concentrations can mask competitive inhibition. | Use a concentration at or near the Km value for the enzyme. For S. cerevisiae α-glucosidase, Km values are typically in the low mM range[6]. |
| pH | 6.8 - 7.0[3] | Enzyme activity is highly pH-dependent. | Maintain a consistent pH using a suitable buffer (e.g., 0.1 M phosphate buffer)[3]. |
| Temperature | 37°C[1][6] | Reaction rates are temperature-dependent. | Use a temperature-controlled incubator or plate reader. |
| Pre-incubation Time | 5 - 15 min[3] | Allows the inhibitor to bind to the enzyme before the substrate is introduced. Important for time-dependent inhibitors. | Standardize the pre-incubation time. 10-15 minutes is a common starting point[3]. |
| Reaction Stop Method | 0.1 M Na₂CO₃[3] | Stops the reaction by shifting the pH to ~11, which denatures the enzyme and maximizes the absorbance of the p-nitrophenol product. | The use of a stop solution is a common modification that can affect results if not applied consistently[1]. |
Section 2: Core Protocols for Reproducible Results
To ensure consistency, a well-defined and validated protocol is essential. The following is a standard, robust protocol for assessing α-glucosidase inhibition using pNPG as a substrate.
Protocol 1: Standard α-Glucosidase Inhibition Assay (96-Well Plate Format)
This protocol is adapted from established methods and is designed to be a reliable starting point for screening potential inhibitors[3][7].
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae[3]
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds and a positive control (e.g., Acarbose)[3]
-
0.1 M Phosphate buffer (pH 6.8)
-
0.1 M Sodium carbonate (Na₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Dissolve test compounds and acarbose in DMSO to create stock solutions, then prepare serial dilutions in phosphate buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.
-
-
Assay Setup:
-
In a 96-well plate, add the following to respective wells:
-
Blank (Ab): 20 µL phosphate buffer + 20 µL phosphate buffer (no enzyme, no substrate initially).
-
Control (Ac+): 20 µL phosphate buffer + 20 µL enzyme solution.
-
Sample (As): 20 µL of your test compound dilution + 20 µL enzyme solution.
-
-
It is also useful to include a control for the test compound's intrinsic absorbance (a blank for each sample concentration containing the test compound but no enzyme).
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme[3].
-
-
Initiate Reaction:
-
Add 20 µL of the pNPG substrate solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes)[7]. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stop Reaction:
-
Add 50 µL of 0.1 M Na₂CO₃ to all wells to terminate the reaction[7]. The solution will turn yellow in wells where pNPG has been hydrolyzed.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of inhibition using the following formula[3][7]: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the well with the enzyme but no inhibitor, and Abs_sample is the absorbance of the well with the enzyme and the test compound. Both values should be corrected by subtracting the absorbance of their respective blanks.
-
Caption: Standard experimental workflow for an α-glucosidase inhibition assay.
Section 3: Troubleshooting Specific Assay Failures
Sometimes, the issue is not just variability but a complete failure of the assay or unexpected results that defy easy explanation.
FAQ 3: My test compound shows over 100% inhibition or negative inhibition. What does this mean?
This is a classic case of assay interference. Your compound is likely interacting with the detection method itself, rather than inhibiting the enzyme in a specific manner[8].
-
Over 100% Inhibition (Negative Absorbance Reading): This often occurs if your compound is a quencher of the p-nitrophenol signal. It might absorb light at 405 nm and thus artificially lower the final absorbance reading. To test for this, run a control where you add your compound to a well containing the final product (p-nitrophenol) without any enzyme reaction. If the absorbance decreases, you have confirmed interference[8].
-
Negative Inhibition (Increased Signal): This suggests your compound might be contributing to the signal. It could be unstable under assay conditions and break down into a product that absorbs at 405 nm. Alternatively, it could be an enzyme activator, although this is less common. Run a blank control with just your compound and buffer (no enzyme or substrate) to check for intrinsic absorbance.
FAQ 4: My compound is a known inhibitor, but it shows no activity in my assay.
Assuming your assay is working (i.e., the positive control shows inhibition), this issue points towards problems with the inhibitor itself or its interaction with the assay components.
-
Solubility Issues: Many organic compounds, especially those from natural product extracts, have poor aqueous solubility[9]. If your inhibitor precipitates out of solution in the aqueous buffer, its effective concentration will be much lower than intended. Visually inspect the wells for any precipitate. Consider using a co-solvent, but be mindful that solvents like DMSO can inhibit the enzyme at higher concentrations.
-
Inhibitor Stability: The compound may be unstable in the assay buffer or at 37°C. It could be degrading over the course of the incubation. This can be difficult to diagnose without analytical methods like HPLC to assess compound integrity over time.
-
Non-specific Binding: The inhibitor may be binding to the plastic of the microplate, reducing its availability to the enzyme. Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can sometimes mitigate this[8].
-
Incorrect Mechanism Assumption: If you are using a very high substrate concentration, a competitive inhibitor may appear inactive. As mentioned, testing at substrate concentrations near the Km is crucial[1].
FAQ 5: How do I determine if my inhibitor is specific or just a non-specific aggregator?
Non-specific inhibition is a common artifact in high-throughput screening. Some compounds form aggregates at assay concentrations, which then sequester and denature the enzyme, giving a false-positive result[8].
Tests for Specificity:
-
Vary Enzyme Concentration: A hallmark of non-specific inhibition is that its potency (IC50) is highly dependent on the enzyme concentration. A specific, stoichiometric binder should have an IC50 that is largely independent of the enzyme concentration. If the IC50 increases as you increase the enzyme concentration, it may be non-specific[8].
-
Include a Detergent: The inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt aggregate formation. If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, it is likely a non-specific aggregator[8].
-
Check for Time-Dependence: Aggregation can be a time-dependent process. If the degree of inhibition increases with longer pre-incubation times, this could be a sign of non-specific aggregation[8].
Section 4: Beyond IC50: Understanding the Mechanism of Inhibition
Determining the IC50 is a primary screening step, but understanding the how—the kinetic mechanism of inhibition—is crucial for drug development.
Protocol 2: Determining the Mechanism of Inhibition (Kinetic Analysis)
This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted (e.g., using a Lineweaver-Burk plot) to determine the mechanism.
Procedure:
-
Set up a Matrix: Prepare a matrix of reactions in a 96-well plate. You will vary the substrate (pNPG) concentration along the x-axis of the plate and the inhibitor concentration along the y-axis. Include a row with no inhibitor.
-
Measure Initial Rates: This is best done using a kinetic plate reader that can take absorbance readings at multiple time points (e.g., every 30 seconds for 5-10 minutes)[10]. The initial velocity (V₀) for each reaction is the slope of the linear portion of the absorbance vs. time curve.
-
Data Analysis:
-
For each inhibitor concentration, plot 1/V₀ vs. 1/[Substrate]. This is a Lineweaver-Burk plot.
-
Analyze the pattern of the lines to determine the inhibition type:
-
Competitive: Lines intersect on the y-axis. Km increases, Vmax is unchanged.
-
Non-competitive: Lines intersect on the x-axis. Km is unchanged, Vmax decreases.
-
Uncompetitive: Lines are parallel. Both Km and Vmax decrease.
-
-
This data can then be fit to the Michaelis-Menten equations for each inhibition model using non-linear regression software to calculate the inhibition constant (Ki)[8][11]. The Ki is a more absolute measure of inhibitor potency than the IC50.
-
Caption: Representative Lineweaver-Burk plots for different inhibition mechanisms.
By implementing these rigorous troubleshooting and validation strategies, you can significantly increase the confidence, reproducibility, and ultimate value of your glycosidase inhibitor studies.
References
-
Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. PubMed Central. [Link]
-
Application of the optimized and validated -Glucosidase inhibition method to plant extracts. ResearchGate. [Link]
-
Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PubMed Central. [Link]
-
Standardization of a Continuous Assay for Glycosidases and Its Use for Screening Insect Gut Samples at Individual and Populational Levels. Frontiers in Physiology. [Link]
-
How to determine inhibition mechanism of alpha glucosidase inhibitors?. ResearchGate. [Link]
-
Robustness Evaluation of a Legacy N-Glycan Profiling Method for a Therapeutic Antibody Under ICH Q14 Lifecycle Principles. MDPI. [Link]
-
Glycosidase Inhibitors: Structure, Activity, Synthesis, and Medical Relevance. ResearchGate. [Link]
-
An automated method to evaluate the enzyme kinetics of β‐glucosidases. PubMed Central. [Link]
-
Inhibitory Activity and Mechanism Investigation of Hypericin as a Novel α-Glucosidase Inhibitor. PubMed Central. [Link]
-
A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes. PubMed Central. [Link]
-
Glycosidase inhibition: assessing mimicry of the transition state. PubMed Central. [Link]
-
An Improved Neutral α-Glucosidase Assay for Assessment of Epididymal Function—Validation and Comparison to the WHO Method. National Institutes of Health. [Link]
-
α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. National Institutes of Health. [Link]
-
Enzyme kinetics. Wikipedia. [Link]
-
In vitro α-glucosidase inhibitory assay. Protocols.io. [Link]
-
Flow kinetics of immobilized -glucosidase. Ingenta Connect. [Link]
-
Solved Table 1 a-Glucosidase IC50 values of the isolated. Chegg.com. [Link]
-
An introduction to enzyme kinetics. Khan Academy. [Link]
-
IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. ResearchGate. [Link]
-
Enzyme Kinetics. TeachMe Physiology. [Link]
-
Emerging strategies for the activity assay and inhibitor screening of alpha-glucosidase. Royal Society of Chemistry. [Link]
-
alpha-glucosidase inhibitory activity: Topics by Science.gov. Science.gov. [Link]
Sources
- 1. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ingentaconnect.com [ingentaconnect.com]
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- 6. An Improved Neutral α-Glucosidase Assay for Assessment of Epididymal Function—Validation and Comparison to the WHO Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. teachmephysiology.com [teachmephysiology.com]
Calystegine B3 interference with common assay reagents
Welcome to the technical support guide for Calystegine B3. This resource is designed for researchers, scientists, and drug development professionals to navigate potential complexities when working with this potent glycosidase inhibitor. Calystegine B3, a polyhydroxylated nortropane alkaloid of natural origin, is a valuable tool for studying carbohydrate metabolism.[1][2][3] However, like many natural products, its unique chemical structure can sometimes lead to non-specific interactions in common assay formats.[4][5] This guide provides in-depth, experience-driven answers and troubleshooting protocols to help you distinguish true biological activity from potential assay artifacts.
Section 1: Foundational Knowledge & General FAQs
Q1: What is Calystegine B3 and what is its primary biological activity?
Calystegine B3 is a natural product belonging to the calystegine class of alkaloids, which are characterized by a nortropane skeleton.[6][7] Its molecular formula is C₇H₁₃NO₄, with a molecular weight of 175.18 g/mol .[8][9] Structurally, it is a polyhydroxylated molecule that mimics the structure of sugars.[10] This structural similarity allows it to act as a potent and often specific competitive inhibitor of glycosidase enzymes.[1][2] It has been identified as a highly specific inhibitor of the cytoplasmic α-mannosidase Man2C1 and also shows inhibitory activity against enzymes like β-glucosidase and α-galactosidase.[2][11][12] This makes it a valuable chemical probe for studying the roles of these enzymes in cellular processes.
Q2: I'm observing activity in my screen. Why should I be concerned about assay interference with a natural product like Calystegine B3?
Natural product libraries are a rich source of chemical diversity, but they are also a known source of assay artifacts, often termed "false positives" or "frequent hitters".[5][13] Unlike highly optimized synthetic molecules, natural products may possess physicochemical properties that lead to non-specific activity.[4] It is crucial to validate initial hits through a series of counter-screens and orthogonal assays to ensure the observed effect is due to specific interaction with your target and not an artifact of the assay system itself.[14][15]
Common mechanisms of interference from screening compounds include:
-
Compound Aggregation: Many organic molecules form colloidal aggregates at micromolar concentrations, which can non-specifically sequester and inhibit proteins.[15][16][17]
-
Chemical Reactivity: The compound may contain reactive functional groups that covalently modify proteins or other assay components.[18][19]
-
Spectroscopic Interference: The compound might absorb light (colorimetric interference) or fluoresce (fluorescence interference) at the same wavelengths used for assay readout.[20][21][22]
-
Redox Cycling: Some compounds can undergo redox cycling, generating reactive oxygen species (ROS) that can damage proteins or interfere with redox-sensitive assay reagents.[4][18]
-
Reporter Enzyme Inhibition: Compounds can directly inhibit reporter enzymes, such as Firefly Luciferase or β-galactosidase, leading to a false interpretation of pathway inhibition.[4][15]
Q3: Is Calystegine B3 classified as a Pan-Assay Interference Compound (PAINS)?
Calystegine B3 does not contain the typical substructures that are commonly flagged by PAINS filters (e.g., quinones, rhodanines, or other highly reactive electrophiles).[19] Therefore, it is not considered a classic PAINS molecule. However, this does not mean it is exempt from causing assay artifacts. Interference mechanisms like aggregation, spectral interference, or metal chelation are not typically identified by PAINS filters but are still critical to investigate.[16][23] The best practice is to experimentally rule out these possibilities for any screening hit, regardless of its chemical class.
Section 2: Troubleshooting Specific Assay Formats
This section addresses issues you might encounter with common assay technologies and provides step-by-step protocols to diagnose the problem.
Q4: My colorimetric assay signal is decreasing with Calystegine B3. How do I rule out optical interference?
This is a common issue, particularly in assays that measure absorbance in the UV-visible range (e.g., p-nitrophenol based assays). The compound itself might absorb light at the detection wavelength, giving the appearance of reduced product formation (inhibition).
Causality: An apparent decrease in signal could be due to Calystegine B3 absorbing light at or near the wavelength where your product is measured. According to Beer's Law, this absorbance will be linear with the compound's concentration.[15] This artifact can be easily mistaken for a dose-dependent inhibitory effect.
Caption: Workflow to diagnose colorimetric interference.
-
Preparation: Prepare a dilution series of Calystegine B3 in the final assay buffer (without enzyme or substrate) at the same concentrations used in your experiment.
-
Blank: Use the assay buffer alone as the blank.
-
Measurement: Using a spectrophotometer, perform a wavelength scan (e.g., from 250 nm to 700 nm) for each concentration of Calystegine B3.
-
Analysis: Examine the spectra. If you see a significant absorbance peak at or overlapping with your assay's readout wavelength, you have spectral interference.
-
Correction: If interference is present, you must run a parallel control plate in your main experiment containing only the compound and buffer. Subtract the absorbance values from this control plate from your experimental data to get the corrected values.
Q5: I'm seeing a change in signal in my fluorescence-based assay. How do I test for autofluorescence or quenching?
Fluorescence assays (e.g., FP, FRET, fluorescence intensity) are susceptible to compounds that are themselves fluorescent or that can quench the fluorescence of the probe.[22]
Causality:
-
Autofluorescence: If Calystegine B3 fluoresces at the same emission wavelength as your assay's fluorophore, it will add to the signal, potentially masking inhibition or appearing as activation.
-
Quenching: The compound may absorb the excitation or emission energy of your fluorophore, leading to a decrease in signal that mimics inhibition.
-
Plate Setup: Use a microplate identical to your assay plate. Designate wells for three conditions:
-
Buffer Only: For background measurement.
-
Compound Only: Calystegine B3 dilution series in assay buffer.
-
Compound + Fluorophore: Calystegine B3 dilution series plus your fluorescent probe/substrate at the final assay concentration.
-
-
Incubation: Incubate the plate under the same conditions as your main assay.
-
Measurement: Read the plate on your plate reader using two measurements:
-
Autofluorescence Read: Excite and read the "Compound Only" wells at your assay's wavelengths. A signal significantly above the "Buffer Only" background indicates autofluorescence.
-
Quenching Read: Compare the signal from the "Compound + Fluorophore" wells to a control containing only the fluorophore. A concentration-dependent decrease in fluorescence indicates quenching.
-
-
Action: If significant interference is observed, consider using a fluorophore with a more red-shifted spectrum, as natural products tend to interfere more at shorter (blue/green) wavelengths.[22]
Q6: My luciferase reporter assay shows inhibition. Is Calystegine B3 affecting my pathway of interest?
Causality: The compound may bind to and directly inhibit the luciferase enzyme, preventing it from generating a luminescent signal from its substrate. This effect is independent of the biological pathway being studied.
-
Reagents: Obtain purified, recombinant luciferase enzyme and its corresponding substrate (e.g., luciferin).
-
Assay Setup: In a suitable buffer (without cells), set up a simple biochemical reaction:
-
Negative Control: Buffer only.
-
Positive Control: Purified luciferase enzyme + substrate.
-
Test: Purified luciferase enzyme + substrate + Calystegine B3 dilution series.
-
-
Measurement: Allow the reaction to proceed for a set time (e.g., 10-30 minutes) and measure luminescence.
-
Analysis: If Calystegine B3 inhibits the luminescence in this cell-free assay, it is a direct inhibitor of the reporter enzyme. This means the results from your cell-based reporter assay are likely artifactual and cannot be trusted without further validation using an orthogonal method (e.g., qPCR or Western blot for a downstream gene/protein product).
Section 3: Mechanistic Troubleshooting
If basic optical interference is ruled out, the next step is to investigate more complex, mechanism-based interferences.
Q7: How do I know if Calystegine B3 is forming aggregates that inhibit my enzyme?
Promiscuous inhibition via compound aggregation is a leading cause of false positives in screening campaigns.[15][16] Aggregates are colloidal particles that non-specifically adsorb and denature proteins.
Causality: Above a certain critical aggregation concentration (CAC), compound monomers self-associate into particles. These particles provide a large surface area for proteins to adsorb onto, leading to partial unfolding and loss of activity. This is a non-stoichiometric mode of inhibition.
The most effective way to diagnose aggregation is to see if the observed inhibition is reversed by a non-ionic detergent.[16][17]
-
Detergent Choice: Use a non-ionic detergent such as Triton X-100 or Tween-20. A final concentration of 0.01% (v/v) is typically sufficient.[17]
-
Assay Setup: Run your biochemical assay in parallel under two conditions:
-
Condition A: Standard assay buffer.
-
Condition B: Standard assay buffer + 0.01% Triton X-100.
-
-
Critical Step: Ensure the detergent is present in the buffer before the addition of Calystegine B3. This prevents the aggregates from forming.
-
Analysis: Generate dose-response curves for Calystegine B3 in both conditions. If the IC₅₀ value significantly increases (e.g., >3-fold shift) or inhibition is completely abolished in the presence of detergent, aggregation is the likely mechanism of action.[17]
Caption: Mechanism of aggregation-based inhibition and its prevention by detergent.
Q8: My enzyme is a metalloprotein. Could Calystegine B3 be interfering by chelating essential metal ions?
Yes, this is a plausible mechanism. Calystegine B3's structure contains multiple hydroxyl (-OH) groups in close proximity, which are known functional groups for chelating metal ions.[24][25]
Causality: If your enzyme requires a metal cofactor (e.g., Zn²⁺, Mg²⁺, Mn²⁺) for its catalytic activity or structural integrity, a chelating compound can strip this metal from the enzyme's active site, leading to inactivation. This is a specific form of interference for metalloenzymes.[23][26]
-
Determine Cofactor: Confirm the identity and typical concentration of the essential metal cofactor for your enzyme from the literature.
-
Assay Setup: Set up your assay with the following conditions:
-
Control: Standard assay conditions.
-
Inhibition: Standard conditions + an inhibitory concentration of Calystegine B3 (e.g., its IC₉₀).
-
Rescue: Inhibition conditions + a supplemental, excess concentration of the specific metal cofactor (e.g., 10-100x the normal concentration).
-
-
Order of Addition: It is often best to pre-incubate the enzyme with the supplemental metal before adding the inhibitor, but you can also test adding the metal after the inhibitor.
-
Analysis: If the addition of excess metal cofactor rescues the enzyme activity that was lost in the presence of Calystegine B3, it strongly suggests that interference is occurring via metal chelation.
Section 4: Summary & Best Practices
Navigating potential assay interference requires a systematic and logical approach. The table below summarizes the key issues and solutions discussed.
| Potential Interference Mechanism | Assay Type(s) Affected | Primary Diagnostic Test | Mitigation Strategy |
| Spectral Absorbance | Colorimetric | Spectral Scan (Protocol 1) | Subtract compound blank absorbance; change wavelength if possible. |
| Autofluorescence / Quenching | Fluorescence (FP, FRET, FI) | Autofluorescence/Quenching Check (Protocol 2) | Use red-shifted fluorophores; apply data correction if minor.[22] |
| Reporter Enzyme Inhibition | Luciferase, β-gal, etc. | Purified Enzyme Counter-Screen (Protocol 3) | Use an orthogonal assay readout (e.g., qPCR, Western Blot). |
| Compound Aggregation | All (especially biochemical) | Detergent Sensitivity Test (Protocol 4) | Include 0.01% Triton X-100 or Tween-20 in assay buffer.[16][17] |
| Metal Chelation | Metalloenzyme assays | Metal Cofactor Add-Back (Protocol 5) | Supplement buffer with excess cofactor; use non-chelating buffers.[27] |
Table 1: Summary of potential interferences from Calystegine B3 and recommended actions.
By employing these troubleshooting guides and protocols, you can confidently validate your screening results, ensuring that the observed biological effects of Calystegine B3 are specific and mechanistically relevant to your target of interest.
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-
Asano, N., et al. (2001). Alkaloid Glycosidase Inhibitors: Their Natural Occurrence and Therapeutic Potential. Journal of Natural Products, 64(7), 1084-1099. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10313337, Calystegine B3. PubChem. [Link]
-
Ohyama, Y., et al. (2011). Calystegine B3 as a specific inhibitor for cytoplasmic alpha-mannosidase, Man2C1. Journal of Biochemistry, 149(4), 415-422. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. [Link]
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Molyneux, R. J., et al. (1993). Calystegins, a novel class of alkaloid glycosidase inhibitors. Archives of Biochemistry and Biophysics, 304(1), 81-88. [Link]
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precisionFDA. Calystegine B3. [Link]
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Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265-1290. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44343890, Calystegine. PubChem. [Link]
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K-G.A. W., et al. (2013). Inhibition of human intestinal α-glucosidases by calystegines. Journal of Agricultural and Food Chemistry, 61(25), 6049-6055. [Link]
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Asano, N., et al. (1997). Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense. FEBS Letters, 412(2), 257-261. [Link]
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Macarron, R., et al. (2011). Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products. Natural Product Reports, 28(11), 1884-1908. [Link]
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Misra, H. (2014). Designing clinical interference studies to address colorimetric assays. Journal of Clinical Toxicology. [Link]
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Kutil, Z., et al. (2013). Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins. Journal of Biomolecular Screening, 18(9), 1055-1065. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 124434, Calystegine B2. PubChem. [Link]
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Ferrali, M., et al. (2018). In Vitro Antioxidant versus Metal Ion Chelating Properties of Flavonoids: A Structure-Activity Investigation. Molecules, 23(7), 1691. [Link]
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Cygnus Technologies. Troubleshooting & FAQs. [Link]
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Sportsman, J. R., et al. (2004). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Assay and Drug Development Technologies, 2(5), 515-524. [Link]
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Yilmaz, F. M., & Inanc, F. (2017). Analytical Interference by Contrast Agents in Biochemical Assays. Journal of Medical Imaging and Health Informatics, 7(2), 351-356. [Link]
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Schimming, T., et al. (2004). Chemistry and biology of calystegines. Natural Product Reports, 21(2), 245-277. [Link]
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Biastoff, S., & Dräger, B. (2007). Calystegines. Alkaloids: Chemistry and Biology, 64, 49-102. [Link]
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Dräger, B. (2004). Chemistry and Biology of Calystegines. ResearchGate. [Link]
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Coan, K. E. H., & Shoichet, B. K. (2008). Assay Interference by Aggregation. Assay Guidance Manual. [Link]
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Hider, R. C., & Kong, X. (2013). Flavonoid-Metal Complexes: Their Properties and Applications. RSC Advances, 3(48), 25002-25021. [Link]
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Wang, C., et al. (2023). A Study of the Mechanisms and Characteristics of Fluorescence Enhancement for the Detection of Formononetin and Ononin. Molecules, 28(3), 1461. [Link]
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Baell, J. B., & Walters, M. A. (2014). The Ecstasy and Agony of Assay Interference Compounds. Journal of Medicinal Chemistry, 57(11), 4442-4458. [Link]
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Li, H., et al. (2016). Fluorescence enhancement of flavonoids and its application in ingredient determination for some traditional Chinese medicines by CE-LIF. Analytical Methods, 8(3), 541-547. [Link]
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Kumar, A., et al. (2023). Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. Molecules, 28(19), 6939. [Link]
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Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. [Link]
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Aggarwal, A., & Kaur, R. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Drug Development and Industrial Pharmacy, 38(10), 1235-1241. [Link]
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Simundic, A. M., et al. (2023). Drug interference with biochemical laboratory tests. Biochemia Medica, 33(2), 020601. [Link]
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Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2020). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. International Journal of Molecular Sciences, 21(11), 4076. [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]
-
Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2022). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. Antioxidants, 11(2), 225. [Link]
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Ismail, A. A. (2002). Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care. Journal of Clinical Pathology, 55(12), 881-882. [Link]
-
Jungwirth, U., et al. (2011). Anticancer Activity of Metal Complexes: Involvement of Redox Processes. Antioxidants & Redox Signaling, 15(4), 1085-1127. [Link]
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Interchim. Good's buffers (biological buffers). [Link]
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Li, Y., et al. (2024). Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems. International Journal of Pharmaceutics, 655, 124016. [Link]
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Calystegine B3 Purity Assessment: A Technical Support Center
Welcome to the technical support center for the assessment of Calystegine B3 purity. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for determining the purity of their Calystegine B3 samples. As a nortropane alkaloid with multiple stereocenters, ensuring the chemical and stereochemical purity of Calystegine B3 is critical for accurate biological and pharmacological studies.
This center provides a series of frequently asked questions (FAQs) for quick reference, followed by in-depth troubleshooting guides for the primary analytical techniques used in purity assessment. The methodologies described are grounded in established analytical principles to ensure trustworthy and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Calystegine B3 and why is purity assessment important?
Q2: What are the primary analytical techniques for assessing Calystegine B3 purity?
The primary techniques for a comprehensive purity assessment of Calystegine B3 include:
-
High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV, Charged Aerosol Detector (CAD), or Mass Spectrometry (MS)) for quantitating chemical purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for confirming molecular weight and identifying potential impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for structural confirmation and detection of impurities.[8][9][10]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for separating and quantifying stereoisomers.[11][12][13]
Q3: What are the potential impurities in a Calystegine B3 sample?
Potential impurities can originate from the synthesis process or degradation. These may include:
-
Stereoisomers: Calystegine B2 is a common stereoisomer of Calystegine B3.[3][14][15]
-
Synthesis-related impurities: Unreacted starting materials, reagents, or byproducts from the synthetic route.[5]
-
Degradation products: Calystegine B3, being a polyhydroxylated amine, may be susceptible to oxidation or other degradation pathways under certain storage conditions.[16][17]
Q4: Where can I obtain a Calystegine B3 reference standard?
Certified reference standards are commercially available from various chemical suppliers and are essential for accurate quantification and method validation.
Overall Workflow for Purity Assessment
The following diagram illustrates a comprehensive workflow for assessing the purity of a Calystegine B3 sample.
Caption: A comprehensive workflow for the purity assessment of a Calystegine B3 sample.
Troubleshooting Guide: HPLC & LC-MS Analysis
Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode for Calystegine B3.[18][19] This section provides guidance on method development and troubleshooting common issues.
Recommended Starting HPLC/LC-MS Conditions
| Parameter | Recommendation | Rationale |
| Column | HILIC Amide or bare silica (e.g., 100 x 2.1 mm, 1.7 µm) | Provides retention for highly polar analytes like Calystegine B3. |
| Mobile Phase A | Water with 10 mM Ammonium Formate, 0.1% Formic Acid | Ammonium formate acts as a buffer and improves peak shape, while formic acid aids in positive ion mode ionization for MS detection.[20] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic component in HILIC. |
| Gradient | 95% to 60% B over 10 minutes | A typical starting gradient for HILIC separations. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 2 µL | Small injection volumes are crucial in HILIC to prevent peak distortion.[21] |
| Sample Diluent | 75:25 Acetonitrile:Water | Matching the sample diluent to the initial mobile phase conditions is critical for good peak shape in HILIC.[18] |
| MS Detector | ESI Positive Mode | Calystegine B3 contains a secondary amine that is readily protonated. |
| MS Scan | Full Scan (m/z 100-500) and SIM/MRM for [M+H]⁺ (m/z 176.09) | Full scan helps in identifying unknown impurities, while SIM/MRM provides high sensitivity for quantification.[22] |
Troubleshooting Common HPLC/LC-MS Issues
Caption: A troubleshooting guide for common issues in HILIC analysis of Calystegine B3.
Troubleshooting Guide: NMR Analysis
NMR is a powerful tool for unambiguous structure confirmation and for identifying impurities that may not be observed by other techniques.
Recommended NMR Protocol
| Parameter | Recommendation | Rationale |
| Solvent | Deuterated Methanol (CD₃OD) or Deuterated Water (D₂O) | Calystegine B3 is highly polar and soluble in these solvents. |
| Concentration | 5-10 mg in 0.6 mL of solvent | Sufficient for good signal-to-noise in a reasonable acquisition time. |
| ¹H NMR | 1D Proton | Provides information on the number and environment of protons. Key signals for the nortropane skeleton are expected.[10] |
| ¹³C NMR | 1D Carbon with proton decoupling | Confirms the carbon backbone of the molecule. Seven carbon signals are expected for Calystegine B3.[23][24] |
| 2D NMR | COSY, HSQC, HMBC | Used for unambiguous assignment of all proton and carbon signals and to confirm connectivity, which is crucial for structural verification.[8] |
| Internal Standard | (Optional) Trimethylsilylpropanoic acid (TSP) for D₂O | For quantitative NMR (qNMR), a certified internal standard is required. |
Troubleshooting Common NMR Issues
-
Poorly Resolved Signals: This can be due to sample aggregation or viscosity. Try diluting the sample or acquiring the spectrum at an elevated temperature (e.g., 300 K).
-
Unexpected Signals: These may indicate the presence of impurities. Compare the spectrum to a known reference spectrum of Calystegine B3. The integration of impurity signals relative to the main compound signals can provide an estimate of their concentration.
-
Broad Water Signal (in D₂O): Use a solvent suppression pulse sequence to minimize the residual HDO signal.[8]
Troubleshooting Guide: Chiral HPLC Analysis
Since Calystegine B3 has several stereocenters, assessing its stereochemical purity is often necessary. This is typically achieved using a chiral stationary phase (CSP).
Recommended Chiral HPLC Protocol
| Parameter | Recommendation | Rationale |
| Column | Polysaccharide-based CSP (e.g., Chiralpak IA, ID, etc.) | These columns have broad applicability for separating a wide range of chiral compounds.[13] |
| Mobile Phase | Normal Phase (Heptane/Ethanol) or Polar Organic (Acetonitrile/Methanol) | The choice of mobile phase significantly affects selectivity on polysaccharide CSPs. Screening different modes is recommended.[13] |
| Additive | Basic (e.g., Diethylamine) or Acidic (e.g., Trifluoroacetic Acid) | Small amounts of additives can dramatically improve peak shape and resolution for basic compounds like Calystegine B3. |
| Detection | UV (if applicable) or CAD/MS | Calystegine B3 lacks a strong chromophore, so CAD or MS detection may be necessary. |
Troubleshooting Common Chiral HPLC Issues
-
No Separation:
-
Solution 1: Screen different chiral columns. Chiral separations are often unpredictable, and screening is the most effective approach.[11]
-
Solution 2: Change the mobile phase mode (e.g., from normal phase to polar organic).
-
-
Poor Resolution:
-
Solution 1: Optimize the mobile phase composition. Small changes in the ratio of the organic modifiers can have a large impact on resolution.
-
Solution 2: Lower the column temperature. This can sometimes enhance the enantioselectivity of the separation.[25]
-
-
Peak Tailing:
-
Solution: Add a mobile phase additive. For the basic amine in Calystegine B3, a basic additive like diethylamine in normal phase can improve peak shape.
-
By following the protocols and troubleshooting guides provided in this technical support center, researchers can confidently assess the purity of their Calystegine B3 samples, ensuring the integrity and reliability of their scientific investigations.
References
- Waters Corporation. (n.d.). How do I minimize peak splitting problems when running HILIC mode chromatography? - WKB80284.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Thermo Fisher Scientific. (n.d.). HILIC Troubleshooting.
- Restek Corporation. (2020, October 26). How to Avoid Common Problems with HILIC Methods.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide – HILIC.
- PubMed. (n.d.). Concise synthesis of calystegines B2 and B3via intramolecular Nozaki-Hiyama-Kishi reaction.
- Royal Society of Chemistry. (n.d.). Concise synthesis of calystegines B2 and B3via intramolecular Nozaki–Hiyama–Kishi reaction. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Concise Synthesis of Calystegine B2 and B3 via Intramolecular Nozaki–Hiyama–Kishi Reaction | Request PDF.
- National Center for Biotechnology Information. (2023, August 7). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. PubMed Central.
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- LabRulez LCMS. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS.
- National Center for Biotechnology Information. (n.d.). 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. PubMed Central.
- Dolan, J. W. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Beilstein Journals. (n.d.).
- ResearchGate. (n.d.). (PDF) Overview of available toxicity data for calystegines.
- Technology Networks. (2024, July 30).
- ResearchGate. (n.d.). (PDF) One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies.
- LGC Group. (n.d.).
- Food Research. (2025, January 10). Practical concepts to reveal metabolite group types in natural dietary based on 1H and 13C nuclear magnetic resonance spectra: a.
- PubMed. (n.d.). Enzymatic synthesis of the glycosides of calystegines B1 and B2 and their glycosidase inhibitory activities.
- National Center for Biotechnology Information. (n.d.).
- Sigma-Aldrich. (n.d.). Optimising the LC-MS Analysis of Biomolecules.
- Semantic Scholar. (n.d.).
- Wiley Analytical Science. (2010). Development of LC/MS methods for the quantitative analysis of herbal medicine in biological fluids: a review.
- SciELO. (n.d.). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides.
- Future Science. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs.
- ResearchGate. (n.d.). Chemistry and Biology of Calystegines.
- Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
- National Center for Biotechnology Information. (2019, January 25).
- Dolan, J. W. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- Molnar-Institute. (2017, March 16).
- National Center for Biotechnology Inform
- Stability-indicating HPLC method for determination of vitamins B1, B2, B3 and B6 in pharmaceutical liquid dosage. (n.d.).
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis and Evaluation of Calystegine B2 Analogues as Glycosidase Inhibitors.
- LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
- PubMed. (2025, October 7). Development of a Quantification Method for Procyanidin B1 and B3 in Pine Bark Extracts Using Heart-Cutting HPLC.
- ResearchGate. (2017, March 31). (PDF)
- PubMed. (n.d.).
- MDPI. (2021, October 6). Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand).
- Elemental Microanalysis. (n.d.).
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Technical Support Center: Optimizing Buffer Conditions for Calystegine B3 Enzyme Assays
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for Calystegine B3 enzyme assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting your experiments. Calystegine B3, a polyhydroxylated nortropane alkaloid, is a potent glycosidase inhibitor, making robust and reproducible assay conditions paramount for accurate characterization.[1][2] This document provides full editorial control to structure a logical, scientifically sound guide that moves beyond simple step-by-step instructions to explain the causality behind experimental choices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that are critical to establishing a successful Calystegine B3 enzyme inhibition assay.
Q1: What class of enzymes does Calystegine B3 inhibit, and what are appropriate substrates for an initial assay?
A1: Calystegine B3 is a member of the calystegine family, which are known "sugar mimic" alkaloids that act as competitive inhibitors of glycosidases.[2][3] Specifically, Calystegine B3 has been shown to be a highly specific inhibitor of cytosolic α-mannosidase (Man2C1).[4] Other calystegines, like B2, potently inhibit β-glucosidase and α-galactosidase.[1][5]
Your choice of enzyme and substrate is the foundation of the assay. For Calystegine B3, a primary target would be a purified or recombinant α-mannosidase.
For a colorimetric assay, a common and effective choice is a chromogenic substrate, such as p-nitrophenyl-α-D-mannopyranoside (pNPM) . The enzyme cleaves the substrate, releasing p-nitrophenol, which has a distinct yellow color under alkaline conditions and can be quantified by measuring absorbance at approximately 405 nm. This approach provides a straightforward and sensitive method for monitoring enzyme activity.[6]
Q2: What is a recommended starting point for buffer pH when assaying a glycosidase?
A2: The optimal pH for glycosidases is highly variable depending on their biological origin and subcellular location. However, many glycosidases, particularly those of lysosomal origin, exhibit optimal activity in an acidic environment.[7]
A robust starting point for most glycosidases is a pH range of 4.5 to 5.5 .[7][8] A citrate or acetate buffer system is an excellent choice for this range due to its stable buffering capacity. It is crucial to experimentally determine the optimal pH for your specific enzyme, as activity can drop sharply outside of the optimal range.[9][10] While many glycosidases have low pH optima, significant activity can still be present at physiological pH (7.4), which may be relevant for certain experimental questions.[7]
Q3: How should I properly store and handle my Calystegine B3 stock?
A3: Proper storage is critical to maintaining the integrity and activity of Calystegine B3. According to supplier recommendations, Calystegine B3 should be stored as a solid at -20°C for long-term storage .[4][11]
For creating stock solutions, use a suitable solvent such as DMSO or water. If you prepare stock solutions in advance, it is highly recommended to store them as single-use aliquots in tightly sealed vials at -20°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] When preparing your assay, ensure all components, including the thawed Calystegine B3 solution, are at room temperature and properly mixed before adding them to the reaction.[12]
Q4: Why is ionic strength a critical parameter, and how can I control it?
A4: Ionic strength is one of the most significant yet frequently overlooked variables in enzyme kinetics.[13] The concentration of ions in the buffer can profoundly impact enzyme activity by:
-
Altering Enzyme Structure: High salt concentrations can disrupt the delicate tertiary structure of an enzyme, leading to reduced activity.
-
Affecting Substrate Binding: Ionic interactions are often crucial for the formation of the enzyme-substrate complex. Changes in ionic strength can either shield or enhance these interactions, thereby altering the enzyme's affinity for its substrate (Km).[13][14]
-
Influencing the Catalytic Mechanism: The ionization state of critical amino acid residues in the active site can be affected by the ionic environment.[14]
The effect is enzyme-dependent; some enzymes show increased activity with rising ionic strength, others show decreased activity, and some have a distinct optimum.[13][15][16] Crucially, when performing pH optimization studies, it is essential to use buffers of constant ionic strength, not just constant molarity. [13] This prevents misinterpretation of pH effects that are actually due to confounding changes in ionic strength. To control for this, you can adjust the buffer concentration or add a neutral salt (e.g., NaCl or KCl) to maintain a constant ionic strength across all tested pH values.
Section 2: A Self-Validating Assay Optimization Workflow
A systematic approach to assay optimization ensures that each parameter is validated before proceeding to the next. This workflow is designed to establish robust and reproducible conditions for testing Calystegine B3.
Workflow for Optimizing Assay Buffer Conditions
Caption: Logical workflow for establishing a robust enzyme inhibition assay.
Protocol 1: Determining the Optimal pH
This protocol aims to identify the pH at which the target glycosidase exhibits maximum activity, while ensuring that observed effects are not artifacts of changing ionic strength.[13]
Materials:
-
Purified/recombinant glycosidase
-
Chromogenic substrate (e.g., pNPM)
-
Buffer System (e.g., 0.1 M Citrate-Phosphate buffer)
-
Stop Solution (e.g., 0.5 M Sodium Carbonate)
-
96-well microplate, clear flat-bottom
-
Microplate reader
Procedure:
-
Prepare a Series of Buffers: Prepare a set of 0.1 M Citrate-Phosphate buffers spanning a pH range (e.g., from pH 3.5 to 7.5 in 0.5 unit increments). Crucially, adjust each buffer with a neutral salt like NaCl to ensure they all have the same final ionic strength.
-
Set Up Reactions: In triplicate for each pH point, add the following to the wells of a 96-well plate:
-
Buffer of specific pH
-
Enzyme solution (at a pre-determined concentration that ensures a linear reaction rate for at least 10-15 minutes)
-
Control wells: Include "no enzyme" and "no substrate" controls for each pH value to measure background absorbance.
-
-
Initiate Reaction: Add the substrate to all wells to start the reaction. The substrate concentration should ideally be at or near its Km value for accurate determination of activity.
-
Incubate: Incubate the plate at a constant, optimal temperature (e.g., 37°C) for a fixed time within the linear range of the reaction.
-
Stop Reaction: Add the stop solution to all wells. This will halt the enzymatic reaction and, for p-nitrophenol, develop the yellow color.
-
Measure Absorbance: Read the absorbance of the plate at 405 nm.
-
Analyze Data: Subtract the average absorbance of the "no enzyme" control from the corresponding experimental wells. Plot the corrected absorbance (enzyme activity) against pH to determine the optimal pH.
Section 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Data Summary Table for Troubleshooting
| Problem | Potential Cause | Recommended Solution & Rationale | Relevant Controls |
| Low or No Activity | 1. Inactive Enzyme | Test enzyme activity on a control substrate known to be effective. Ensure proper storage at -20°C. Repeated freeze-thaw cycles can reduce activity.[17] | Positive control substrate |
| 2. Incorrect Buffer Conditions | Verify pH of the final reaction mix. Ensure buffer components have not degraded.[17] | pH measurement of buffer | |
| 3. Inhibitory Contaminants | Contaminants from DNA/protein preps (salts, detergents) can inhibit activity. Clean up the enzyme or DNA prep using a spin column.[17] | Spike-and-recovery test | |
| High Background | 1. Substrate Instability | The chromogenic substrate may be degrading spontaneously at the tested pH or temperature. | "No enzyme" control |
| 2. Sample Interference | Components in the biological sample (e.g., hemoglobin, bilirubin) absorb light at the detection wavelength.[18] | Sample blank (no substrate) | |
| 3. Contaminated Reagents | Buffer or other reagents may be contaminated. | Prepare fresh reagents | |
| Irreproducible IC50 Values | 1. Assay Conditions Not Optimized | Small variations in non-optimal pH or ionic strength can lead to large changes in activity and apparent inhibition. | Re-run optimization protocols |
| 2. Inconsistent Timing/Temperature | Ensure precise timing for reaction initiation and stopping. Use a temperature-controlled incubator.[12] | Internal plate controls | |
| 3. Tight-Binding Inhibition | If inhibitor concentration is close to enzyme concentration, the IC50 will be dependent on enzyme concentration.[19] | Vary enzyme concentration | |
| 4. Pipetting Inaccuracy | Inaccurate pipetting, especially of small volumes of concentrated inhibitor, can cause large variability. Use calibrated pipettes.[12] | Replicate wells |
Troubleshooting Workflow: Diagnosing No/Low Activity
Caption: A decision tree for systematically troubleshooting low enzyme activity.
Q&A for Specific Issues
Q: My sample is derived from hemolyzed blood, and my absorbance readings are erratic. What is happening?
A: Hemolysis releases hemoglobin, which strongly absorbs light in the 400-550 nm range and can cause significant positive interference in colorimetric assays measured near these wavelengths.[18] Additionally, components released from lysed cells can directly inhibit or activate your enzyme.
Troubleshooting Steps:
-
Run a Sample Blank: Prepare a reaction that includes your hemolyzed sample and buffer but no substrate. The absorbance in this well represents the interference from hemoglobin and other endogenous pigments. Subtract this value from your experimental readings.
-
Use a Different Wavelength: If possible, switch to a fluorometric assay or a colorimetric assay where the detection wavelength is far from the absorbance maxima of hemoglobin.
-
Sample Cleanup: Consider methods to remove interfering substances, such as solid-phase extraction or dialysis, before running the assay.
Q: My IC50 value for Calystegine B3 seems to change when I use a different concentration of my enzyme. Why?
A: This is a classic sign of tight-binding inhibition .[19] Standard IC50 calculations (like the Cheng-Prusoff equation) assume that the concentration of the inhibitor is much greater than the concentration of the enzyme ([I] >> [E]). When an inhibitor is very potent (i.e., its Ki is close to the enzyme concentration), a significant portion of the inhibitor is bound to the enzyme, depleting the free inhibitor concentration. This violates the core assumption of the model.
Self-Validating Check:
-
Run your inhibition assay at two different enzyme concentrations (e.g., 1x and 5x).
-
If the apparent IC50 value increases with the higher enzyme concentration, you are likely dealing with a tight-binding inhibitor. In this case, the Morrison equation should be used to determine the Ki value, as it does not rely on the [I] >> [E] assumption.[20]
References
-
L. M. Schaggerl, "The influence of ionic strength on the kinetics of selected enzymes," Rhodes University, 2001. [Online]. Available: [Link]
-
M. Castañeda-Agulló, L. M. del Castillo, J. R. Whitaker, and A. L. Tappel, "Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin," Journal of General Physiology, vol. 44, no. 6, pp. 1103–1120, 1961. [Online]. Available: [Link]
-
M. Castañeda-Agulló, L. M. del Castillo, J. R. Whitaker, and A. L. Tappel, "Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin," Journal of General Physiology, 1961. [Online]. Available: [Link]
-
R. Singh, S. Kumar, and V. Sahai, "Effect of ionic strength of buffer on enzyme activity," ResearchGate, 2014. [Online]. Available: [Link]
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M. K. Herbert, T. M. Schmele, and M. G. K. Herbert, "Inhibition of Human Intestinal α-Glucosidases by Calystegines," Journal of Agricultural and Food Chemistry, vol. 61, no. 36, pp. 8525–8530, 2013. [Online]. Available: [Link]
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T. M. Molyneux, R. J. Nash, and N. Asano, "Calystegins, a novel class of alkaloid glycosidase inhibitors," PubMed, 1996. [Online]. Available: [Link]
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J. C. M. E. Rebelo, "Establishment of blood glycosidase activities and their excursions in sepsis," PLoS ONE, vol. 13, no. 1, 2018. [Online]. Available: [Link]
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G. J. Davies, A. T. Vasella, and M. Vocadlo, "Glycosidase inhibition: assessing mimicry of the transition state," Organic & Biomolecular Chemistry, vol. 7, no. 23, pp. 4831-4852, 2009. [Online]. Available: [Link]
-
G. J. Davies, A. T. Vasella, and M. Vocadlo, "Glycosidase inhibition: assessing mimicry of the transition state," Royal Society of Chemistry, 2009. [Online]. Available: [Link]
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H. C. van der Meer, "The effect of pH and ionic strength on the steady-state activity of isolated cytochrome C oxidase," Biochimica et Biophysica Acta (BBA) - Bioenergetics, vol. 591, no. 2, pp. 227–238, 1980. [Online]. Available: [Link]
-
M. K. Herbert, T. M. Schmele, and M. G. K. Herbert, "Inhibition of Human Intestinal α-Glucosidases by Calystegines," Journal of Agricultural and Food Chemistry, 2013. [Online]. Available: [Link]
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S. K. Gounden, "Interference in autoanalyzer analysis," Journal of Clinical Pathology, vol. 42, no. 9, pp. 991-995, 1989. [Online]. Available: [Link]
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Y. Zhang, "Effect of pH and temperature on the α-glucosidase activity," ResearchGate, 2016. [Online]. Available: [Link]
-
N. Asano, "Dihydroxynortropane alkaloids from calystegine-producing plants," Phytochemistry, vol. 57, no. 5, pp. 721-726, 2001. [Online]. Available: [Link]
-
S. S. S. Alhujaily, "The effect of pH on the β -glucosidase activity," ResearchGate, 2018. [Online]. Available: [Link]
-
M. Motabar, "(A) The optimal pH for human leukocyte Glucosylceramidase (GCase)...," ResearchGate, 2021. [Online]. Available: [Link]
-
A. M. J. J. Bonvin, "A standard operating procedure for an enzymatic activity inhibition assay," European Biophysics Journal, vol. 50, no. 3-4, pp. 345-352, 2021. [Online]. Available: [Link]
-
Y. T. Tepfer, "Biological activities of the nortropane alkaloid, calystegine B2, and analogs: structure-function relationships," Journal of Natural Products, vol. 59, no. 12, pp. 1139-1142, 1996. [Online]. Available: [Link]
-
J. E. Whigham, "Alternative Approach for Detecting Interferences in Enzymatic Acetaminophen Assays," Clinical Chemistry, vol. 53, no. 8, pp. 1533-1534, 2007. [Online]. Available: [Link]
-
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Validation & Comparative
Validating the Specificity of Calystegine B3 for Man2C1: A Comparative Guide
For researchers in glycoscience and drug development, the precise inhibition of specific enzymes is paramount for elucidating biological pathways and developing targeted therapeutics. This guide provides an in-depth, objective comparison of Calystegine B3 as a specific inhibitor for the cytosolic α-mannosidase, Man2C1. We will explore the experimental data supporting its specificity, compare its performance with alternative inhibitors, and provide detailed protocols for validation.
The Critical Role of Man2C1 in Cellular Glycan Metabolism
Cytosolic α-mannosidase (Man2C1) is a key enzyme in the non-lysosomal catabolism of free oligosaccharides (fOS) derived from N-linked glycans that accumulate in the cytosol.[1][2] These fOS are generated during the endoplasmic reticulum-associated degradation (ERAD) pathway, where misfolded glycoproteins are retrotranslocated to the cytosol for degradation. Man2C1, localized primarily in the cytosol, trims mannose residues from these fOS, a crucial step in their further catabolism.[3][4] The suppression of Man2C1 expression has been linked to the induction of apoptosis in various cell lines, highlighting its potential as a therapeutic target.[2][5] Therefore, a highly specific inhibitor is an invaluable tool for studying its biological functions without confounding off-target effects.
Calystegine B3: A Potent and Specific Man2C1 Inhibitor
Calystegine B3 is a plant-derived polyhydroxylated alkaloid that has been identified as a potent and highly specific inhibitor of Man2C1.[1][2][6] Its "sugar-mimic" structure allows it to compete with the natural substrate for the active site of the enzyme.[6]
Comparative Inhibitory Activity
Biochemical assays have demonstrated the superior specificity of Calystegine B3 for Man2C1 compared to other known α-mannosidase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.[7][8]
| Inhibitor | Target Enzyme | IC50 (µM) | Notes |
| Calystegine B3 | Man2C1 | 8.7 | Highly specific for cytosolic Man2C1. [9] |
| Swainsonine (SWN) | Class II α-mannosidases | 4.5 (for Man2C1) | Broad-spectrum inhibitor, also inhibits Golgi and lysosomal α-mannosidases.[9][10] |
| Kifunensine (KIF) | Mannosidase I | - | Primarily inhibits ER mannosidase I, affecting early N-glycan processing.[9][10][11] |
| Deoxymannojirimycin (DMJ) | Mannosidases | - | Broad-spectrum mannosidase inhibitor.[3][10] |
Table 1: Comparison of IC50 values of various α-mannosidase inhibitors.
The data clearly indicates that while swainsonine also potently inhibits Man2C1, its lack of specificity makes it unsuitable for studies requiring the targeted inhibition of only the cytosolic enzyme. In contrast, Calystegine B3 shows a remarkable specificity for Man2C1, with minimal effects on other α-mannosidases located in the Golgi apparatus and lysosomes.[9][12]
Experimental Validation of Specificity: A Multi-pronged Approach
To rigorously validate the specificity of an enzyme inhibitor, a combination of in vitro biochemical assays and in vivo cellular assays is essential. This ensures that the observed effects are a direct result of the inhibitor's interaction with its intended target in a physiologically relevant context.
In Vitro Validation: Biochemical Enzyme Inhibition Assay
The initial step is to determine the inhibitor's potency and selectivity against a panel of related enzymes. This is typically achieved by measuring the IC50 value.[13][14]
Workflow for IC50 Determination of Man2C1 Inhibition
Caption: Workflow for determining the IC50 of Calystegine B3 for Man2C1.
Detailed Protocol for IC50 Determination: [7][15][16]
-
Enzyme and Substrate Preparation:
-
Inhibitor Preparation: Prepare a series of dilutions of Calystegine B3.
-
Assay Setup: In a 96-well plate, add the assay buffer, purified Man2C1, and the various concentrations of Calystegine B3. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Reaction Initiation and Incubation: Initiate the reaction by adding the substrate to all wells. Incubate the plate at the optimal temperature for Man2C1 activity (typically 37°C).
-
Measurement: After a defined incubation period, stop the reaction and measure the absorbance of the product using a spectrophotometer. For fluorescent assays, measure the fluorescence intensity.[20]
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[21]
To confirm specificity, this assay should be repeated with other α-mannosidases (e.g., from Golgi and lysosomal preparations).[9]
In Vivo Validation: Cellular Assays
Cellular assays are crucial to confirm that the inhibitor can access its target within the cell and exert its effect without causing general toxicity or off-target effects.
Since Man2C1's primary function is to trim fOS in the cytosol, a specific inhibitor should lead to an accumulation of unprocessed fOS.
Experimental Evidence: Treatment of mammalian cells with Calystegine B3 results in a significant change in the structure and quantity of fOS in the cytosol.[1][2] Specifically, there is an increase in larger mannose-containing oligosaccharides and a decrease in the final trimmed product.[12] In contrast, no significant changes are observed in the N-glycans on cell-surface glycoproteins, which are processed by Golgi and ER mannosidases.[9][12] This provides strong evidence for the specific in vivo inhibition of cytosolic Man2C1.
Workflow for fOS Analysis
Caption: Workflow for analyzing the effect of Calystegine B3 on cytosolic free oligosaccharides.
CETSA is a powerful technique to directly assess target engagement in a cellular environment.[22][23] The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[24][25]
Workflow for CETSA
Caption: Workflow for Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
A significant shift in the melting temperature of Man2C1 in the presence of Calystegine B3 would provide direct evidence of binding within the cell.[26]
Conclusion
The available experimental data strongly supports Calystegine B3 as a highly specific and potent inhibitor of the cytosolic α-mannosidase, Man2C1. Its superiority over broad-spectrum inhibitors like swainsonine makes it an invaluable tool for dissecting the specific roles of Man2C1 in cellular processes, particularly in the context of fOS metabolism and apoptosis. By employing a rigorous validation workflow encompassing both in vitro biochemical assays and in vivo cellular assays, researchers can confidently utilize Calystegine B3 to advance our understanding of this critical enzyme.
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Kato, A., Wang, L., Ishii, K., Seino, J., Asano, N., & Suzuki, T. (2011). Calystegine B3 as a specific inhibitor for cytoplasmic alpha-mannosidase, Man2C1. The Journal of Biochemistry, 149(4), 415–422. [Link]
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A Comparative Guide to Calystegine B3: Unveiling its Advantages in Glycosidase Inhibition
In the landscape of glycosidase inhibitor research, the pursuit of potent, selective, and therapeutically relevant molecules is paramount. Among the diverse classes of inhibitors, the calystegines—a group of polyhydroxylated nortropane alkaloids—have garnered significant attention.[1][2][3] This guide provides an in-depth comparison of Calystegine B3, elucidating its distinct advantages over other glycosidase inhibitors, supported by experimental evidence and methodological insights for researchers in drug discovery and chemical biology.
Introduction to Glycosidase Inhibitors and the Significance of Selectivity
Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing critical roles in metabolism, cell signaling, and pathogenesis.[4] Inhibitors of these enzymes, therefore, have immense therapeutic potential in managing diseases ranging from diabetes and viral infections to lysosomal storage disorders like Gaucher disease.[5][6]
A crucial parameter for any therapeutic inhibitor is its selectivity. Non-selective inhibition can lead to off-target effects, as seen with some iminosugar-based drugs like miglustat, which can cause significant gastrointestinal disturbances by inhibiting intestinal disaccharidases.[7] The ideal inhibitor potently targets a specific glycosidase while sparing others, minimizing side effects and maximizing therapeutic efficacy. It is in this context of selectivity that Calystegine B3 begins to distinguish itself.
Calystegine B3: A Profile in Potency and Specificity
Calystegine B3 is a tetrahydroxylated nortropane alkaloid.[8][9] Its unique stereochemistry confers a distinct inhibitory profile compared to its isomers (like B2 and B4) and other classes of glycosidase inhibitors.
The primary advantage of Calystegine B3 lies in its remarkable selectivity. While many glycosidase inhibitors exhibit broad-spectrum activity, Calystegine B3 has been identified as a highly specific inhibitor of certain enzymes, most notably the cytoplasmic α-mannosidase Man2C1.[10]
One study highlighted that in biochemical assays using various α-mannosidases from rat liver, Calystegine B3 was a highly specific inhibitor for Man2C1.[10] This specificity was further confirmed in vivo, where treating cultured mammalian cells with Calystegine B3 led to significant changes in cytosolic free oligosaccharides (the downstream effect of Man2C1 inhibition) with no apparent impact on cell-surface oligosaccharides, which would be affected by non-selective inhibition.[10]
In contrast, other calystegines like B2 are potent inhibitors of human lysosomal β-glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease.[11] Interestingly, a study on the binding orientation of calystegine isomers revealed that while B2 and A3 bind effectively to β-glucocerebrosidase and act as pharmacological chaperones, Calystegine B3 and B4 adopt a different binding orientation and could not maintain the enzyme's activity.[11] This structural nuance underscores the high degree of specificity inherent to the calystegine scaffold, where minor changes in hydroxyl group configuration lead to dramatically different inhibitory profiles.
To contextualize the advantages of a given inhibitor, its potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), must be compared against relevant alternatives.
| Inhibitor | Target Enzyme | Ki / IC50 | Key Therapeutic Area | Reference |
| Calystegine B2 | Human β-Glucocerebrosidase (GCase) | Ki: 3.3 µM | Gaucher Disease | [11] |
| Calystegine B3 | Cytoplasmic α-Mannosidase (Man2C1) | Highly Specific Inhibitor (Qualitative) | Research Tool, Potential Therapeutics | [10] |
| Miglustat (NB-DNJ) | Ceramide-specific glucosyltransferase | Broad (also inhibits disaccharidases) | Gaucher Disease, Niemann-Pick C | [7][12] |
| Acarbose | α-Glucosidases (intestinal) | IC50: 2.15 µM (for β-glucosidase) | Type 2 Diabetes | [13] |
This data illustrates a critical point: "advantage" is context-dependent. While Calystegine B2 is a more potent inhibitor of GCase for Gaucher disease applications[11], Calystegine B3's advantage lies in its specific targeting of Man2C1, making it an invaluable research tool and a potential starting point for developing highly targeted therapeutics where Man2C1 is implicated.
Mechanism of Action: The Structural Basis of Inhibition
Calystegines function as competitive inhibitors. Their polyhydroxylated nortropane structure mimics the oxocarbenium ion transition state of the glycosidic cleavage reaction.[3] They bind to the enzyme's active site, preventing the natural substrate from binding.
The distinct advantage of Calystegine B3's structure is how its specific arrangement of hydroxyl groups interacts with the amino acid residues in the active site of Man2C1, granting it high-affinity binding to this specific enzyme while fitting poorly into the active sites of others, like β-glucosidase.[10][11]
Experimental Methodologies: A Guide for the Bench Scientist
To empower researchers to validate these claims and explore the potential of Calystegine B3, this section provides a detailed, self-validating protocol for an in vitro glycosidase inhibition assay.
Protocol: In Vitro Glycosidase Inhibition Assay (Colorimetric)
This protocol is adapted for determining the inhibitory activity of compounds like Calystegine B3 against a target glycosidase, using a chromogenic substrate.
Principle: The glycosidase cleaves a synthetic substrate (e.g., p-nitrophenyl-α-D-mannopyranoside for α-mannosidase), releasing p-nitrophenol (pNP). The reaction is stopped with a basic solution, which deprotonates pNP to the yellow p-nitrophenolate ion, quantifiable by absorbance at ~405 nm. The reduction in yellow color in the presence of an inhibitor is proportional to its inhibitory activity.[14][15][16]
Workflow Diagram:
Caption: Workflow for a colorimetric glycosidase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M phosphate buffer or citrate-phosphate buffer at the optimal pH for the target enzyme (e.g., pH 6.8).[14][16]
-
Enzyme Stock: Reconstitute the lyophilized glycosidase (e.g., α-mannosidase) in assay buffer to a working concentration (e.g., 0.5 U/mL).[16] Causality: Using a defined enzyme activity unit ensures reproducibility between experiments.
-
Substrate Stock: Prepare a stock solution of the p-nitrophenyl (pNP) glycoside substrate (e.g., 5 mM pNPG) in assay buffer.[16]
-
Inhibitor Stock: Prepare a high-concentration stock of Calystegine B3 (e.g., 10 mM) in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Stop Solution: Prepare a 0.2 M sodium carbonate (Na2CO3) solution.[16]
-
-
Assay Setup (96-well plate format):
-
Controls:
-
100% Activity (A0): 80 µL Buffer + 100 µL Enzyme. This represents the uninhibited enzyme activity.[16]
-
Blank: 180 µL Buffer. This corrects for background absorbance.
-
-
Test Wells (A1):
-
Add 80 µL of the diluted inhibitor (Calystegine B3) at various concentrations to respective wells.
-
Add 100 µL of the enzyme solution to each test well.
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes.[16] Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring an accurate measurement of inhibition.
-
-
Reaction Initiation and Incubation:
-
Add 100 µL of the pNP-substrate solution to all wells (except the blank) to start the reaction.
-
Incubate the plate at 37°C for an appropriate time (e.g., 20-30 minutes). The incubation time should be optimized to ensure the 100% activity control absorbance remains within the linear range of the spectrophotometer (typically < 1.5).
-
-
Reaction Termination:
-
Add 100 µL of the stop solution to all wells. The solution in wells with enzyme activity will turn yellow.[16] Causality: The basic pH stops the enzymatic reaction and develops the color of the p-nitrophenolate ion for stable measurement.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate Percent Inhibition:
-
% Inhibition = [(A0 - A1) / A0] * 100[16]
-
Where A0 is the absorbance of the 100% activity control (corrected for blank) and A1 is the absorbance of the inhibitor well (corrected for blank).
-
-
Determine IC50: Plot the % inhibition against the logarithm of the inhibitor concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Therapeutic Implications and Future Directions
The high specificity of Calystegine B3 for Man2C1 makes it an exceptional molecular probe to elucidate the biological functions of this enzyme. While its direct therapeutic applications are still under investigation, its profile offers distinct advantages over less specific inhibitors:
-
Reduced Off-Target Effects: Compared to broad-spectrum inhibitors like miglustat, a therapeutic derived from a highly selective scaffold like Calystegine B3 would be predicted to have a much better safety profile, particularly concerning gastrointestinal issues.[7]
-
Pharmacological Chaperone Potential: While Calystegine B3 itself was not effective for GCase, the principle that stereochemistry dictates chaperone activity is crucial.[11] This highlights the potential to design Calystegine B3 analogs that could act as highly specific chaperones for other misfolded enzymes in lysosomal storage diseases.
Logical Relationship Diagram:
Caption: Advantage cascade of Calystegine B3's selectivity.
References
-
Stegelmeier, B., Molyneux, R., et al. (2008). The Comparative Pathology of the Glycosidase Inhibitors Swainsonine, Castanospermine, and Calystegines A3, B2, and C1 in Mice. Toxicologic Pathology. [Link]
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Dineshkumar, B., et al. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
-
Anonymous. (2019). In vitro α-amylase and α-glucosidase inhibitory assay. protocols.io. [Link]
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Stegelmeier, B.L., et al. (2008). The Comparative Pathology of the Glycosidase Inhibitors Swainsonine, Castanospermine, and Calystegines A3, B2, and C1 in Mice. ResearchGate. [Link]
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Anonymous. (n.d.). Application of the optimized and validated -Glucosidase inhibition method to plant extracts. ResearchGate. [Link]
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Momina, S. S., & Rani, V. S. (n.d.). In vitro Studies on α-Amylase and α-Glucosidase Inhibitory Activity of Some Bioactive Extracts. Journal of Young Pharmacists. [Link]
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Kim, H. Y., et al. (2021). In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea. MDPI. [Link]
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Kato, A., et al. (2014). Docking and SAR studies of calystegines: binding orientation and influence on pharmacological chaperone effects for Gaucher's disease. PubMed. [Link]
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Dräger, B. (2004). Chemistry and Biology of Calystegines. ResearchGate. [Link]
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Dräger, B., et al. (2013). Inhibition of human intestinal α-glucosidases by calystegines. PubMed. [Link]
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Molyneux, R. J., et al. (n.d.). Alkaloid Glycosidase Inhibitors. PubMed Central. [Link]
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Khan, I., et al. (2023). Bioactivity-Guided Synthesis: In Silico and In Vitro Studies of β-Glucosidase Inhibitors to Cope with Hepatic Cytotoxicity. National Institutes of Health. [Link]
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Aguilar, M., et al. (2008). Molecular basis for beta-glucosidase inhibition by ring-modified calystegine analogues. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). Calystegine B3. PubChem. [Link]
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García-Moreno, M. I., et al. (n.d.). Synthesis and Evaluation of Calystegine B2 Analogues as Glycosidase Inhibitors. ACS Publications. [Link]
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Patel, P., & Sapra, A. (2024). Vitamin B3. NCBI Bookshelf. [Link]
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Sanchez-Fernandez, E. M., et al. (n.d.). GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders. MDPI. [Link]
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Brady, R. O. (n.d.). An innovative approach to the treatment of Gaucher disease and possibly other metabolic disorders of the brain. PubMed Central. [Link]
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Schiffmann, R., et al. (2008). Randomized, controlled trial of miglustat in Gaucher's disease type 3. National Institutes of Health. [Link]
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Esen, A. (n.d.). β-Glucosidases. PubMed Central. [Link]
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Giraldo, P., et al. (2011). Gastrointestinal disturbances and their management in miglustat-treated patients. PubMed. [Link]
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G, A., et al. (n.d.). An injectable hydrogel containing N-acetylglycine for the treatment of Gaucher disease. RSC Publishing. [Link]
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Donohoe, T. J., et al. (2008). Concise synthesis of calystegines B2 and B3via intramolecular Nozaki-Hiyama-Kishi reaction. PubMed. [Link]
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Kuter, D. J., et al. (2013). Evaluation of Miglustat as Maintenance Therapy After Enzyme Therapy in Adults With Stable Type 1 Gaucher Disease: A Prospective, Open-Label Non-Inferiority Study. PubMed. [Link]
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Hilgert, S., et al. (2022). Comparative Investigations on Different β-Glucosidase Surrogate Substrates. MDPI. [https://www.mdpi.com/2 fermentation-08-00083]([Link] fermentation-08-00083)
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Deegan, S., et al. (2018). Patients with Gaucher disease display systemic oxidative stress dependent on therapy status. ResearchGate. [Link]
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Pastores, G. M., et al. (2005). Sustained therapeutic effects of oral miglustat (Zavesca, N-butyldeoxynojirimycin, OGT 918) in type I Gaucher disease. PubMed. [Link]
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Alfonso, P., et al. (2005). Miglustat (NB-DNJ) works as a chaperone for mutated acid beta-glucosidase in cells transfected with several Gaucher disease mutations. PubMed. [Link]
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Gasperi, V., et al. (2020). Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. MDPI. [Link]
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Migaud, M. E., & Bunn, H. F. (2021). The chemistry of the vitamin B3 metabolome. PubMed Central. [Link]
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A Researcher's Guide to the Glycosidase Cross-Reactivity of Calystegine B3
For researchers in glycoscience and therapeutic development, the specificity of an enzyme inhibitor is paramount. Calystegine B3, a polyhydroxylated nortropane alkaloid, has emerged as a tool of considerable interest due to its potent and highly selective inhibition of a key enzyme in cellular glycan processing. This guide provides an in-depth comparison of Calystegine B3's reactivity with its primary target and other glycosidases, supported by experimental data and detailed protocols to empower your own investigations.
The Significance of Specificity: Calystegine B3's Primary Target
Calystegine B3 has been identified as a potent and specific inhibitor of the cytoplasmic α-mannosidase, Man2C1.[1][2] This enzyme plays a crucial role in the non-lysosomal catabolism of free oligosaccharides derived from N-linked glycans that accumulate in the cytosol. The development of a specific inhibitor for Man2C1 is critical for elucidating its biological functions, which have been implicated in processes such as apoptosis.[1][2]
Biochemical assays have demonstrated that Calystegine B3 is a highly specific inhibitor for Man2C1 when compared to other α-mannosidases found in the rat liver.[1][2] In vivo experiments corroborate these findings, showing that treatment of cultured mammalian cells with Calystegine B3 leads to significant changes in the structure and quantity of free oligosaccharides in the cytosol, while cell-surface oligosaccharides remain unaffected.[1][2] This high degree of specificity makes Calystegine B3 an invaluable tool for studying the specific pathways regulated by Man2C1.
Comparative Inhibitory Profile of Calystegine B3
The inhibitory potency and specificity of calystegines are heavily influenced by the stereochemistry of their hydroxyl groups. To fully appreciate the unique profile of Calystegine B3, it is instructive to compare its activity with that of its structural isomer, Calystegine B2.
| Glycosidase Target | Calystegine B3 | Calystegine B2 | Key Observations |
| α-Mannosidase (cytoplasmic, Man2C1) | Potent Inhibitor | Weak Inhibitor | Calystegine B3 exhibits high specificity for the cytoplasmic α-mannosidase.[1][2] |
| β-Glucosidase | Weak Inhibitor | Potent Inhibitor (Ki ≈ 1.9-3 µM)[3][4][5] | The difference in stereochemistry between B3 and B2 dramatically alters their activity against β-glucosidase. |
| α-Galactosidase | Not a primary target | Potent Inhibitor (Ki ≈ 0.86-7 µM)[3][4][5] | Calystegine B2 is a strong inhibitor, while B3 shows significantly less activity against this enzyme. |
| β-Galactosidase | Not a significant inhibitor | Moderate Inhibitor | The addition of a hydroxyl group at C6exo, as in calystegines B1 and C1, enhances inhibitory potential towards β-galactosidase.[4] |
Experimental Workflow for Determining Glycosidase Cross-Reactivity
To empirically determine the cross-reactivity of an inhibitor like Calystegine B3, a series of kinetic assays against a panel of glycosidases is required. A common and robust method involves the use of chromogenic substrates, such as p-nitrophenyl (pNP) glycosides.
Caption: Workflow for Glycosidase Inhibition Assay.
Detailed Experimental Protocol:
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of Calystegine B3 against a specific glycosidase.
Materials:
-
Purified glycosidase (e.g., β-glucosidase, α-galactosidase)
-
Calystegine B3
-
Appropriate p-nitrophenyl (pNP) glycoside substrate (e.g., pNP-β-D-glucopyranoside, pNP-α-D-galactopyranoside)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)[6]
-
Stop solution (e.g., 1 M sodium carbonate)[6]
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and adjust the pH to the optimum for the target enzyme.
-
Dissolve the pNP-substrate in the assay buffer to a stock concentration (e.g., 5 mM).[6]
-
Prepare a stock solution of the enzyme in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for the desired incubation time.
-
Prepare a stock solution of Calystegine B3 and perform serial dilutions to create a range of inhibitor concentrations.
-
-
Assay Setup (for IC50 determination):
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
A fixed volume of the pNP-substrate solution.
-
Varying concentrations of the Calystegine B3 solution.
-
A control well with no inhibitor.
-
A blank well with no enzyme.
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the enzymatic reaction by adding a fixed volume of the enzyme solution to each well (except the blank).
-
Incubate the plate at the assay temperature for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution to each well.[6] The alkaline solution will develop the yellow color of the p-nitrophenolate ion.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 400-420 nm using a microplate reader.
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each Calystegine B3 concentration using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Kinetic Analysis (for Ki determination):
-
To determine the mode of inhibition and the Ki, perform the assay with varying concentrations of both the substrate and Calystegine B3.
-
Measure the initial reaction velocity (v) at each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration.[7] The pattern of the lines will indicate the type of inhibition (competitive, non-competitive, or uncompetitive).[7][8]
-
The Ki can be calculated from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
-
Visualizing the Specificity of Calystegine B3
The following diagram illustrates the differential inhibitory activity of Calystegine B3.
Caption: Inhibition Profile of Calystegine B3.
Conclusion
Calystegine B3 stands out as a highly specific inhibitor of cytoplasmic α-mannosidase (Man2C1), with significantly weaker or negligible effects on other glycosidases such as β-glucosidase and α-galactosidase. This specificity is crucial for its use as a precise molecular probe in research. The stark contrast in activity with its isomer, Calystegine B2, underscores the critical role of stereochemistry in determining the inhibitory profile of calystegine alkaloids. By employing rigorous kinetic analysis, researchers can confidently leverage Calystegine B3 to investigate the specific biological roles of Man2C1.
References
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Takahashi, H., et al. (2011). Calystegine B3 as a specific inhibitor for cytoplasmic alpha-mannosidase, Man2C1. The Journal of Biochemistry, 149(4), 415-422. [Link]
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Molyneux, R. J., et al. (1993). Calystegins, a novel class of alkaloid glycosidase inhibitors. Archives of Biochemistry and Biophysics, 304(1), 81-88. [Link]
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Center for Dead Plant Studies. (1994). Assays with p-Nitrophenyl linked Substrates. [Link]
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ScienceDirect. (2025). Lineweaver-Burk Plot. [Link]
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National Center for Biotechnology Information. (2011). Calystegine B3 as a specific inhibitor for cytoplasmic alpha-mannosidase, Man2C1. PubMed. [Link]
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Asano, N., et al. (1997). Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense. European Journal of Biochemistry, 248(2), 294-303. [Link]
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Asano, N., et al. (2001). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. Journal of Agricultural and Food Chemistry, 49(9), 4208-4213. [Link]
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Wikipedia. (n.d.). Lineweaver–Burk plot. [Link]
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A Researcher's Guide to the Structure-Activity Relationship of Calystegine Isomers as Glycosidase Inhibitors
In the intricate world of enzyme inhibition, the subtle architectural nuances of a molecule can dictate its biological prowess. This guide delves into the fascinating structure-activity relationships (SAR) of calystegine isomers, a class of polyhydroxylated nortropane alkaloids that have garnered significant attention for their potent glycosidase inhibitory activities. As researchers and drug development professionals, understanding these relationships is paramount for harnessing the therapeutic potential of these natural compounds. Calystegines, with their sugar-mimicking structures, offer a compelling scaffold for the design of targeted therapies for conditions ranging from diabetes to lysosomal storage disorders.[1][2][3][4][5][6]
This guide will navigate the core principles governing the inhibitory activity of different calystegine isomers, supported by experimental data and field-proven insights. We will explore how the number, position, and stereochemistry of hydroxyl groups, as well as modifications to the nortropane skeleton, fine-tune their potency and selectivity against various glycosidases.
The Foundational Scaffold: Understanding Calystegine Structure
Calystegines are characterized by a nortropane skeleton, a bicyclic amine, adorned with multiple hydroxyl groups.[5] This polyhydroxylated nature allows them to mimic the structure of monosaccharides, the natural substrates of glycosidase enzymes. This structural mimicry is the cornerstone of their inhibitory action, enabling them to bind to the active site of these enzymes and disrupt carbohydrate metabolism.[3][4][6]
The nomenclature of calystegines (e.g., A3, B1, B2, C1) reflects their structural diversity, with the letter indicating the number of hydroxyl groups and the number distinguishing between isomers.[6] This seemingly minor variation in hydroxylation patterns leads to profound differences in their biological activity.
Caption: Basic nortropane skeleton of calystegines.
Decoding the Structure-Activity Relationship: A Comparative Analysis
The inhibitory potency and selectivity of calystegine isomers are intricately linked to their three-dimensional structure. The key determinants of their activity are:
-
Degree of Hydroxylation: Generally, a higher number of hydroxyl groups correlates with increased inhibitory potency. For instance, the more hydroxylated calystegine B and C isomers are often one to two orders of magnitude more potent than the calystegine A isomers.[7] Calystegine C1, with five hydroxyl groups, is among the most potent inhibitors of β-glucosidases.[7]
-
Stereochemistry and Position of Hydroxyl Groups: The spatial arrangement of hydroxyl groups is critical for specific enzyme recognition. An equatorial hydroxyl group at the C-2 position is essential for the effective inhibition of β-glucosidase and galactosidases.[7] Altering the stereochemistry of this hydroxyl group from an equatorial to an axial configuration can significantly diminish inhibitory activity.[7] The binding orientations of calystegine isomers within the enzyme's active site are influenced by the configuration of these hydroxyl groups, which is a key factor for achieving strong affinity.[8]
-
Chirality: The biological activity of calystegines is dependent on their chirality. For example, the natural enantiomer, (+)-calystegine B2, is a potent inhibitor of β-glucosidase and α-galactosidase, while its unnatural enantiomer, (-)-calystegine B2, shows no such activity.[7]
-
N-Alkylation: Modification of the nitrogen atom in the nortropane ring can dramatically alter the inhibitor's specificity. N-methylation of calystegine B2, for instance, results in a more potent and specific inhibitor of α-galactosidase, while its activity against β-glucosidase is significantly reduced.[9] This highlights the potential for synthetic modifications to fine-tune the therapeutic targeting of these compounds.
Comparative Inhibitory Activity of Calystegine Isomers
The following table summarizes the inhibitory constants (Ki) of various calystegine isomers against different glycosidases, providing a quantitative comparison of their potencies.
| Calystegine Isomer | Enzyme | Source | Ki (µM) | Reference |
| Calystegine A3 | β-Glucosidase | Rat Liver | Selective Inhibition | [10] |
| α-Glucosidase (Maltase) | Human Intestinal | Low Inhibition | [3][11] | |
| α-Glucosidase (Sucrase) | Human Intestinal | Low Inhibition | [3][11] | |
| Calystegine B1 | β-Glucosidase | Bovine Liver | 150 | [10] |
| β-Glucosidase | Human Liver | 10 | [10] | |
| β-Glucosidase | Rat Liver | 1.9 | [10] | |
| Calystegine B2 | β-Glucosidase | Almond | 1.9 | [9] |
| β-Glucosidase | Bovine Liver | 4 | [7] | |
| α-Galactosidase | Coffee Bean | 0.86 | [9] | |
| α-Galactosidase | Aspergillus niger | 7 | [7] | |
| α-Glucosidase (Sucrase) | Human Intestinal | Inhibited | [3][11] | |
| β-Glucocerebrosidase | Human Lysosomal | 3.3 | [8] | |
| Calystegine C1 | β-Glucosidase | Bovine Liver | 15 | [10] |
| β-Glucosidase | Human Liver | 1.5 | [10] | |
| β-Glucosidase | Rat Liver | 1 | [10] | |
| β-Xylosidase | Human | 0.13 | [10] | |
| N-methylcalystegine B2 | α-Galactosidase | Coffee Bean | 0.47 | [9] |
| α-Galactosidase | Rat Liver Lysosomal | 1.8 | [9] |
Therapeutic Potential: From Concept to Clinic
The potent and selective glycosidase inhibitory activity of calystegines positions them as promising candidates for therapeutic development.
-
Diabetes Mellitus: By inhibiting intestinal α-glucosidases like maltase and sucrase, calystegines can delay the digestion and absorption of carbohydrates, thereby mitigating postprandial hyperglycemia.[3][5][11] This mode of action is analogous to that of clinically approved α-glucosidase inhibitors like acarbose.
-
Lysosomal Storage Disorders: Certain calystegine isomers, such as calystegine B2, are potent inhibitors of human lysosomal β-glucocerebrosidase.[8] Deficiencies in this enzyme lead to Gaucher's disease. Calystegines can act as pharmacological chaperones, stabilizing the misfolded enzyme and increasing its residual activity.[8]
-
Antiviral and Antitumor Agents: While initial testing of a mixture of calystegines A and B against HIV showed no activity, the broader class of glycosidase inhibitors has demonstrated potential as antiviral and antitumor agents, suggesting that further investigation of specific calystegine isomers is warranted.[7]
Caption: Therapeutic pathways targeted by calystegine isomers.
Experimental Protocols: Assessing Glycosidase Inhibitory Activity
A robust and reproducible protocol is essential for accurately determining the inhibitory potential of calystegine isomers. The following provides a generalized workflow for an in vitro glycosidase inhibition assay.
Materials and Reagents:
-
Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae, β-glucosidase from almonds)
-
Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, p-nitrophenyl-β-D-glucopyranoside for β-glucosidase)
-
Calystegine isomer standards of known concentration
-
Assay buffer (e.g., phosphate buffer, pH 6.8)
-
Stop solution (e.g., sodium carbonate solution)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
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- 2. Evaluation of antidiabetic effect of total calystegines extracted from Hyoscyamus albus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human intestinal α-glucosidases by calystegines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the In Vivo Toxicity of Calystegine B3 and Other Alkaloids
This guide provides a detailed comparison of the in vivo toxicity profiles of Calystegine B3, a polyhydroxylated nortropane alkaloid, with other notable alkaloids. The content herein is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to inform preclinical safety assessments.
Introduction: The Therapeutic Potential and Toxicological Questions of Calystegines
Calystegines are a class of polyhydroxylated nortropane alkaloids found in various plants, including those of the Solanaceae family (e.g., potatoes and eggplants). Their structural similarity to monosaccharides makes them potent inhibitors of glycosidase enzymes. This inhibitory action gives them significant therapeutic potential for conditions like diabetes mellitus by delaying carbohydrate metabolism. However, this same mechanism—disruption of carbohydrate metabolism—is also linked to potential lysosomal storage toxicity, necessitating a thorough evaluation of their in vivo safety profile.
This guide focuses on Calystegine B3 and contextualizes its toxicity by comparing it with two other well-characterized alkaloids:
-
Swainsonine: An indolizidine alkaloid and a powerful glycosidase inhibitor, known for causing "locoism" in livestock. Its well-documented toxicity provides a benchmark for mechanism-based toxicity (lysosomal storage disease).
-
Atropine: A classic tropane alkaloid that acts as a competitive antagonist of muscarinic acetylcholine receptors. It serves as a comparator with a different, non-glycosidase-mediated mechanism of toxicity, highlighting the diverse toxicological profiles within the broader alkaloid class.
Methodologies for In Vivo Toxicity Assessment
To ensure robust and reproducible data, in vivo toxicity studies for alkaloids should adhere to internationally recognized standards, such as the guidelines established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (LD50 Estimation)
The primary goal of an acute toxicity study is to determine the median lethal dose (LD50), which is the statistically derived single dose of a substance expected to cause death in 50% of the test animals. The OECD Guideline 425 (Up-and-Down Procedure) is a refined method that minimizes animal usage while providing a statistically robust LD50 estimate.
Justification of Method: The Up-and-Down Procedure (UDP) is selected for its ethical advantage of using fewer animals compared to traditional methods. It allows for the estimation of the LD50 with a confidence interval, providing more information than the fixed-dose procedure (OECD 420) or the acute toxic class method (OECD 423).
Experimental Protocol: Acute Oral Toxicity (OECD 425)
-
Animal Model: Female Sprague-Dawley rats are often the preferred rodent species. Animals are fasted prior to dosing to ensure gastric absorption.
-
Dose Selection & Administration: A starting dose is selected just below the best preliminary estimate of the LD50. The substance is administered orally via gavage in a suitable vehicle (e.g., water or corn oil). The volume should not exceed 1 ml/100 g body weight for rodents.
-
Sequential Dosing (Up-and-Down Logic):
-
A single animal is dosed.
-
If the animal survives after a 48-hour observation period, the next animal is dosed at a higher level (e.g., by a factor of 1.75).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Observation: Animals are observed closely for the first 4 hours post-dosing and daily thereafter for a total of 14 days. Observations include clinical signs of toxicity, behavioral changes, body weight changes, and mortality.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
Workflow for OECD 425 Up-and-Down Procedure
A Head-to-Head Study of N-Glycan Processing Inhibitors: A Comparative Guide to Kifunensine and Calystegine B3
For Researchers, Scientists, and Drug Development Professionals
Introduction: Manipulating the N-Glycan Pathway
The journey of many proteins from synthesis to function is critically dependent on post-translational modifications, among which N-linked glycosylation is one of the most complex and vital. This process, initiated in the endoplasmic reticulum (ER), involves the attachment and subsequent trimming of a core glycan precursor (Glc₃Man₉GlcNAc₂). This intricate series of modifications, orchestrated by a suite of glycosidases and glycosyltransferases, is not merely decorative; it is fundamental to proper protein folding, quality control, trafficking, and biological function[1][2].
The use of specific inhibitors that target enzymes in this pathway has been instrumental in deconvoluting these processes and has become a powerful tool in biotechnology for engineering glycoproteins with desired characteristics[1][3]. For instance, producing therapeutic antibodies with homogenous high-mannose glycans can enhance their effector functions[4].
This guide provides an in-depth, data-driven comparison of two alkaloid inhibitors, Kifunensine and Calystegine B3. While both are recognized as α-mannosidase inhibitors, their primary targets, cellular locations of action, and ultimate effects on cellular glycans are fundamentally different. Understanding these differences is crucial for selecting the appropriate tool for your research needs.
Mechanism of Action: Two Inhibitors, Two Distinct Pathways
A common misconception is that all mannosidase inhibitors serve the same function. The comparison between Kifunensine and Calystegine B3 provides a clear illustration of why this is not the case. Kifunensine is a tool for modifying the N-glycans on newly synthesized proteins within the secretory pathway, whereas Calystegine B3 targets a separate pathway for the degradation of free glycans in the cytoplasm.
Kifunensine: The Archetypal Inhibitor of ER and Golgi α-Mannosidase I
Kifunensine, an alkaloid originally isolated from the actinomycete Kitasatosporia kifunense, is a potent and highly specific inhibitor of Class I α-1,2-mannosidases[5]. These enzymes are critical gatekeepers in the N-glycan processing pathway.
-
Mechanism: Kifunensine acts on both the ER α-mannosidase I (ERM1) and the Golgi α-mannosidase I complex[6]. By inhibiting these enzymes, it prevents the trimming of three specific α-1,2-linked mannose residues from the Man₉GlcNAc₂ precursor that is attached to nascent glycoproteins[5][7].
-
Resulting Glycoform: This blockade effectively halts the processing cascade at its early stages. Consequently, cells treated with Kifunensine accumulate glycoproteins that are almost exclusively decorated with high-mannose, specifically Man₉GlcNAc₂, structures[5]. It has no reported inhibitory activity against the downstream Golgi α-mannosidase II[5][7].
-
Application: Due to its high specificity and potency, Kifunensine is the gold-standard reagent for producing homogenous, high-mannose glycoproteins for structural studies, vaccine development, and therapeutic applications where enhanced receptor binding is desired[8].
Calystegine B3: A Specific Inhibitor of Cytoplasmic α-Mannosidase (Man2C1)
Calystegine B3 is a polyhydroxylated nortropane alkaloid found in various plants, including those of the Solanaceae family[9][10]. Unlike Kifunensine, its primary role is not in the modification of glycoproteins within the ER or Golgi.
-
Mechanism: Research has identified Calystegine B3 as a potent and highly specific inhibitor of the cytoplasmic α-mannosidase, Man2C1[11][12]. This enzyme is not part of the glycoprotein processing pathway but is instead involved in the catabolism of free oligosaccharides (FOS) in the cytosol[11]. These FOS are often byproducts of misfolded glycoproteins that have been retro-translocated from the ER for degradation.
-
Resulting Effect: Treatment of cells with Calystegine B3 leads to a significant change in the structure and quantity of FOS within the cytosol. Crucially, studies have shown that this inhibition has no apparent effect on the N-glycan structures of cell-surface glycoproteins [11][12]. This indicates that Calystegine B3 does not inhibit the ER or Golgi mannosidases involved in protein-bound glycan processing.
-
Application: Calystegine B3 is a valuable tool for studying the biology of the cytoplasmic FOS degradation pathway and its role in cellular processes like apoptosis[11]. It is not suitable for engineering the glycoforms of secreted or membrane-bound proteins.
Visualizing the N-Glycan Processing Pathway and Inhibitor Targets
The following diagram illustrates the major steps in the N-glycan processing pathway within the ER and Golgi, highlighting the specific point of action for Kifunensine. Calystegine B3's target, the cytoplasmic Man2C1, is part of a separate cellular pathway.
Sources
- 1. Synthesis, processing, and function of N-glycans in N-glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thomassci.com [thomassci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. Alkaloid Glycosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Calystegine B3 as a specific inhibitor for cytoplasmic alpha-mannosidase, Man2C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Calystegine B3
Welcome to your essential resource for the safe handling of Calystegine B3. As researchers and drug development professionals, our work with novel compounds like Calystegine B3, a potent glycosidase inhibitor, holds immense promise. However, with great potential comes the responsibility of ensuring the utmost safety in our laboratories. This guide is designed to provide you with immediate, practical, and in-depth guidance on the necessary personal protective equipment (PPE) and operational procedures to handle Calystegine B3 with confidence and security. Our commitment is to empower your research by providing value that extends beyond the product itself, building a foundation of deep trust through scientific integrity and proven safety practices.
Calystegine B3 is a nortropane alkaloid that demonstrates high specificity as an inhibitor for certain α-mannosidases. While the full toxicological profile of many calystegines is not yet exhaustively determined, their biological activity as enzyme inhibitors necessitates a cautious and well-defined handling protocol.[1][2] The principle of "as low as reasonably achievable" (ALARA) exposure should be paramount. This guide is structured to provide not just a list of equipment, but the rationale behind each recommendation, ensuring a self-validating system of laboratory safety.
Section 1: Hazard Assessment and Risk Mitigation
Before any handling of Calystegine B3, a thorough risk assessment is mandatory. The primary routes of exposure are inhalation of airborne powder, dermal contact, and accidental ingestion. The biological effect of Calystegine B3 is through potent enzyme inhibition, and while it is a valuable tool in research, unintended systemic exposure could have adverse health effects.
Key Hazards:
-
Inhalation: Fine powder can be easily aerosolized, leading to respiratory tract exposure.
-
Dermal Contact: The compound's solubility in common laboratory solvents like DMSO, chloroform, and acetone means it can potentially be absorbed through the skin.[3]
-
Eye Contact: Powder or droplets of solutions can cause irritation or be absorbed through the mucous membranes of the eyes.
-
Ingestion: Accidental ingestion can occur through contaminated hands.
To mitigate these risks, a multi-layered approach to PPE is essential. The following sections detail the minimum required PPE and best practices for handling Calystegine B3 in both solid (powder) and liquid (solution) forms.
Section 2: Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the required PPE for various operations involving Calystegine B3.
| Operation | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Handling Solid Compound (e.g., weighing, preparing stock solutions) | Disposable, low-lint lab coat with elastic cuffs or a chemical-resistant suit. | Double-gloving with nitrile or neoprene gloves.[4][5][6] | Chemical safety goggles and a full-face shield. | A certified N95 or FFP3 respirator is mandatory.[1][7] |
| Handling Dilute Solutions | Disposable, low-lint lab coat with elastic cuffs. | Single pair of nitrile or neoprene gloves.[4][5][6] | Chemical safety goggles. | Required if there is a risk of aerosol generation. |
Detailed PPE Specifications and Rationale
-
Body Protection: A disposable lab coat is preferred to prevent the contamination of personal clothing and the subsequent spread of the compound outside the laboratory. For procedures with a higher risk of spillage, a chemical-resistant suit provides a greater barrier.
-
Hand Protection: Double-gloving provides an extra layer of protection. Nitrile and neoprene are recommended for their broad chemical resistance.[4][5] It is crucial to change gloves immediately if they become contaminated.
-
Eye and Face Protection: Chemical safety goggles are essential to protect the eyes from dust particles and splashes. A full-face shield should be worn over the goggles when handling the solid compound to protect the entire face.
-
Respiratory Protection: Due to the unknown long-term effects of inhaling Calystegine B3, a NIOSH-approved N95 or an EU-standard FFP3 respirator is mandatory when handling the powder.[1][7] This will filter out fine particles and prevent inhalation. A respirator is also recommended when handling solutions if there is any risk of aerosolization, for instance, during vortexing or sonicating.
Section 3: Step-by-Step Operational and Disposal Plans
Adherence to a strict, step-by-step procedure is critical for minimizing exposure and ensuring a safe working environment.
Workflow for Safe Handling of Calystegine B3
The following diagram illustrates the logical flow for safely handling Calystegine B3, from preparation to disposal.
Caption: Workflow for the safe handling of Calystegine B3.
Detailed Experimental Protocols
Donning PPE:
-
Put on the disposable lab coat or chemical-resistant suit.
-
Put on the first pair of nitrile or neoprene gloves.
-
Put on the N95 or FFP3 respirator, ensuring a proper seal.
-
Put on chemical safety goggles, followed by a full-face shield.
-
Put on the second pair of gloves, ensuring they go over the cuffs of the lab coat.
Handling the Solid Compound:
-
Always handle solid Calystegine B3 within a certified chemical fume hood or a ventilated balance enclosure to contain any airborne powder.
-
Use dedicated spatulas and weighing boats.
-
Carefully transfer the weighed powder to a suitable container for dissolution.
Preparing Solutions:
-
Perform all dissolutions in a chemical fume hood.
-
Slowly add the solvent to the solid to avoid splashing.
-
If sonication or vortexing is required, ensure the container is securely capped.
Doffing PPE:
-
Remove the outer pair of gloves.
-
Remove the face shield and goggles.
-
Remove the lab coat or suit, turning it inside out as you remove it.
-
Remove the respirator.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Due to the lack of specific data on the environmental impact and degradation of Calystegine B3, all waste must be treated as hazardous.
Waste Segregation and Disposal:
-
Solid Waste: All disposable PPE (gloves, lab coats, respirators), weighing boats, and any other contaminated solid materials must be collected in a dedicated, clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions of Calystegine B3 and any solvents used for decontamination should be collected in a sealed, clearly labeled hazardous waste container. Do not pour any Calystegine B3 solution down the drain.[8]
-
Sharps: Any contaminated sharps (needles, etc.) must be disposed of in a designated sharps container for hazardous chemical waste.
All hazardous waste must be disposed of through your institution's certified hazardous waste management program.[8]
Section 4: Emergency Procedures
In case of skin contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of water for at least 15 minutes.
-
Seek medical attention.
In case of eye contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
In case of inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
In case of a spill:
-
Evacuate the area.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, if you are trained and have the appropriate spill kit, you can proceed with cleanup while wearing full PPE. Absorb the spill with an inert material, collect it in a sealed container, and dispose of it as hazardous waste.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling Calystegine B3, ensuring your safety and the integrity of your research.
References
-
Fisher Scientific. (n.d.). Three Step Guide to Selecting the Right Disposable Respirator. Retrieved from [Link]
- European Food Safety Authority. (2019). Overview of available toxicity data for calystegines. EFSA Journal, 17(1), e05545.
-
uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Scandia Gear. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]
-
Magid. (n.d.). Waterproof and Chemical Resistant Gloves. Retrieved from [Link]
-
Hi Vis Safety US. (n.d.). Chemical Handling Gloves. Retrieved from [Link]
-
Gemplers. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]
-
Work Safety Gloves. (2024, January 2). Chemical Resistant Gloves. Retrieved from [Link]
Sources
- 1. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 2. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 3. Calystegine B2 | CAS:127414-85-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. scandiagear.com [scandiagear.com]
- 5. everprogloves.com [everprogloves.com]
- 6. hivissafety.com [hivissafety.com]
- 7. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
